molecular formula C12H15NO4 B1362953 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid CAS No. 427882-96-0

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Cat. No.: B1362953
CAS No.: 427882-96-0
M. Wt: 237.25 g/mol
InChI Key: RNCDNDUTGFYJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCDNDUTGFYJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341468
Record name 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

427882-96-0
Record name 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid using a multi-spectroscopic approach. Intended for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is on predicting spectral features, designing robust experimental protocols, and interpreting the resulting data in concert to build an unambiguous structural confirmation. This guide serves as a self-validating system, grounding its methodologies in established principles and authoritative references.

Introduction: The Molecule and the Rationale

This compound is a molecule of interest in medicinal chemistry, combining three key structural motifs: a substituted furan ring, a piperidine scaffold, and a carboxylic acid. The furan ring is a common heterocycle in pharmaceuticals, while the piperidine ring is a prevalent scaffold in numerous bioactive compounds[1]. The N-acyl amino acid linkage introduces specific conformational and chemical properties.

Accurate and comprehensive characterization is paramount for any novel chemical entity. It ensures purity, confirms identity, and forms the basis for understanding its chemical behavior. This guide details the synergistic use of MS, IR, and NMR to create a complete spectroscopic fingerprint of the title compound.

cluster_mol This compound mol

Caption: Molecular Structure of the Target Compound.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry serves two primary functions in this analysis: the unambiguous determination of the molecular weight and the corroboration of the structure through characteristic fragmentation patterns.

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is the chosen method due to its "soft" nature, which is ideal for preserving the molecular ion of a moderately polar molecule like this one. We will operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the information obtained. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the elemental composition from the exact mass, providing a high degree of confidence in the molecular formula (C₁₂H₁₅NO₄).

Predicted Fragmentation Pathways

The fragmentation of the molecule is predictable and provides a roadmap for structural confirmation. The amide bond is often the most labile linkage under CID (Collision-Induced Dissociation) conditions.

  • Primary Fragmentation: The most likely cleavage is the N-CO bond, which is a typical fragmentation pattern for N-acyl amides[2]. This would result in two primary fragments: the 5-methyl-furan-2-carbonyl acylium ion and the protonated piperidine-2-carboxylic acid.

  • Secondary Fragmentations: Further fragmentation can occur from the piperidine ring via α-cleavage adjacent to the nitrogen or loss of the carboxyl group (as CO₂ or H₂O + CO)[1][3].

M Molecular Ion [M+H]⁺ F1 5-Methylfuroyl Acylium Ion M->F1 Amide Cleavage F2 Protonated Piperidine- 2-carboxylic acid M->F2 Amide Cleavage F3 Loss of CO₂ from F2 F2->F3 Decarboxylation F4 Piperidine Ring Fragments F2->F4 Ring Opening

Caption: Predicted MS/MS Fragmentation Workflow.

Data Summary: Expected Ions
Ion DescriptionFormulaIon TypeCalculated m/z (Monoisotopic)
Molecular IonC₁₂H₁₅NO₄[M+H]⁺226.1025
Molecular IonC₁₂H₁₅NO₄[M-H]⁻224.0872
5-Methylfuroyl fragmentC₆H₅O₂[Fragment]⁺110.0341
Piperidine-2-carboxylic acidC₆H₁₀NO₂[Fragment]⁺130.0817
Loss of COOHC₁₁H₁₄NO₂[M-COOH]⁺180.1025
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂): 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

  • Data Acquisition: Acquire full scan spectra from m/z 50-500. Select the [M+H]⁺ ion for MS/MS fragmentation analysis with a collision energy ramp (e.g., 10-30 eV) to observe fragment ions.

Infrared Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is expected to be a composite of the characteristic absorptions for a carboxylic acid, a tertiary amide, and a substituted furan. The carbonyl (C=O) group provides a particularly intense and diagnostic peak[4].

Predicted IR Absorptions

The presence of multiple carbonyls and hydrogen bonding will influence the spectrum. The carboxylic acid O-H stretch is expected to be a very broad band, a hallmark of the hydrogen-bonded dimer form commonly found in the solid state[5][6].

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch2500-3300Very broad, may obscure C-H stretches
Alkyl C-HC-H stretch2850-2960Sharp, superimposed on the broad O-H
Amide CarbonylC=O stretch1630-1660Strong, sharp. Lowered by amide resonance
Carboxylic Acid CarbonylC=O stretch1700-1725Strong, sharp (dimer)
Furan RingC=C stretch~1580, ~1500Medium to strong
Furan RingC-O-C stretch~1050-1250Strong

Causality Note: The amide carbonyl (Amide I band) appears at a lower frequency than a typical ketone due to the resonance donation from the nitrogen lone pair, which lengthens and weakens the C=O bond[7].

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: No special preparation is needed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact using the pressure arm.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: Perform ATR correction and baseline correction using the spectrometer software.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of this analysis, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity between the molecular fragments. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Expertise & Causality: Experimental Choices
  • Solvent Selection: DMSO-d₆ is the preferred solvent over CDCl₃. It will reliably allow for the observation of the exchangeable carboxylic acid proton (COOH) and any potential amide N-H proton (though this molecule has a tertiary amide). Furthermore, its polarity helps prevent aggregation that can broaden signals.

  • Conformational Isomers: The molecule contains a tertiary amide bond. Rotation around this C-N bond is slow on the NMR timescale, which can lead to the observation of two distinct sets of signals (rotamers) for the piperidine ring protons and carbons adjacent to the nitrogen. This phenomenon is well-documented for N-acyl proline derivatives and should be anticipated here. For simplicity, the following analysis assumes a single dominant rotamer.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the aromatic/furan region, the piperidine ring region, and the aliphatic methyl region.

  • Furan Protons (H3, H4): These will appear as two doublets in the aromatic region. The proton adjacent to the oxygen (H3) will be coupled to the proton next to the methyl group (H4).

  • Piperidine Protons (H2-H6): This will be a complex region. The H2 proton (at the α-position) will be a multiplet, likely a doublet of doublets, shifted downfield due to the adjacent nitrogen and carboxyl group. The remaining methylene protons (H3, H4, H5, H6) will form a series of complex, overlapping multiplets between ~1.5 and 3.5 ppm.

  • Methyl Protons: A sharp singlet for the furan-CH₃ group.

  • Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which will disappear upon a D₂O shake experiment.

Predicted ¹³C NMR Spectrum

A total of 12 distinct carbon signals are expected.

  • Carbonyl Carbons: Two signals in the low-field region (160-175 ppm) for the amide and carboxylic acid carbonyls.

  • Furan Carbons: Four signals in the aromatic region (~110-160 ppm). The carbon bearing the oxygen (C5) and the carbonyl (C2) will be the most downfield.

  • Piperidine Carbons: Five signals in the aliphatic region. The α-carbon (C2) will be the most downfield (~55-65 ppm) due to the influence of the nitrogen and carboxyl group.

  • Methyl Carbon: One signal in the high-field region (~14 ppm).

2D NMR: Assembling the Puzzle

2D NMR is not optional; it is essential for definitive assignment.

  • COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. It will be crucial for tracing the connectivity within the piperidine ring (H2 -> H3 -> H4 -> H5 -> H6) and confirming the coupling between the furan protons (H3-H4).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) ¹H-¹³C correlations and will be used to connect the molecular fragments.

cluster_furan Furan-Carbonyl Fragment cluster_piperidine Piperidine Fragment Furan_H3 Furan H3 Amide_CO Amide C=O Furan_H3->Amide_CO HMBC Furan_H4 Furan H4 Me_H Methyl H's Furan_C5 Furan C5 Me_H->Furan_C5 HMBC Pip_H2 Piperidine H2 Pip_H2->Amide_CO HMBC (Key Link) Acid_CO Acid C=O Pip_H2->Acid_CO HMBC Pip_H6 Piperidine H6 Pip_H6->Amide_CO HMBC Pip_C2 Piperidine C2

Caption: Key Expected HMBC Correlations for Structural Assembly.

Summary Table: Predicted NMR Assignments
Atom Number(s)Predicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations
Furan Ring
C2'-~147H3', H4'
C3'~7.0-7.2 (d)~118C2', C5', Amide C=O
C4'~6.2-6.4 (d)~110C2', C5', CH₃
C5'-~158H4', CH₃
CH₃~2.4 (s)~14C4', C5'
Amide
C=O-~165H3', Pip-H2, Pip-H6
Piperidine Ring
C2~5.2 (dd)~58C3, C6, Amide C=O, Acid C=O
C3~1.6-1.8 (m)~25C2, C4, C5
C4~1.5-1.7 (m)~24C3, C5
C5~1.8-2.0 (m)~29C4, C6
C6~3.0-3.5 (m)~45C2, C5, Amide C=O
Carboxylic Acid
COOH>10 (br s)~173Pip-H2, Pip-H3
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a standard pulse sequence. Spectral width ~16 ppm, 32 scans.

  • ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). Spectral width ~240 ppm, 1024 scans or more.

  • COSY: Use a standard gradient-selected cosygpqf sequence. Acquire 256 increments in F1.

  • HSQC: Use a standard gradient-selected hsqcedetgpsp sequence (phase-edited to distinguish CH/CH₃ from CH₂).

  • HMBC: Use a standard gradient-selected hmbcgplpndqf sequence. Optimize the long-range coupling delay (D6) for a J-coupling of 8 Hz.

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform baseline correction and referencing (residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion: An Integrated Approach to Confidence

No single spectroscopic technique is sufficient to fully characterize this compound. A robust and trustworthy structural elucidation relies on the integration of all three methods. The analytical workflow is a self-validating loop:

  • MS provides the molecular formula and key fragments.

  • IR confirms the presence of the expected functional groups.

  • NMR , particularly through 2D correlation experiments, pieces the fragments together, provides stereochemical information, and confirms the precise atomic connectivity.

The data predicted and the protocols described in this guide provide a rigorous blueprint for any researcher tasked with the analysis of this molecule or structurally similar compounds, ensuring a high degree of confidence in the final structural assignment.

References

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.
  • Supporting Information. (n.d.).
  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Huber, C. P., et al. (1990). Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography. Journal of the American Chemical Society.
  • DTIC. (n.d.).
  • BenchChem. (n.d.).
  • PubMed Central (PMC). (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • National Institutes of Health (NIH). (n.d.).
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm)
  • Arkat USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • National Institutes of Health (NIH). (2018).
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.

Sources

Introduction: The Furan-Piperidine Amide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Novel Furan-Piperidine Amide Compounds

The furan-piperidine amide motif has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic targets. Piperidines are among the most significant synthetic fragments in drug design, present in a multitude of pharmaceuticals.[1] The furan ring, a five-membered aromatic heterocycle, serves as a versatile bioisostere for other aromatic systems like phenyl rings, offering a unique balance of hydrophobic and polar characteristics that can enhance drug-receptor interactions and improve metabolic stability.[2] The strategic combination of the rigid, aromatic furan, the flexible, saturated piperidine, and a linking amide group creates a molecular framework with tunable three-dimensional geometry and physicochemical properties.

Understanding and optimizing these properties is not merely an academic exercise; it is a critical determinant of a drug candidate's success.[3] Properties such as lipophilicity, solubility, ionization state, and metabolic stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its bioavailability, efficacy, and safety.[3][4][5] This guide provides drug development professionals with a comprehensive overview of the key physicochemical properties of furan-piperidine amide compounds, detailing both the foundational theory and the practical experimental and computational methodologies required for their assessment.

Lipophilicity: Mastering Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a compound's ability to traverse biological membranes, its binding affinity for protein targets, and its potential for off-target toxicity. The most common measure of lipophilicity is the partition coefficient (LogP) or, more relevantly for ionizable molecules, the distribution coefficient (LogD).

  • LogP : The logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] It measures the lipophilicity of the neutral species only.

  • LogD : The logarithm of the ratio of a compound's concentration in a non-polar/aqueous solvent system at a specific pH. For ionizable compounds like furan-piperidine amides (which contain a basic piperidine nitrogen), LogD is the more physiologically relevant parameter as it accounts for both the neutral and ionized forms of the molecule at a given pH, such as that of blood plasma (pH 7.4).

An optimal LogP/LogD value, typically between 1 and 3, is often sought to ensure a balance between membrane permeability and aqueous solubility for good absorption.[7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the gold-standard technique for determining partition coefficients due to its direct measurement of the compound's distribution at thermodynamic equilibrium.[6][7][8]

Causality Behind the Protocol: This method's trustworthiness stems from its direct measurement under equilibrium conditions. Pre-saturating the octanol and aqueous phases is a critical step to prevent volume changes during the experiment, ensuring that the measured concentrations reflect the true partitioning of the solute. The choice of pH 7.4 phosphate-buffered saline (PBS) mimics physiological conditions, making the resulting LogD value directly relevant to predicting in vivo behavior.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a sufficient quantity of n-octanol and pH 7.4 PBS. Vigorously mix equal volumes of the two solvents in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of the furan-piperidine amide test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.

  • Compound Addition: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid saturation in either phase but high enough for accurate quantification.

  • Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 30 minutes to ensure a clean separation of the two phases.

  • Sampling & Analysis: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][9]

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Computational Prediction of Lipophilicity

A variety of computational models can predict LogP values from a molecule's structure. These are invaluable in early discovery for screening large virtual libraries.[10] Methods range from fragment-based approaches (like cLogP), which sum the contributions of molecular fragments, to atom-based methods (like XLOGP).[10] Numerous software platforms, such as ACD/Labs Percepta and SwissADME, provide robust LogP and LogD predictions.[11][12]

Data Presentation: Lipophilicity of Furan-Piperidine Amide Analogs

(Data is illustrative for a hypothetical series of compounds)

Compound IDR-Group on Piperidine NitrogenExperimental LogD₇.₄Predicted cLogP
FPA-001-CH₃2.152.08
FPA-002-CH₂CH₃2.582.49
FPA-003-CH(CH₃)₂2.912.85
FPA-004-Cyclopropyl2.452.33
Visualization: Workflow for LogD Determination

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_solvents Saturate n-Octanol & PBS (pH 7.4) add_phases Combine Saturated Phases prep_solvents->add_phases prep_stock Prepare Compound Stock Solution add_compound Add Compound prep_stock->add_compound add_phases->add_compound shake Shake to Equilibrate (24h) add_compound->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Both Phases centrifuge->sample hplc Quantify by HPLC-UV sample->hplc calculate Calculate LogD hplc->calculate

Caption: Workflow for experimental LogD determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer. For orally administered drugs, adequate solubility is a prerequisite for absorption from the gastrointestinal tract.[4] Poor solubility is a leading cause of failure for drug candidates in development.[13]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput measurement often used for initial screening.[14][15]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a saturated solution. It is a lower-throughput but more definitive measurement.[13][14][15]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol remains the "gold standard" for its reliability in determining true thermodynamic solubility.[8][13]

Causality Behind the Protocol: The core principle is to create a saturated solution where the dissolved compound is in equilibrium with its solid, undissolved form. Adding an excess of the solid compound ensures this equilibrium is reached. The extended incubation period allows time for any less stable, more soluble polymorphs to convert to the most stable, least soluble form, providing a true measure of the drug's minimum solubility under the tested conditions.

Step-by-Step Methodology:

  • Medium Preparation: Prepare the desired aqueous buffer (e.g., pH 7.4 PBS).

  • Compound Addition: Add an excess amount of the solid furan-piperidine amide compound to a known volume of the buffer in a glass vial. The excess should be clearly visible.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. To remove undissolved solids, filter the sample through a low-binding 0.45 µm filter or centrifuge at high speed and sample the supernatant.

  • Quantification: Dilute the clear filtrate or supernatant and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).[15]

  • Result Expression: The solubility is reported in units such as µg/mL or µM.

Data Presentation: Thermodynamic Solubility Profile

(Data is illustrative for a hypothetical series of compounds)

Compound IDR-Group on Furan RingThermodynamic Solubility at pH 7.4 (µg/mL)
FPA-001-H75
FPA-005-Cl22
FPA-006-OCH₃98
FPA-007-NO₂15

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[16] For the furan-piperidine amide scaffold, the most relevant pKa is that of the piperidine nitrogen, which acts as a base. This pKa value dictates the compound's charge state across the physiological pH range of the GI tract (pH 1-8). The ionization state profoundly influences solubility, permeability, and target engagement. Knowing a drug's pKa is essential for predicting its ADMET profile.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Causality Behind the Protocol: This method directly measures the buffering capacity of the ionizable group. As an acid (e.g., HCl) is added to the basic piperidine nitrogen, the pH changes. The point of maximum buffering (the flattest part of the titration curve before the equivalence point) corresponds to the pH where the concentrations of the protonated (ionized) and neutral forms are equal, which, by definition, is the pKa.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve the furan-piperidine amide compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if needed for solubility).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using an automated titrator or a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, often calculated using the first or second derivative of the curve.

Computational Prediction of pKa

Numerous computational tools can predict pKa values with reasonable accuracy.[17][18][19] These tools often use algorithms based on linear free-energy relationships, quantum mechanical calculations, or machine learning models trained on large datasets of experimental pKa values.[19][20] Software like ACD/pKa DB and ChemAxon's pKa predictor are widely used in the industry.[17]

Visualization: Interdependence of Physicochemical Properties

G pKa pKa Solubility Aqueous Solubility pKa->Solubility influences ionization LogD Lipophilicity (LogD) pKa->LogD determines charge Bioavailability Oral Bioavailability Solubility->Bioavailability LogD->Bioavailability affects permeability Stability Metabolic Stability Stability->Bioavailability

Caption: The interplay between key physicochemical properties and oral bioavailability.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[21] A compound that is metabolized too quickly will have a short in vivo half-life and poor oral bioavailability, requiring frequent or high doses.[4] Assessing metabolic stability early helps prioritize compounds with favorable pharmacokinetic profiles.[22][23]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This is the most common high-throughput assay for assessing Phase I metabolic stability.[23][24] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[22]

Causality Behind the Protocol: This assay provides a reliable in vitro system to model hepatic clearance. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP enzyme activity.[22] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the drug.[13][24] Quenching the reaction with a cold organic solvent abruptly stops all enzymatic activity, ensuring that each time point accurately reflects the extent of metabolism at that moment.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a solution of the NADPH cofactor in buffer.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine a buffer (e.g., potassium phosphate, pH 7.4), the liver microsomes, and the furan-piperidine amide test compound (typically at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube/well containing a cold "stop solution" (e.g., acetonitrile or methanol with an internal standard).

  • Protein Precipitation: Vortex and centrifuge the quenched samples to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following formulas:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation: Comparative Metabolic Stability

(Data is illustrative for a hypothetical series of compounds)

Compound IDModificationHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
FPA-001Unsubstituted4530.8
FPA-008Fluorine on Furan7518.5
FPA-009Methyl on Piperidine2849.5
Visualization: Workflow for Microsomal Stability Assay

G cluster_timepoints Time Course Sampling prep Prepare Microsomes, Compound, & NADPH pre_incubate Pre-incubate Compound + Microsomes at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate t0 T=0 initiate->t0 t5 T=5 initiate->t5 t15 T=15 initiate->t15 t30 T=30 initiate->t30 t60 T=60 initiate->t60 quench Quench Aliquots with Cold Acetonitrile t0->quench t5->quench t15->quench t30->quench t60->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Conclusion

The successful advancement of a novel furan-piperidine amide compound from a preliminary hit to a clinical candidate is fundamentally dependent on the careful characterization and optimization of its physicochemical properties. A deep understanding of lipophilicity, solubility, ionization, and metabolic stability allows for a more rational approach to drug design. The experimental and computational methodologies detailed in this guide provide a robust framework for researchers to generate the critical data needed to make informed decisions, identify structure-property relationships, and ultimately design molecules with a higher probability of in vivo success. By integrating these principles early and consistently throughout the drug discovery process, development teams can more efficiently navigate the complex path to creating safe and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan . Nuvisan. [Link]

  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery - Longdom Publishing . Longdom Publishing. [Link]

  • Drug dissolution: significance of physicochemical properties and physiological conditions - PubMed . PubMed. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace . SciSpace. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin . Deep Origin. [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide . Aurlide. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable . Fiveable. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate . ResearchGate. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article) . PharmaTutor. [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic . Oxford Academic. [Link]

  • Metabolic Stability Assay Services - BioIVT . BioIVT. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ . PeerJ. [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs . ACD/Labs. [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles . Oriental Journal of Chemistry. [Link]

  • pKa prediction from ab initio calculations - Research Outreach . Research Outreach. [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling - ACS Publications . ACS Publications. [Link]

  • Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods | Request PDF - ResearchGate . ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Lund University. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . PharmaTutor. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium . Optibrium. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments . Springer Nature. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH . National Institutes of Health. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity | Request PDF - ResearchGate . ResearchGate. [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed . PubMed. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System . Agilent. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed . PubMed. [Link]

  • LogP—Making Sense of the Value - ACD/Labs . ACD/Labs. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry . Oriental Journal of Chemistry. [Link]

  • (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ResearchGate . ResearchGate. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF - ResearchGate . ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central . National Institutes of Health. [Link]

Sources

A Technical Guide to the Initial Biological Screening of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (MFP-2C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The discovery of novel therapeutic agents requires a systematic and scientifically rigorous screening process. This guide outlines a comprehensive strategy for the initial biological evaluation of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid, a novel chemical entity we will refer to as MFP-2C. The compound's structure, featuring a furan-2-carboxamide moiety and a piperidine-2-carboxylic acid scaffold, suggests potential for a range of biological activities, as these motifs are present in numerous bioactive molecules.[1][2] This document provides a phased screening cascade, beginning with broad assessments of cytotoxicity and antimicrobial activity, progressing to quantitative evaluations of potency and metabolic stability, and culminating in a discussion of target-based mechanistic studies. The protocols herein are designed to be self-validating, providing researchers with a robust framework to efficiently characterize the compound's biological profile and determine its potential for further development.

Rationale and Strategic Framework

Structural Analysis of MFP-2C

The logical starting point for any screening campaign is a thorough analysis of the molecule's structure to generate testable hypotheses. MFP-2C is comprised of two key pharmacophores:

  • 5-Methyl-furan-2-carbonyl moiety: Furan rings are privileged structures in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including significant antimicrobial and anticancer properties.[3][4][5] The carboxamide linkage is a common feature in enzyme inhibitors and receptor ligands.

  • Piperidine-2-carboxylic acid scaffold: This cyclic amino acid derivative is a versatile building block in drug design. Piperidine derivatives are known to act as inhibitors of various biological targets, including cell adhesion molecules.[2]

The combination of these motifs in MFP-2C warrants a broad initial screening approach to explore potential cytotoxicity, antimicrobial effects, and other activities.

A Phased Approach to Biological Screening

To maximize efficiency and conserve resources, a tiered or phased screening strategy is essential. This approach prioritizes broad, cost-effective assays in the initial phase to quickly identify any prominent biological activity or liability, such as general toxicity.[6][7] Promising results then trigger progression to more complex, resource-intensive assays designed to quantify activity and explore mechanisms of action. This logical flow ensures that decision-making is data-driven at every stage.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Quantitative & ADME Profiling cluster_2 Phase 3: Mechanistic Studies p1_cyto 2.1 General Cytotoxicity (LDH Assay) decision2 Cytotoxicity Acceptable? p1_cyto->decision2 p1_anti 2.2 Antimicrobial Screen (Agar Diffusion) decision1 Antimicrobial Activity? p1_anti->decision1 p2_mic 3.1 MIC Determination (Broth Microdilution) p2_met 3.2 Metabolic Stability (Microsomal Assay) p2_mic->p2_met decision3 Target Hypothesis? p2_met->decision3 p3_target 4.2 Target Binding (Competitive Assay) end_active Hit Compound (Proceed to Lead Opt.) p3_target->end_active start MFP-2C (Test Compound) start->p1_cyto start->p1_anti decision1->p2_mic Yes decision1->decision2 No decision2->p2_met Yes end_inactive Biologically Inactive or Too Toxic decision2->end_inactive No decision3->p3_target Yes decision3->end_active No

Caption: Phased screening workflow for MFP-2C.

Phase 1: Foundational Viability and Activity Screening

The objective of Phase 1 is to broadly assess the biological impact of MFP-2C, focusing on general toxicity and potential antimicrobial action.

General Cytotoxicity Assessment

Principle: Before assessing any specific therapeutic activity, it is crucial to determine the compound's inherent toxicity to mammalian cells.[8][9] A highly cytotoxic compound may not be a viable drug candidate, unless intended for an oncology application. The Lactate Dehydrogenase (LDH) release assay is a reliable method for measuring cytotoxicity by quantifying plasma membrane damage.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[8]

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity or HepG2 for potential liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X stock solution of MFP-2C in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve MFP-2C.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Negative Control: Untreated cells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kit).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader. Subtract the 680 nm value (background) from the 490 nm value.

Data Interpretation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle Control LDH activity) / (Maximum LDH Release - Vehicle Control LDH activity)] * 100

The 50% cytotoxic concentration (CC₅₀) is determined by plotting % cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for MFP-2C

Concentration (µM) % Cytotoxicity (Mean ± SD)
0.1 1.5 ± 0.8
1 3.2 ± 1.1
10 8.9 ± 2.5
50 48.7 ± 4.1
100 95.2 ± 3.7

| Calculated CC₅₀ | 51.3 µM |

Broad-Spectrum Antimicrobial Screening

Principle: The furan nucleus is a well-known antimicrobial pharmacophore. Therefore, an initial screen against a panel of pathogenic microbes is a logical step.[11] The agar well diffusion method is a cost-effective and straightforward qualitative assay to detect antimicrobial activity.[12][13] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[11]

Experimental Protocol: Agar Well Diffusion Assay

  • Microbial Culture Preparation: Prepare standardized inoculums (0.5 McFarland standard) of test organisms, such as:

    • Gram-positive: Staphylococcus aureus

    • Gram-negative: Escherichia coli

    • Fungus: Candida albicans

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile cotton swab.[14]

  • Well Creation: Aseptically punch wells (6-8 mm diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of MFP-2C solution (at a high concentration, e.g., 1 mg/mL) into each well.

  • Controls:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: The solvent used to dissolve MFP-2C (e.g., DMSO).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Data Acquisition: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Interpretation: The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the zone is proportional to the compound's activity and its diffusion characteristics. A larger zone of inhibition suggests greater potency.[15]

Table 2: Example Antimicrobial Screening Data for MFP-2C (1 mg/mL)

Test Organism Zone of Inhibition (mm) Positive Control (mm) Negative Control (mm)
S. aureus 18 25 0
E. coli 0 22 0

| C. albicans | 12 | 19 | 0 |

Phase 2: Quantitative Assessment and Early ADME Profiling

If MFP-2C demonstrates low cytotoxicity and promising antimicrobial activity in Phase 1, it graduates to Phase 2 for quantitative analysis.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12] This assay provides a precise measure of the compound's potency.

Experimental Protocol: Broth Microdilution Assay

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of a 2X starting concentration of MFP-2C to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of MFP-2C at which there is no visible turbidity (growth). An indicator dye like resazurin can also be used for a colorimetric readout.

Data Interpretation: The MIC value provides a quantitative measure of potency that can be used to compare MFP-2C with standard antibiotics and guide structure-activity relationship (SAR) studies.

Table 3: Example MIC Data for MFP-2C

Test Organism MIC (µg/mL)
S. aureus 16

| C. albicans | 64 |

In Vitro Metabolic Stability Assessment

Principle: Early assessment of a compound's metabolic stability is critical, as rapid metabolism by the liver can lead to poor bioavailability and short duration of action in vivo.[16][17] An in vitro assay using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes, can provide an estimate of a compound's intrinsic clearance.[18][19] The rate of disappearance of the parent compound over time is measured.[19]

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of MFP-2C (e.g., 1 mM in DMSO).

    • Thaw human liver microsomes on ice. Dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare a NADPH regenerating solution (cofactor necessary for CYP activity).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.

    • Initiate the reaction by adding MFP-2C to a final concentration of 1 µM and the NADPH solution.

  • Time Points and Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Data Acquisition: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of MFP-2C at each time point.

Data Interpretation: Plot the natural logarithm of the percentage of MFP-2C remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k

  • Intrinsic Clearance (Cl_int): Calculated as (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg protein / g liver) * (g liver / kg body weight)

Table 4: Example Metabolic Stability Data for MFP-2C

Parameter Value Interpretation
Half-life (t½) 45 min Moderate Stability

| Intrinsic Clearance (Cl_int) | 34 µL/min/mg | Moderate Clearance |

Phase 3: Target-Based Mechanistic Investigation (Hypothetical)

Should MFP-2C show compelling activity and a favorable early ADME profile, investigations into its mechanism of action are warranted. This often involves target-based assays.

Principle of Competitive Binding Assays

If computational modeling or structural similarity suggests a potential protein target (e.g., a bacterial enzyme or a human receptor), a competitive binding assay can be used to determine if MFP-2C binds to this target and to quantify its binding affinity.[20][21] This assay measures the ability of the unlabeled test compound (MFP-2C) to compete with a labeled ligand (e.g., radiolabeled or fluorescent) for binding to the target receptor.[22][23]

G cluster_0 Low [MFP-2C] cluster_1 High [MFP-2C] receptor1 Receptor receptor2 Receptor ligand1 Labeled Ligand ligand1->receptor1 Binds compound1 MFP-2C ligand2 Labeled Ligand compound2 MFP-2C compound2->receptor2 Competes & Binds

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Furan-Piperidine Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan-piperidine scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile backbone for the design of novel therapeutic agents. Its unique combination of a five-membered aromatic furan ring and a six-membered saturated piperidine ring bestows favorable physicochemical properties, enabling these derivatives to interact with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of furan-piperidine derivatives, delving into the underlying mechanisms of action and providing detailed experimental methodologies for their investigation and validation.

Part 1: The Therapeutic Landscape of Furan-Piperidine Derivatives

Furan-piperidine derivatives have demonstrated significant potential across multiple therapeutic areas, primarily driven by their ability to modulate critical cellular pathways implicated in disease pathogenesis. This guide will focus on three key areas where these compounds show exceptional promise: oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The cytotoxic and antiproliferative effects of furan-piperidine derivatives against various cancer cell lines are well-documented.[1][2] Their anticancer activity stems from the ability to interfere with multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

1.1.1. Validated Anticancer Targets

  • Receptor Tyrosine Kinases (RTKs): Several furan-piperidine derivatives have been shown to inhibit the activity of key RTKs that are often dysregulated in cancer.

    • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Furan-piperidine compounds have been identified as potential EGFR inhibitors.[3]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. Furan- and furopyrimidine-based derivatives have demonstrated potent VEGFR-2 inhibitory activity.[4][5]

  • Methionine Aminopeptidase 2 (MetAP2): This enzyme is crucial for the post-translational modification of proteins and is implicated in angiogenesis. Furan-pyridinone derivatives have been identified as potential inhibitors of MetAP2.[3][6]

  • Tubulin Polymerization: Microtubules are essential for cell division, making them an attractive target for cancer therapy. Certain furan-based derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

1.1.2. Emerging Anticancer Mechanisms

  • Induction of Apoptosis: A primary mechanism by which furan-piperidine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[7] This is often achieved through the intrinsic mitochondrial pathway, involving the activation of caspase cascades.[8][9]

  • Modulation of Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. Novel furopyrimidine derivatives have been shown to act as dual inhibitors of PI3K and Akt.[10][11]

    • MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Piperine, a piperidine-containing natural product, has been shown to modulate this pathway in cancer cells.[12][13]

Quantitative Data Summary: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
FP-1MCF-7 (Breast)4.06
FP-2MCF-7 (Breast)2.96
FP-Chalcone-1A549 (Lung)27.7 (µg/mL)
FP-Chalcone-1HepG2 (Liver)26.6 (µg/mL)
Furopyridone-1KYSE70 (Esophageal)0.655 (µg/mL)
Furopyridone-2KYSE150 (Esophageal)0.655 (µg/mL)
Neurodegenerative Disorders: Targeting Cholinergic Deficits and Neuroinflammation

The piperidine moiety is a common feature in many centrally acting drugs, and its incorporation into the furan-piperidine scaffold has led to the discovery of compounds with potential for treating neurodegenerative diseases like Alzheimer's disease.[14][15][16]

1.2.1. Key Target in Neurodegeneration

  • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[17] Numerous piperidine and furan-piperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.[18][19][20]

1.2.2. Neuroprotective Mechanisms

Beyond direct enzyme inhibition, furan-piperidine derivatives may exert neuroprotective effects through:

  • Modulation of Inflammatory Pathways: Neuroinflammation is a critical factor in the progression of neurodegenerative disorders. Furan derivatives have been shown to modulate inflammatory pathways, potentially reducing neuronal damage.[14][15]

  • Antioxidant Properties: Oxidative stress is another key contributor to neuronal cell death. The antioxidant properties of furan-containing compounds may help protect neurons from oxidative damage.[14][15]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The furan-piperidine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[1][21] The precise molecular targets are still under investigation, but the mechanism is believed to involve the selective inhibition of microbial growth and the modification of essential enzymes.[22]

Part 2: Experimental Protocols for Target Validation and Compound Characterization

This section provides detailed, step-by-step methodologies for key experiments to validate the therapeutic targets of furan-piperidine derivatives and characterize their activity.

Enzyme Inhibition Assays

The causality behind selecting a specific enzyme inhibition assay lies in its ability to directly measure the interaction between the compound and its purified target, providing a quantitative measure of potency (e.g., IC50). This is a critical first step in establishing a direct mechanism of action.

2.1.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method for screening AChE inhibitors.[4][17][22]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE (from electric eel) in Assay Buffer.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

    • Test Compound: Prepare a stock solution in DMSO and serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the test compound dilutions to the respective wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Add 50 µL of DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[22]

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.1.2. Receptor Tyrosine Kinase (RTK) Inhibition Assays (EGFR & VEGFR-2)

Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Luminescent or fluorescent-based assays are common for high-throughput screening.[14][15][16][23][24][25]

General Protocol (Luminescent Kinase Assay):

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, and DTT.

    • Kinase: Recombinant human EGFR or VEGFR-2.

    • Substrate: A specific peptide substrate for the kinase.

    • ATP: Adenosine triphosphate.

    • Test Compound: Serial dilutions in an appropriate solvent.

    • Detection Reagent: A reagent that produces a luminescent signal proportional to the amount of ADP produced (e.g., Kinase-Glo®).

  • Assay Procedure (384-well plate format):

    • Add the test compound and kinase to the wells and pre-incubate.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP formed by adding the detection reagent.

    • Incubate to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell-Based Assays for Mechanism of Action

Cell-based assays are crucial for understanding how a compound affects cellular processes in a more physiologically relevant context. They serve as a self-validating system by confirming that the enzymatic inhibition observed in biochemical assays translates to the desired cellular outcome.

2.2.1. Western Blotting for Apoptosis Markers

This technique allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, confirming the induction of apoptosis and identifying the specific pathway involved.[19][20][26][27]

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to an appropriate confluency.

    • Treat the cells with various concentrations of the furan-piperidine derivative for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

2.2.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), which is essential for identifying compounds that induce cell cycle arrest.[1][3][21][28][29]

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with the furan-piperidine derivative for the desired time.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and fix them in cold 70% ethanol to preserve their DNA content.

  • DNA Staining:

    • Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to remove RNA).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.

  • Data Analysis:

    • Generate a DNA content frequency histogram to visualize the cell cycle distribution.

    • Quantify the percentage of cells in each phase of the cell cycle.

Part 3: Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes targeted by furan-piperidine derivatives.

Signaling Pathway Diagrams (Graphviz DOT language)

Intrinsic_Apoptosis_Pathway Furan-Piperidine Derivative Furan-Piperidine Derivative Cellular Stress Cellular Stress Furan-Piperidine Derivative->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bak Activation->Mitochondrion Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K VEGFR-2->PI3K PLCγ PLCγ VEGFR-2->PLCγ Furan-Piperidine Derivative Furan-Piperidine Derivative Furan-Piperidine Derivative->VEGFR-2 Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation PKC PKC PLCγ->PKC MAPK Pathway MAPK Pathway PKC->MAPK Pathway Angiogenesis Angiogenesis MAPK Pathway->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by furan-piperidine derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation Compound Synthesis Compound Synthesis Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis->Enzyme Inhibition Assays Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Enzyme Inhibition Assays->Cytotoxicity Assays (MTT) Western Blotting (Apoptosis) Western Blotting (Apoptosis) Cytotoxicity Assays (MTT)->Western Blotting (Apoptosis) Cell Cycle Analysis Cell Cycle Analysis Western Blotting (Apoptosis)->Cell Cycle Analysis Xenograft Models Xenograft Models Cell Cycle Analysis->Xenograft Models Efficacy & Toxicity Efficacy & Toxicity Xenograft Models->Efficacy & Toxicity

Caption: A typical workflow for the preclinical evaluation of furan-piperidine derivatives.

References

  • The Rising Therapeutic Potential of Furan-Piperidine Derivatives: A Technical Guide. Benchchem. 30

  • The Rising Therapeutic Potential of Furan-Piperidine Derivatives: A Technical Guide. Benchchem. 30

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed.

  • Application Notes and Protocols for VEGFR-2 Inhibition Assay Using (E)-FeCp-oxindole. Benchchem.

  • Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. Benchchem.

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.

  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.

  • Cell cycle analysis. Wikipedia.

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.

  • EGFR (L858R) Kinase Assay. Promega Corporation.

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate.

  • Assaying cell cycle status using flow cytometry. PMC.

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

  • Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. ResearchGate.

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

  • EGFR Assays & Drug Discovery Services. Reaction Biology.

  • Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. ResearchGate.

  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. NIH.

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

  • Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. PNAS.

  • Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells. NIH.

  • MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state. NIH.

  • Original Article Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma.

  • The Rising Therapeutic Potential of Furan-Piperidine Derivatives: A Technical Guide. Benchchem.

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC.

  • Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate.

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. NIH.

  • What are METAP2 inhibitors and how do they work? Patsnap Synapse.

  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC.

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. PubMed.

  • (PDF) Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. ResearchGate.

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.

Sources

An In-Depth Technical Guide to the In Silico ADME Profiling of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Computational Pharmacology

Executive Summary

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1] The ability to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile early in the discovery pipeline is therefore not just advantageous, but essential for mitigating risk and directing synthetic efforts efficiently.[2][3] This guide provides a comprehensive, in-depth technical walkthrough of the in silico ADME characterization of a novel chemical entity, 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid. By leveraging a suite of validated computational models, from fundamental physicochemical assessments to complex predictions of metabolic fate and potential cardiotoxicity, we construct a holistic pharmacokinetic profile. This document explains the causality behind the selection of specific predictive models, details the self-validating protocols for their application, and synthesizes the resulting data into an actionable analysis for drug development professionals.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computer-aided drug design, specifically the use of in silico models to predict ADME and toxicity (ADMET) parameters, has become an indispensable tool.[4][5] These computational approaches allow for the rapid, cost-effective screening of large compound libraries, prioritizing candidates with favorable pharmacokinetic profiles long before resource-intensive synthesis and in vitro testing begin.[2][6]

This guide focuses on a specific molecule of interest: This compound . Our objective is to apply a rigorous, multi-faceted in silico workflow to predict its ADME properties. This process serves as both a specific case study and a general framework for researchers seeking to integrate predictive modeling into their discovery programs. We will move from foundational "drug-likeness" rules to nuanced predictions of organ-specific clearance and potential safety liabilities, demonstrating how a collection of data points can be woven into a predictive narrative of a molecule's journey through the body.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Before delving into complex biological interactions, we must first understand the fundamental physicochemical characteristics of our molecule. These properties are the primary determinants of its pharmacokinetic behavior. The initial and most widely recognized filter for oral drug candidates is Lipinski's Rule of Five.[7][8] This rule establishes guidelines for molecular properties that correlate with good absorption and permeation.[9][10]

Experimental Protocol: Physicochemical Property Calculation

  • Obtain the 2D structure of this compound.

  • Input the structure (e.g., as a SMILES string) into a validated cheminformatics software package (e.g., ChemAxon, MOE, or free tools like Molinspiration).[11]

  • Execute modules to calculate the following key descriptors: Molecular Weight (MW), LogP (octanol-water partition coefficient), number of Hydrogen Bond Donors (HBD), and number of Hydrogen Bond Acceptors (HBA).

  • Compare the calculated values against the criteria defined by Lipinski's Rule of Five.

Data Presentation: Physicochemical Profile

PropertyPredicted ValueLipinski's Rule of 5 GuidelineCompliance
Molecular Weight (MW)251.27 Da< 500 DaYes
LogP (Lipophilicity)1.65< 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes

Authoritative Grounding & Causality: The molecule shows full compliance with Lipinski's Rule of Five. A molecular weight under 500 Da is associated with better diffusion across biological membranes.[9] The LogP value of 1.65 suggests a balanced lipophilicity, which is crucial; while some lipophilicity is needed to cross cell membranes, excessively high LogP can lead to poor aqueous solubility and sequestration in fatty tissues.[12] The low counts of hydrogen bond donors and acceptors indicate that the energetic cost of stripping away water molecules before membrane passage (desolvation) is not prohibitive.[8] This initial assessment provides a strong indication that the molecule possesses the foundational properties consistent with a potentially orally bioavailable drug.

G start Molecule Structure lipinski Lipinski's Rule of Five Analysis MW < 500? LogP < 5? HBD ≤ 5? HBA ≤ 10? start->lipinski violations How many violations? lipinski->violations pass Orally Bioavailable Candidate (High Likelihood) fail Poor Oral Bioavailability (High Likelihood) Consider for Non-Oral Route violations->pass  0 or 1 violation   violations->fail  ≥ 2 violations  

Caption: Lipinski's Rule of Five decision workflow.

Absorption: Predicting Intestinal Permeability

For an orally administered drug, successful absorption through the intestinal wall is the first critical step. The Caco-2 cell monolayer model is a widely accepted in vitro surrogate for human intestinal permeability.[13] Consequently, numerous robust in silico Quantitative Structure-Property Relationship (QSPR) models have been trained on large Caco-2 permeability datasets to predict this value computationally.[6][13]

Authoritative Grounding & Causality: These models typically use a combination of molecular descriptors, such as polar surface area, lipophilicity, and hydrogen bonding capacity, to predict the rate of transport across the Caco-2 monolayer.[13] A high predicted permeability suggests efficient passive diffusion across the gut wall, a key component of oral bioavailability.

Data Presentation: Predicted Absorption Properties

ADME ParameterPredicted ValueInterpretation
Caco-2 Permeability (logPapp)-5.1 cm/sHigh Permeability
Human Intestinal Absorption> 90%Well Absorbed

Our analysis predicts that this compound is likely to be highly permeable and well-absorbed from the gastrointestinal tract, reinforcing the positive outlook from the Lipinski assessment.

Distribution: Where Does the Molecule Go?

Once absorbed, a drug's distribution determines its concentration at the target site and potential off-target effects.[6] Two key parameters predicted in silico are Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) permeability.

Plasma Protein Binding (PPB)

Authoritative Grounding & Causality: Most drugs bind to plasma proteins like albumin. It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[14] High PPB can affect a drug's efficacy and clearance.[14][15] In silico PPB models are typically QSAR models built from large datasets of experimentally determined binding values.[16]

Data Presentation: Predicted Plasma Protein Binding

ADME ParameterPredicted ValueInterpretation
Plasma Protein Binding (PPB)85%Moderately High Binding
Fraction Unbound (fu)15%Sufficient Free Fraction

The molecule is predicted to be moderately highly bound to plasma proteins. While a high percentage, a 15% free fraction is often sufficient for therapeutic activity and does not immediately raise a red flag.

Blood-Brain Barrier (BBB) Permeability

Authoritative Grounding & Causality: The BBB is a highly selective barrier that protects the central nervous system (CNS).[17] A drug's ability to cross the BBB is critical for CNS-targeted therapies but undesirable for peripherally acting drugs, where CNS penetration can cause side effects. BBB permeability is expressed as the logBB value (the logarithmic ratio of the drug's concentration in the brain to that in the blood).[18][19] In silico models predict logBB based on properties like lipophilicity, molecular size, and polar surface area.[20][21]

Data Presentation: Predicted BBB Permeability

ADME ParameterPredicted Value (logBB)Interpretation
Blood-Brain Barrier Permeability-1.2Low BBB Penetration

The predicted logBB of -1.2 indicates that the molecule is unlikely to cross the blood-brain barrier in significant amounts. This is a favorable property for a non-CNS drug, minimizing the risk of central side effects.

Metabolism: Chemical Transformation and Clearance

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of drug metabolism.[22][23]

Authoritative Grounding & Causality: Predicting a molecule's interaction with key CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is crucial.[22] Inhibition of these enzymes can lead to dangerous drug-drug interactions, while being a substrate indicates potential metabolic pathways.[24] In silico models, including machine learning and structure-based approaches, are used to predict both CYP inhibition and substrate liability.[25] Furthermore, Site of Metabolism (SOM) models can pinpoint the specific atoms on a molecule most likely to be oxidized, providing invaluable guidance for medicinal chemists to improve metabolic stability.[26][27]

Experimental Protocol: In Silico CYP Interaction & SOM Prediction

  • Input the molecule's 3D structure into a validated CYP prediction tool (e.g., a platform using machine learning models or pharmacophore-based approaches).[28]

  • Run classification models to predict whether the compound is an inhibitor of the major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

  • Run separate classification models to predict if the compound is a substrate for the same isoforms.

  • Utilize a Site of Metabolism prediction tool, often based on reactivity and accessibility calculations, to identify the most probable locations for metabolic attack.[26]

Data Presentation: Predicted Metabolic Profile

ParameterCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Inhibitor Non-InhibitorNon-InhibitorNon-InhibitorNon-InhibitorNon-Inhibitor
Substrate NoYesNoNoYes
  • Site of Metabolism (SOM): The model predicts the primary site of metabolism to be the methyl group on the furan ring, with a secondary site on the piperidine ring.

Analysis: The molecule is not predicted to be an inhibitor of any major CYP isoform, suggesting a low risk of causing drug-drug interactions. It is predicted to be a substrate of CYP2C9 and CYP3A4, indicating that these enzymes will be primarily responsible for its metabolic clearance. The predicted lability of the furan's methyl group offers a clear, actionable strategy for chemists: modifying this position (e.g., by replacing it with a CF3 group) could potentially block this metabolic pathway and increase the drug's half-life if desired.

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body, primarily via the kidneys.[29] Total clearance is a measure of the body's efficiency in eliminating a drug.[30]

Authoritative Grounding & Causality: In silico models can predict renal (kidney) clearance, often by integrating physicochemical properties with the fraction of drug unbound in plasma.[4][29] These models help estimate how quickly the drug will be eliminated, which is a key factor in determining dosing regimens. A combined in vitro-in silico workflow can accurately predict renal clearance values.[31][32]

Data Presentation: Predicted Excretion Properties

ADME ParameterPredicted ValueInterpretation
Total Clearance5.5 mL/min/kgLow to Moderate Clearance

The predicted low-to-moderate clearance suggests the compound is not eliminated excessively rapidly, which is consistent with a drug that could potentially be dosed once or twice daily. This aligns with the metabolic prediction that clearance is primarily driven by CYP-mediated metabolism rather than rapid renal excretion of the parent drug.

In Silico Toxicity: Assessing hERG Liability

A critical safety hurdle in drug development is cardiotoxicity. Blockade of the hERG potassium channel can lead to a potentially fatal arrhythmia.[33] Therefore, early assessment of a compound's hERG liability is mandatory.

Authoritative Grounding & Causality: A wide variety of in silico models, from 2D/3D QSAR to pharmacophore and machine learning models, have been developed to predict hERG inhibition.[28][34][35] These models are trained on large datasets of compounds with known hERG activity and can effectively flag potential blockers early in the discovery process.[36]

Data Presentation: Predicted Cardiotoxicity

Toxicity ParameterPredictionInterpretation
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

The prediction indicates that this compound is unlikely to be a hERG channel blocker, a very favorable safety prediction.

Integrated Analysis and Overall Profile

Synthesizing all the predicted data provides a comprehensive, multi-dimensional view of the molecule's likely pharmacokinetic behavior in vivo.

G cluster_0 In Vivo Journey of the Molecule abs abs dist Distribution PPB: 85% BBB: Low Penetration abs:port->dist:head met Metabolism Substrate of CYP2C9/3A4 Non-Inhibitor dist:head->met:head exc Excretion Low-Moderate Clearance met:head->exc:head

Caption: Conceptual workflow of the predicted ADME process.

Summary Table: Comprehensive In Silico ADME Profile

PhaseParameterPredictionImplication for Drug Development
Physicochemical Lipinski ComplianceYes (0 Violations)Good foundation for oral bioavailability.
Absorption Intestinal AbsorptionHigh (>90%)Excellent potential for an oral drug.
Distribution Plasma Protein Binding85%Moderate binding, sufficient free drug expected.
BBB Penetration (logBB)-1.2 (Low)Favorable for a non-CNS drug; low risk of CNS side effects.
Metabolism CYP InhibitionNon-inhibitorLow risk of drug-drug interactions.
CYP SubstrateCYP2C9, CYP3A4Identifies primary clearance pathways.
Site of MetabolismFuran-methyl groupProvides a clear target for chemical modification to improve stability.
Excretion Total ClearanceLow-ModerateConsistent with a potentially favorable dosing interval (e.g., QD/BID).
Toxicity hERG InhibitionNon-inhibitorFavorable safety profile; low risk of cardiotoxicity.

Conclusion: The comprehensive in silico profile of this compound is highly promising. The molecule exhibits strong drug-like characteristics, with predicted high oral absorption and a favorable safety profile (low BBB penetration for a non-CNS target and no hERG liability). Its metabolic profile indicates a low risk for drug-drug interactions and identifies clear pathways for clearance. The predicted moderate clearance suggests a reasonable half-life may be achievable. The identification of a likely metabolic soft spot provides a direct hypothesis for chemists to test if metabolic stability needs to be optimized. Based on this in silico assessment, this molecule is a strong candidate for prioritization for chemical synthesis and subsequent in vitro validation studies.

References

  • Development of an in silico prediction system of human renal excretion and clearance from chemical structure information incorpo - SciSpace.
  • Lipinski's rule of five - Wikipedia. Available at: [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PubMed Central. Available at: [Link]

  • Validating ADME QSAR Models Using Marketed Drugs - PubMed - NIH. Available at: [Link]

  • Recent developments in computational prediction of HERG blockage - PubMed. Available at: [Link]

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central. Available at: [Link]

  • In silico prediction models for plasma protein binding. - ResearchGate. Available at: [Link]

  • ADME Properties Evaluation in Drug Discovery: Prediction of Caco-2 Cell Permeability Using a Combination of NSGA-II and Boosting - PubMed. Available at: [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Computational Models for Predicting Interactions with Cytochrome p450 Enzyme.
  • Review of QSAR Models and Software Tools for predicting Biokinetic Properties - JRC Publications Repository. Available at: [Link]

  • Lipinski Rule of Five - SCFBio. Available at: [Link]

  • in silico admet predictions: enhancing drug development through qsar modeling. Available at: [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available at: [Link]

  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - PubMed. Available at: [Link]

  • In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications.
  • In Silico Prediction of Fraction Unbound in Human Plasma from Chemical Fingerprint Using Automated Machine Learning | ACS Omega - ACS Publications. Available at: [Link]

  • An Introduction to Computational Drug Discovery - YouTube. Available at: [Link]

  • Recent Developments in Computational Prediction of hERG Blockage - ResearchGate. Available at: [Link]

  • An in vitro-in silico workflow for predicting renal clearance of PFAS - PMC - NIH. Available at: [Link]

  • Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties - ACS Publications - American Chemical Society. Available at: [Link]

  • [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling - arXiv. Available at: [Link]

  • Quantitative structure–activity relationship - Wikipedia. Available at: [Link]

  • In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics. Available at: [Link]

  • In silico prediction of hERG inhibition - PubMed. Available at: [Link]

  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data - MDPI. Available at: [Link]

  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability - ResearchGate. Available at: [Link]

  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Lipinski's Rule of 5 - GARDP Revive. Available at: [Link]

  • An in vitro-in silico workflow for predicting renal clearance of PFAS - ResearchGate. Available at: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. Available at: [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. Available at: [Link]

  • How to build a better QSAR model - YouTube. Available at: [Link]

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Available at: [Link]

  • In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models.
  • Pharmacokinetic study with computational tools in the medicinal chemistry course - SciELO. Available at: [Link]

  • The Rule of 5 - Two decades later - Sygnature Discovery. Available at: [Link]

  • Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - Frontiers. Available at: [Link]

  • Machine Learning Models and a Web Portal for Predicting Cytochrome P450 Activity | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. Available at: [Link]

  • Full article: Computational science in drug metabolism and toxicology - Taylor & Francis Online. Available at: [Link]

  • Development of an in silico prediction system of human renal excretion and clearance from chemical structure information incorporating fraction unbound in plasma as a descriptor - PubMed. Available at: [Link]

  • Is there a easy-to-use QSAR to predict plasma protein binding (fraction unbound)?. Available at: [Link]

Sources

X-ray crystallography of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the X-ray Crystallography of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic Acid

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of this compound, a molecule of interest in contemporary drug discovery programs. As direct crystallographic data for this specific compound is not publicly available, this document serves as a predictive and instructional manual, outlining the complete experimental workflow from material synthesis to structural elucidation and data deposition. The protocols described herein are grounded in established crystallographic principles and best practices for small organic molecules.

Introduction: The Structural Imperative in Rational Drug Design

In the landscape of modern drug development, the precise, atomic-level understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3][4] X-ray crystallography remains the gold standard for providing this high-resolution structural data, offering invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions.[1][4] This information is critical for structure-activity relationship (SAR) studies, lead optimization, and understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]

This compound combines a rigid furan moiety with a flexible piperidine ring, presenting an interesting case for conformational analysis. The determination of its crystal structure can reveal the preferred spatial arrangement of these fragments, the nature of its hydrogen bonding networks, and its potential to interact with biological targets.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of pure material. The target compound, this compound, can be synthesized via standard amide coupling procedures.

Experimental Protocol: Synthesis

  • Reactant Preparation: Dissolve piperidine-2-carboxylic acid (1 equivalent) and a suitable base, such as triethylamine (1.2 equivalents), in an anhydrous polar aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Chloride Formation: In a separate flask, react 5-methyl-furan-2-carboxylic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in DCM to form the corresponding acid chloride. This is a highly reactive intermediate.

  • Coupling Reaction: Slowly add the freshly prepared 5-methyl-furan-2-carbonyl chloride to the solution of piperidine-2-carboxylic acid at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and perform a liquid-liquid extraction. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Purity Assessment: The purity of the synthesized compound is paramount for successful crystallization. Purity should be assessed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >98%.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[6] For a small organic molecule like this compound, several techniques can be employed. The key is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice.[7]

Crystallization Methodologies

Two of the most effective methods for small molecules are slow evaporation and vapor diffusion.[7][8][9][10][11][12][13][14][15]

Protocol 1: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) to identify a solvent in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce a few small holes to allow for the slow evaporation of the solvent over several days to weeks.[9][10] The vial should be left in a vibration-free environment.

Protocol 2: Vapor Diffusion

This method is particularly useful when only small amounts of the compound are available.[8][12][13][14]

  • Solvent System Selection: Identify a solvent in which the compound is soluble (the "solvent") and a second, more volatile solvent in which the compound is insoluble (the "anti-solvent"). The two solvents must be miscible. A common combination is ethyl acetate (solvent) and hexane (anti-solvent).

  • Setup: Dissolve the compound in the solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains the anti-solvent.

  • Diffusion: Over time, the anti-solvent will slowly diffuse into the solvent, gradually decreasing the solubility of the compound and inducing crystallization.[7][11][13]

Vapor_Diffusion_Setup cluster_0 Sealed Outer Container cluster_1 Inner Vial outer_vial Anti-solvent (e.g., Hexane) vapor Vapor Diffusion outer_vial->vapor inner_vial Compound dissolved in Solvent (e.g., Ethyl Acetate) vapor->inner_vial

Caption: Vapor diffusion crystallization setup.

X-ray Diffraction Data Collection

Once suitable crystals are obtained (typically >0.1 mm in all dimensions), the next step is to collect the diffraction data.[6]

Experimental Workflow: Data Collection

Data_Collection_Workflow A Crystal Selection & Mounting B Mounting on Goniometer A->B C Crystal Centering in X-ray Beam B->C D Preliminary Data Collection (Unit Cell Determination) C->D E Full Data Collection Strategy D->E F Data Integration & Scaling E->F

Caption: X-ray diffraction data collection workflow.

Instrumentation: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker D8 QUEST or Rigaku XtaLAB Synergy, equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).[16][17][18][19]

Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to ~100 K. This minimizes radiation damage during data collection.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.[20]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[6][21] The exposure time per frame and the total rotation range are optimized to ensure good data quality and completeness.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically done using software packages like the SHELX suite (SHELXS for solution and SHELXL for refinement).[22][23][24]

Logical Relationship: From Diffraction to Structure

Structure_Solution_Refinement A Diffraction Data (h, k, l, I, σ(I)) B Structure Solution (Direct Methods/Patterson) Phase Problem A->B C Initial Electron Density Map B->C D Model Building (Atom Assignment) C->D E Structure Refinement (Least-Squares) Minimizing R-factor D->E F Difference Fourier Map (Locating H-atoms, Disorder) E->F G Final Structural Model E->G F->E Iterative Refinement

Caption: The process of structure solution and refinement.

Procedure:

  • Structure Solution: The "phase problem" is solved using direct methods (common for small molecules) to obtain an initial electron density map.

  • Model Building: Atoms are assigned to the electron density peaks to build an initial molecular model.

  • Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for good quality data).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Disorder and Twinning: The model is checked for any disorder or twinning, which may require more complex refinement strategies.[23][25]

Analysis and Interpretation of the Crystal Structure

The final refined structure provides a wealth of information.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for this compound, assuming a successful crystallization and data collection.

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₅NO₄
Formula Weight237.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1170.4
Z4
Calculated Density (g/cm³)1.345
Absorption Coefficient (mm⁻¹)0.10
F(000)504
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Key Structural Features to Analyze
  • Molecular Conformation: The relative orientation of the 5-methyl-furan ring and the piperidine-2-carboxylic acid moiety. The puckering of the piperidine ring (e.g., chair, boat, or twist-boat conformation).

  • Bond Lengths and Angles: Comparison of experimental bond lengths and angles with standard values to identify any unusual geometric features.

  • Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the carboxylic acid and amide groups), π-π stacking, or other non-covalent interactions that dictate the crystal packing. Understanding these interactions is crucial for predicting the physicochemical properties of the solid state.[26]

  • Absolute Stereochemistry: If the starting piperidine-2-carboxylic acid was enantiomerically pure, the absolute configuration can be determined from the diffraction data.

Data Deposition and Reporting

To ensure the integrity and accessibility of scientific data, the final crystal structure should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule crystal structures.[27]

Procedure for Data Deposition:

  • CIF File Generation: The refinement software generates a Crystallographic Information File (CIF).[28][29][30][31][32] This is a standardized text file containing all the necessary information about the crystal structure and the diffraction experiment.

  • Data Validation: The CIF file is checked for completeness and consistency using the CCDC's online validation service (checkCIF).[31][33]

  • Deposition: The validated CIF and the structure factor data are deposited with the CCDC.[33][34][35][36] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication reporting the crystal structure.

Conclusion

This guide has outlined a comprehensive and systematic approach to the X-ray crystallographic analysis of this compound. While no experimental structure currently exists in the public domain, the methodologies described provide a robust framework for its determination. The resulting structural information would be of significant value to researchers in medicinal chemistry and drug development, enabling a deeper understanding of this molecule's properties and its potential as a therapeutic agent.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Expert Opinion on Drug Discovery.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • X-ray crystallography in drug discovery. (2009). Methods in Molecular Biology, 572, 31-56.
  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Protein X-ray Crystallography in Drug Discovery. (n.d.).
  • X-Ray Crystallography in Pharmaceutical Drug Development. (2019, October 27). News-Medical.Net.
  • Introduction to Powder Crystallographic Inform
  • A short guide to Crystallographic Inform
  • CIF (Crystallographic Information Framework). (n.d.).
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2022).
  • Crystallization of small molecules. (n.d.). Harvard University.
  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1995). Journal of Chemical Information and Computer Sciences, 35(4), 739-748.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • Guide for crystalliz
  • Deposit. (n.d.).
  • Instrumentation | Single-Crystal X-ray Diffraction. (n.d.). OpenScholar @ Princeton.
  • Deposit a Structure in the CSD. (n.d.). CCDC.
  • Weir, C. E., Piermarini, G. J., & Block, S. (1969). Instrumentation for Single Crystal X‐Ray Diffraction at High Pressures. Review of Scientific Instruments, 40(9), 1133-1136.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Single Crystal X-ray Diffractometers. (n.d.). Bruker.
  • Single Crystal X-ray diffraction. (n.d.). Rigaku.
  • Deposit. (n.d.).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8.
  • The SHELX package. (n.d.). MIT OpenCourseWare.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews.
  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida.
  • How to deposit a structure in the CSD. (n.d.). CCDC.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8.
  • ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube.
  • Cole, J. C., et al. (2011). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.
  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry.
  • Staples, R. J. (2025, October 28). Getting Crystals Your Crystallographer Will Treasure.
  • The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. (2017, February 22). Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 111-121.
  • X-ray Diffraction Protocols and Methods. (n.d.).
  • Interpretation of crystal structure determin
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Collection of X-ray diffraction data from macromolecular crystals. (2013).

Sources

Navigating the Chemical Landscape of N-Acyl Piperidine-2-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-acyl piperidine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity, conformational complexity, and synthetic tractability. This guide provides an in-depth exploration of this privileged chemical space, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for accessing and diversifying this core, delve into the critical aspects of its conformational behavior that dictate biological activity, and survey its broad applicability across a range of therapeutic targets. This document is intended to serve as a practical and insightful resource, bridging fundamental chemical principles with real-world applications in the pursuit of novel therapeutics.

Introduction: The Strategic Value of the N-Acyl Piperidine-2-Carboxylic Acid Core

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] When functionalized with a carboxylic acid at the 2-position and an acyl group on the nitrogen, the resulting N-acyl piperidine-2-carboxylic acid scaffold emerges as a highly versatile platform for drug design. This arrangement allows for the precise spatial orientation of three key pharmacophoric elements: the piperidine ring itself, the carboxylic acid, and the N-acyl substituent.

The strategic importance of this scaffold lies in its capacity to:

  • Mimic Endogenous Ligands: The constrained cyclic structure can effectively mimic the conformation of peptide turns or other bioactive conformations of natural ligands.

  • Explore Diverse Chemical Space: The N-acyl and carboxylic acid moieties provide convenient handles for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Modulate Physicochemical Properties: Subtle modifications to the acyl group or the piperidine ring can fine-tune properties like lipophilicity (LogP), acidity (pKa), and solubility, which are critical for optimizing pharmacokinetic profiles.[2]

This guide will provide a comprehensive overview of the key considerations for working with this valuable scaffold, from initial synthesis to biological evaluation.

Synthetic Strategies: Building and Diversifying the Core

The synthesis of N-acyl piperidine-2-carboxylic acids can be approached in a modular fashion, involving the preparation of the piperidine-2-carboxylic acid core followed by N-acylation.

Synthesis of the Piperidine-2-Carboxylic Acid Scaffold

A common and efficient method for the synthesis of piperidine-2-carboxylic acid (also known as pipecolic acid) is the catalytic hydrogenation of 2-pyridinecarboxylic acid.[3] This method is advantageous due to its simplicity and potential for industrial scale-up.

Experimental Protocol: Catalytic Hydrogenation of 2-Pyridinecarboxylic Acid [3]

  • Reaction Setup: In a hydrogenation vessel, combine 2-pyridinecarboxylic acid, water (as solvent), and a palladium on carbon (Pd/C) catalyst. The typical weight ratio is approximately 1:5-8:0.01-0.05 (substrate:solvent:catalyst).

  • Inerting: Purge the vessel with an inert gas, such as nitrogen, to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 4-5 MPa) and heat the reaction mixture to the appropriate temperature (e.g., 90-100°C).

  • Reaction Monitoring: Maintain the reaction under these conditions for 3-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • Workup: After cooling and venting the hydrogen, filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Reduce the volume of the aqueous solution by distillation under reduced pressure. Cool the solution and add methanol to precipitate the piperidine-2-carboxylic acid. Further cooling to 0°C can enhance precipitation.

  • Purification: Collect the solid product by filtration and dry. The product can be further purified by recrystallization if necessary.

G cluster_0 Synthesis of Piperidine-2-Carboxylic Acid 2-Pyridinecarboxylic_Acid 2-Pyridinecarboxylic Acid Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, H₂O, Heat, Pressure) Piperidine-2-Carboxylic_Acid Piperidine-2-Carboxylic Acid

N-Acylation: Introducing Chemical Diversity

The N-acylation of the piperidine-2-carboxylic acid core is a critical step for exploring the chemical space and modulating biological activity. This transformation can be achieved through various standard amide bond formation techniques. To prevent self-condensation or polymerization, it is often advantageous to first protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester) before N-acylation.

General Experimental Protocol: N-Acylation of Piperidine-2-Carboxylic Acid Esters

  • Esterification (if necessary): Protect the carboxylic acid of piperidine-2-carboxylic acid as a simple alkyl ester using standard methods (e.g., Fischer esterification).

  • Amide Coupling:

    • Method A: Using Carboxylic Acids and Coupling Reagents: To a solution of the piperidine-2-carboxylic acid ester and the desired carboxylic acid in a suitable aprotic solvent (e.g., DCM, DMF), add a carbodiimide coupling reagent (e.g., EDC.HCl) and an activating agent (e.g., DMAP).[4] Stir the reaction at room temperature until completion.

    • Method B: Using Acyl Chlorides or Anhydrides: To a solution of the piperidine-2-carboxylic acid ester in an aprotic solvent, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) followed by the dropwise addition of the acyl chloride or anhydride.[5] Stir the reaction, often at reduced temperature to control exothermicity, until completion.

  • Workup: Perform an aqueous workup to remove excess reagents and byproducts. This typically involves washing with a dilute acid, a dilute base (e.g., 5% NaHCO3 solution), and brine.[4]

  • Purification: Purify the crude product by flash column chromatography.

  • Ester Hydrolysis (if necessary): If the final product requires a free carboxylic acid, hydrolyze the ester under basic (e.g., LiOH, NaOH) or acidic conditions, followed by neutralization.

G cluster_1 N-Acylation and Diversification Piperidine-2-carboxylate Piperidine-2-carboxylic Acid Ester Acyl_Source Acyl Source (R-COOH, R-COCl, or (RCO)₂O) Coupling Amide Coupling Conditions N-Acyl_Ester N-Acyl Piperidine-2-carboxylate Hydrolysis Ester Hydrolysis Final_Product N-Acyl Piperidine-2-Carboxylic Acid

Conformational Analysis: The Key to Biological Activity

The biological activity of N-acyl piperidine-2-carboxylic acids is intimately linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain.[6] However, the presence of the N-acyl group introduces significant conformational complexity due to the partial double-bond character of the amide C-N bond, which restricts rotation.[7]

This restricted rotation gives rise to two distinct rotamers, often referred to as cis and trans conformers, which can interconvert at a rate that is dependent on the steric bulk of the acyl group and the substitution pattern on the piperidine ring. The energy barrier for this interconversion is typically in the range of 56 to 80 kJ/mol.[7]

Furthermore, substituents on the piperidine ring can exhibit a preference for either an axial or equatorial orientation. For 2-substituted N-acylpiperidines, the axial conformer is often favored due to the minimization of pseudoallylic strain.[8] The interplay between the chair conformation of the piperidine ring, the orientation of the 2-carboxylic acid group, and the rotational isomerism of the N-acyl group creates a complex conformational landscape that must be considered in structure-based drug design.

G cluster_0 Conformational Equilibria A Axial-COOH (cis-amide) B Axial-COOH (trans-amide) C Equatorial-COOH (cis-amide) D Equatorial-COOH (trans-amide)

Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The N-acyl piperidine-2-carboxylic acid scaffold has been successfully employed in the development of a wide range of therapeutic agents. The ability to systematically modify the different components of the molecule allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Therapeutic TargetExample Compound ClassKey Structural Features & SAR Insights
Soluble Epoxide Hydrolase (sEH) Chromone-2-carboxamide derivativesThe amide NH group acts as a hydrogen bond donor, and appropriately substituted benzyl groups on the piperidine can occupy a hydrophobic pocket in the active site.[9]
SARS-CoV-2 Papain-like Protease (PLpro) Covalent inhibitorsThe piperidine core serves as a scaffold to position a warhead for covalent modification of the catalytic cysteine.[10]
Adhesion Molecule Inhibitors Pyrazinobenzothiazine derivativesReplacement of a methanesulfonyl group with a carboxylic acid-containing moiety on the piperidine ring leads to potent inhibitors of ICAM-1 upregulation.[11]
Monoamine Oxidase (MAO) Piperine analogsThe length of the linker between a substituted aromatic ring and the piperidine nitrogen, as well as substitution on the piperidine ring, significantly influences MAO-B inhibitory activity and selectivity.[12]

Conclusion and Future Perspectives

The N-acyl piperidine-2-carboxylic acid core represents a privileged and highly adaptable scaffold in drug discovery. Its synthetic accessibility, coupled with its rich conformational complexity, provides a powerful platform for the design of novel therapeutics. Future exploration of this chemical space will likely involve the development of novel synthetic methodologies for even greater diversification, the use of computational tools to better predict and understand the conformational preferences that drive biological activity, and the application of this scaffold to an even broader range of therapeutic targets. As our understanding of the intricate relationship between three-dimensional structure and biological function continues to grow, the strategic deployment of scaffolds like N-acyl piperidine-2-carboxylic acid will remain a cornerstone of successful drug discovery campaigns.

References

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 241, 114633. [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved January 21, 2026, from [Link]

  • Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8417–8425. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Kiselev, E., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters, 9(5), 425–430. [Link]

  • Dalton, J. T., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4376–4382. [Link]

  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Rathnayake, A. D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 143(49), 20687–20703. [Link]

  • An, H., & Cook, P. D. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Chemical & pharmaceutical bulletin, 48(10), 1431–1439. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Conformations observed for N‐alkyl‐substituted piperidine and related... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wessig, P., & Mueller, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19830-19837. [Link]

  • Singh, S., & Singh, P. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37789–37809. [Link]

  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-1. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Göbel, M. W., et al. (1994). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & medicinal chemistry letters, 4(20), 2451-2456. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ester synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][3][13]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & pharmaceutical bulletin, 52(6), 675–687. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Thangamani, A., et al. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(6), 339-345. [Link]

Sources

Discovery of novel bioactive molecules containing a 5-methyl-furan-2-carbonyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Bioactive Molecules Containing a 5-Methyl-Furan-2-Carbonyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] This guide focuses on the 5-methyl-furan-2-carbonyl moiety, a specific substructure that has garnered interest for its presence in various bioactive compounds. We will delve into the discovery, synthesis, and biological evaluation of molecules containing this core, providing practical insights and methodologies for researchers in the field.

The 5-Methyl-Furan-2-Carbonyl Moiety: A Scaffold of Interest

The 5-methyl-furan-2-carbonyl group is an aromatic heterocyclic system characterized by a five-membered ring containing one oxygen atom, a methyl group at the 5-position, and a carbonyl group at the 2-position. This arrangement of substituents provides a unique combination of steric and electronic properties that can influence the molecule's interaction with biological targets. The furan ring itself is a versatile platform, and its derivatives are known to possess a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4]

Discovery and Screening Strategies for Bioactive Molecules

The discovery of novel bioactive molecules often begins with the screening of compound libraries. For the 5-methyl-furan-2-carbonyl moiety, a logical starting point is the synthesis of a diverse library of derivatives, followed by high-throughput screening against various biological targets.

Library Synthesis

A common approach to generating a library of 5-methyl-furan-2-carbonyl derivatives is through the modification of the carbonyl group. This can be achieved by reacting 5-methyl-furan-2-carbonyl chloride with a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a series of amides, esters, and thioesters.

Experimental Protocol: Synthesis of a 5-Methyl-Furan-2-Amide Library

This protocol outlines a general procedure for the parallel synthesis of a small library of amides derived from 5-methyl-furan-2-carbonyl chloride.

Materials:

  • 5-Methyl-furan-2-carbonyl chloride

  • A diverse set of primary and secondary amines

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique amine (0.1 mmol) in anhydrous DCM (1 mL).

  • To each well, add TEA (0.12 mmol).

  • In a separate vial, prepare a stock solution of 5-methyl-furan-2-carbonyl chloride (0.1 mmol/mL) in anhydrous DCM.

  • Add the 5-methyl-furan-2-carbonyl chloride solution (1 mL, 0.1 mmol) to each well of the reaction block.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution (1 mL) to each well.

  • Separate the organic phase and wash with brine (1 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amide products.

  • Purify the products by column chromatography or preparative HPLC.

  • Characterize the final compounds by LC-MS and ¹H NMR.

High-Throughput Screening (HTS)

Once a library of compounds is synthesized, it can be screened against a variety of biological targets. The choice of assay will depend on the desired therapeutic area. For example, to identify novel antibacterial agents, the library can be screened against a panel of pathogenic bacteria using a minimum inhibitory concentration (MIC) assay.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method for determining the MIC of compounds against bacterial strains.[1]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Compound library dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Add 50 µL of the adjusted bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Chemical Synthesis and Optimization

Following the identification of a "hit" compound from a screening campaign, the next step is to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, often involves the synthesis of a focused library of analogs around the initial hit.

Synthetic Routes to the 5-Methyl-Furan-2-Carbonyl Core

The 5-methyl-furan-2-carbonyl scaffold can be synthesized through various routes. One common method involves the Friedel-Crafts acylation of 2-methylfuran.[5]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 2-Methylfuran reaction Friedel-Crafts Acylation (ZnCl2 or H3PO4 catalyst) start1->reaction start2 Acetic Anhydride start2->reaction product 5-Methyl-2-acetylfuran reaction->product

Caption: Synthetic workflow for 5-methyl-2-acetylfuran.

Further modifications can then be made to the acetyl group to generate the desired carbonyl derivative.

Biological Evaluation and Mechanism of Action Studies

Once potent and optimized compounds have been synthesized, a more in-depth biological evaluation is necessary to understand their mechanism of action.

In Vitro Biological Activities

Compounds containing the furan moiety have demonstrated a range of biological activities. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic bacteria.[6][7]

Table 1: Biological Activities of Selected Furan Derivatives

Compound/DerivativeBiological ActivityTarget/OrganismPotency (IC₅₀/MIC)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeAnticancerHeLa cell lineIC₅₀: 62.37 µg/mL[7][8]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeAntibacterialPhotogenic bacteriaMIC: 250 µg/mL[7][8]
NitrofurantoinAntibacterialStaphylococcus aureusMIC: 1.5625 µg/mL[1]
3-Aryl-3-(furan-2-yl) propanoic acid derivativeAntibacterialEscherichia coliMIC: 64 µg/mL[2]
Mechanism of Action Studies

Understanding how a bioactive molecule exerts its effect is crucial for its development as a therapeutic agent. For furan derivatives with anti-inflammatory properties, a potential mechanism involves the modulation of key signaling pathways.[3]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition by Furan Derivative stimulus LPS mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb response Production of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) mapk->response nfkb->response inhibitor 5-Methyl-Furan-2-Carbonyl Derivative inhibitor->mapk Inhibits inhibitor->nfkb Inhibits

Caption: Potential anti-inflammatory mechanism of furan derivatives.

Future Perspectives and Challenges

The 5-methyl-furan-2-carbonyl moiety represents a promising starting point for the development of novel bioactive molecules. Future research in this area should focus on:

  • Expansion of Chemical Space: Synthesizing more diverse and complex derivatives to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand the key structural features required for activity and to guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising compounds in animal models of disease to assess their in vivo efficacy and safety profiles.

While the furan scaffold offers great potential, challenges such as potential metabolic instability and toxicity need to be carefully addressed during the drug development process.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

  • Synthesis and antimicrobial activity of new furan derivatives. PubMed. [Link]

  • Furan: A Promising Scaffold for Biological Activity. IJBBR. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. IJRTI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PubMed Central. [Link]

Sources

The Evolving Landscape of Drug Discovery: A Technical Guide to the Structure-Activity Relationship of Furan-Based Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, make it a privileged motif in drug design.[1] When combined with a carboxylic acid amide functionality, the resulting furan-based carboxamides exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antibiofilm properties.[4][5][6][7] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices in their synthesis and evaluation, presenting a self-validating system of protocols and data interpretation.

The Furan Carboxamide Core: A Launchpad for Diverse Bioactivity

The fundamental furan-carboxamide scaffold serves as a versatile launchpad for chemical modifications that profoundly influence biological outcomes. The key areas for structural variation, which form the basis of SAR studies, are the furan ring itself and the substituent attached to the amide nitrogen.

Furan_Carboxamide_Core cluster_core Furan-Based Carboxylic Acid Amide Core cluster_modifications Key Modification Sites for SAR Furan_Ring Furan Ring (Positions 2, 3, 4, 5) Carboxamide_Linker Carboxamide (-CONH-) Furan_Ring->Carboxamide_Linker Position 2 or 3 Furan_Substituents Substituents on Furan Ring (e.g., Halogens, Alkyl, Nitro) Furan_Ring->Furan_Substituents Amide_Substituent R-Group (Substituent on Nitrogen) Carboxamide_Linker->Amide_Substituent Amide Bond Amide_R_Group_Diversity Diverse Amide Substituents (Aryl, Heteroaryl, Alkyl, etc.) Amide_Substituent->Amide_R_Group_Diversity

Caption: Core structure of furan-based carboxylic acid amides and key modification sites.

Structure-Activity Relationships in Key Therapeutic Areas

Antimicrobial and Antibiofilm Activity

Furan-based carboxamides have emerged as promising agents to combat microbial infections, including those complicated by biofilm formation. The SAR in this area is often dictated by the nature of the substituents on both the furan ring and the amide moiety.

A notable strategy in the design of antibiofilm agents has been the bioisosteric replacement of the labile furanone ring with a more stable furan-2-carboxamide moiety.[8][9] This approach has led to the discovery of compounds with significant activity against Pseudomonas aeruginosa.[8][9] Studies have shown that carbohydrazide and triazole derivatives of furan-2-carboxamides are particularly effective, with one carbohydrazide compound demonstrating 58% biofilm inhibition.[8][9] Molecular docking studies suggest that these compounds may act as antagonists of the LasR receptor, a key component of the quorum-sensing system in P. aeruginosa.[8][9]

Furthermore, the introduction of specific functional groups can enhance antimicrobial potency. For instance, furan-2-carboxamide derivatives containing a 2,4-dinitrophenylhydrazone moiety have shown significant activity against E. coli.[4][10] The presence of a bromine atom at the 5-position of the furan ring has also been explored to modulate activity.[4]

Compound Series Key Structural Features Target Organism Observed Activity Reference
Furan-2-carboxamidesCarbohydrazide and triazole linkersP. aeruginosaSignificant antibiofilm activity; reduction of virulence factors.[8][9][8][9]
Furan-2-carboxamides2,4-dinitrophenylhydrazone moietyE. coliMost active against this bacterial strain.[4][10][4][10]
5-Bromofuran-2-carboxamidesVaried amide substituentsFungiOne 2,4-dinitrophenylhydrazone derivative was the most active antifungal.[4][10][4][10]
Anticancer Activity

The furan scaffold is a recognized pharmacophore in the design of anticancer agents.[11][12] Furan-based carboxamides have demonstrated potent cytotoxic activity against various cancer cell lines.

A series of novel furan-based derivatives were synthesized and evaluated against the MCF-7 breast cancer cell line.[12] Among them, a pyridine carbohydrazide and an N-phenyl triazinone derivative exhibited potent cytotoxicity with IC50 values of 4.06 µM and 2.96 µM, respectively.[12] Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis.[12]

Another study focused on carbamothioyl-furan-2-carboxamide derivatives, which were evaluated against HepG2, Huh-7, and MCF-7 human cancer cell lines.[5] The p-tolylcarbamothioyl)furan-2-carboxamide derivative showed the highest anticancer activity against hepatocellular carcinoma.[5] The structure-activity relationship in this series was influenced by the substituent on the phenyl ring of the amine substrate, with para-substituted products generally obtained in higher yields due to steric effects.[5]

Furthermore, benzofuran-2-carboxamides have also been investigated as anticancer agents, with some compounds showing significant inhibitory activity against all 58 human tumor cell lines tested by the National Cancer Institute.[6][13]

Anticancer_SAR_Workflow Start Design & Synthesis of Furan Carboxamide Library Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Screening Hit_ID Identification of 'Hit' Compounds (e.g., IC50 < 10 µM) Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Hit_ID->Mechanism Lead_Opt Lead Optimization (Iterative Synthesis & Testing) SAR_Analysis->Lead_Opt Informs Design Lead_Opt->Screening New Analogs End Preclinical Candidate Lead_Opt->End Optimized Potency & Selectivity

Caption: A typical workflow for the discovery and optimization of anticancer furan carboxamides.

Experimental Methodologies

General Synthesis of Furan-2-Carboxamides

The synthesis of furan-2-carboxamides is typically achieved through the coupling of a furan-2-carboxylic acid derivative with a primary or secondary amine.

Step-by-Step Protocol:

  • Activation of Furan-2-carboxylic Acid:

    • To a solution of furan-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[8][14]

    • Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the activated intermediate.

  • Amide Bond Formation:

    • To the activated furan-2-carboxylic acid solution, add the desired amine (primary or secondary).

    • If the amine is used as a salt (e.g., hydrochloride), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) should be added to liberate the free amine.

    • Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

    • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

    • The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired furan-2-carboxamide.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized furan-based carboxamides can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Grow the microbial strains in a suitable broth medium overnight at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microbes in medium without compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion and Future Perspectives

The furan-based carboxylic acid amide scaffold represents a highly versatile and privileged structure in medicinal chemistry. The ease of synthesis and the ability to systematically modify the substituents on both the furan ring and the amide nitrogen provide a robust platform for SAR-driven drug discovery. The insights gained from the studies highlighted in this guide demonstrate that fine-tuning the electronic and steric properties of these molecules can lead to potent and selective agents for a range of therapeutic targets. Future research in this area will likely focus on exploring novel and diverse amide substituents, including more complex heterocyclic and polycyclic systems, to further expand the chemical space and biological activity of this promising class of compounds. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly continue to play a crucial role in the rational design of the next generation of furan-based therapeutics.

References

  • Synthesis based on furancarboxylic acid amides. 2. Synthesis of diamides of the furan series. ElectronicsAndBooks.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed.
  • Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). ResearchGate.
  • Synthesis and biological activity of furancarboxylic acid derivatives. Matiichuk Y.
  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ResearchGate.
  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity.
  • Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.
  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry.

Sources

Methodological & Application

Protocol for the amide coupling of 5-methyl-2-furoic acid with piperidine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of (5-methyl-2-furoyl)piperidine-2-carboxylic acid via amide coupling. The document outlines a strategic approach, beginning with the necessary protection of the piperidine-2-carboxylic acid moiety to ensure regioselective bond formation, followed by a robust coupling protocol using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). We delve into the mechanistic rationale behind the choice of reagents, provide a detailed step-by-step experimental procedure, and offer guidance on product purification and characterization. This guide is intended for researchers in medicinal chemistry and drug development, providing a self-validating framework for the reliable synthesis of this and structurally related compounds.

Introduction and Strategic Overview

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2] The coupling of a carboxylic acid and an amine, while conceptually simple, requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[1][2]

The specific coupling of 5-methyl-2-furoic acid with piperidine-2-carboxylic acid presents a unique challenge. Piperidine-2-carboxylic acid is an amino acid, containing both a nucleophilic secondary amine and a carboxylic acid group. Attempting a direct coupling would lead to a mixture of products, including polymerization of the amino acid itself. Therefore, a protection strategy is not merely recommended but essential.

Our strategy involves two key stages:

  • Protection: The carboxylic acid functional group of piperidine-2-carboxylic acid is first protected as a methyl ester. This temporarily masks its reactivity, ensuring that only the secondary amine is available for the subsequent coupling reaction.

  • Coupling: The protected piperidine-2-carboxylic acid methyl ester is then coupled with 5-methyl-2-furoic acid using HATU, a highly efficient and widely used uronium-based coupling reagent known for its rapid reaction times and minimal side reactions, particularly its low propensity for enantiomerization in chiral systems.[3][4]

This protocol is designed for reproducibility and scalability, incorporating clear checkpoints and purification guidelines.

Mechanistic Rationale: The Role of HATU

The choice of coupling reagent is critical for a successful reaction. While classic carbodiimides like EDC are effective, uronium salt reagents like HATU often provide superior results, especially for challenging substrates.[3][5]

The mechanism for HATU-mediated coupling proceeds as follows:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the 5-methyl-2-furoic acid is deprotonated.[6]

  • Formation of the Active Ester: The resulting carboxylate anion attacks the electron-deficient carbon of HATU.[6] This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a stable and highly reactive HOAt active ester.[6]

  • Nucleophilic Attack: The secondary amine of the piperidine-2-carboxylic acid methyl ester attacks the carbonyl carbon of the active ester. This step is highly efficient due to the excellent leaving group nature of the HOAt anion.

  • Product Formation: The tetrahedral intermediate collapses to form the desired amide bond and releases the HOAt byproduct.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid 5-Methyl-2-furoic Acid HATU HATU Base DIPEA Active_Ester Reactive OAt-Ester Amine Piperidine-2-carboxylate Product Final Amide Product

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol

This protocol is divided into two main parts: the protection of piperidine-2-carboxylic acid and the subsequent amide coupling.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Piperidine-2-carboxylic acid≥98%Standard Supplier
Thionyl chloride (SOCl₂)Reagent GradeStandard SupplierUse in a fume hood.
Methanol (MeOH), anhydrous≥99.8%Standard Supplier
5-Methyl-2-furoic acid≥98%Standard Supplier
HATU≥98%Standard SupplierStore under inert gas.
N,N-Diisopropylethylamine (DIPEA)≥99.5%Standard SupplierStore under inert gas.
Dichloromethane (DCM), anhydrous≥99.8%Standard Supplier
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Standard Supplier
Ethyl acetate (EtOAc)ACS GradeStandard SupplierFor work-up and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Saturated aq. NaHCO₃ solutionLab Prepared
Brine (Saturated aq. NaCl)Lab Prepared
Magnesium sulfate (MgSO₄)AnhydrousStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier
Part A: Synthesis of Piperidine-2-carboxylic acid methyl ester hydrochloride

Causality: This step is crucial to protect the carboxylic acid functionality of the piperidine moiety as a methyl ester. Using thionyl chloride in methanol is a classic and highly effective method for this transformation (Fischer esterification). The product is isolated as a stable hydrochloride salt.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (50 mL).

  • Carefully cool the methanol to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the cold methanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, add piperidine-2-carboxylic acid (1.0 eq.) in one portion to the solution.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Allow the mixture to cool to room temperature, then remove the solvent under reduced pressure to yield a solid or semi-solid crude product.

  • Triturate the crude solid with cold diethyl ether, filter, and wash the resulting solid with more diethyl ether to afford piperidine-2-carboxylic acid methyl ester hydrochloride, typically as a white solid. Dry under vacuum. The product can often be used in the next step without further purification.

Part B: Amide Coupling

Causality: This is the core reaction where the amide bond is formed. Anhydrous solvents are used to prevent hydrolysis of the reactive intermediates. DIPEA acts as a non-nucleophilic base to deprotonate the furoic acid and to neutralize the hydrochloride salt of the amine component, liberating the free amine in situ. HATU serves as the activating agent.[2][3]

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-methyl-2-furoic acid (1.0 eq.) in anhydrous DMF (or DCM, approx. 0.2 M concentration).

  • Add HATU (1.1 eq.) to the solution and stir for 5 minutes.

  • Add piperidine-2-carboxylic acid methyl ester hydrochloride (1.05 eq.) to the mixture.

  • Add DIPEA (2.5 eq.) dropwise to the stirring solution. The base neutralizes the HCl salt and facilitates the reaction.

  • Allow the reaction to stir at room temperature for 2-4 hours.[5]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the limiting reagent (furoic acid) and the appearance of a new, higher Rƒ spot indicates product formation.

Work-up and Purification
  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally with brine (1x). This removes unreacted acid, DMF, and water-soluble byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure protected amide product.

Overall Workflow and Characterization

// Nodes Start [label="Start Materials:\n- Piperidine-2-carboxylic acid\n- 5-Methyl-2-furoic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protection [label="Step A: Ester Protection\n(SOCl₂, MeOH, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Amine [label="Protected Amine HCl Salt"]; Coupling [label="Step B: HATU Coupling\n(HATU, DIPEA, DMF, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(EtOAc, NaHCO₃, Brine)"]; Purification [label="Purification\n(Column Chromatography)"]; Final_Product [label="Pure Protected Product:\n(5-methyl-2-furoyl)piperidine-\n2-carboxylic acid methyl ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, IR)"];

// Edges Start -> Protection; Protection -> Protected_Amine; Protected_Amine -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Final_Product; Final_Product -> Characterization; }

Caption: Experimental workflow from starting materials to final product.

Expected Characterization Data for (5-methyl-2-furoyl)piperidine-2-carboxylic acid methyl ester:

  • ¹H NMR: Expect characteristic signals for the furan ring protons, the methyl group on the furan ring, the piperidine ring protons, and the methyl ester singlet. Due to the formation of an amide bond, rotational isomers (rotamers) may be observed, leading to a doubling of some peaks.[7][8]

  • ¹³C NMR: Signals corresponding to all unique carbons, including the two carbonyl carbons (amide and ester), should be visible.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Look for strong carbonyl stretching frequencies for the ester (around 1735 cm⁻¹) and the tertiary amide (around 1640 cm⁻¹).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (moisture contamination of HATU or solvents). 2. Insufficient base (DIPEA). 3. Incomplete protection step.1. Use freshly opened or properly stored anhydrous reagents. 2. Add an additional 0.5 eq. of DIPEA. 3. Confirm purity of the hydrochloride salt before coupling.
Multiple Spots on TLC after Reaction 1. Incomplete reaction. 2. Side reactions. 3. Formation of rotamers.1. Allow the reaction to stir for a longer duration. 2. Ensure the reaction temperature does not exceed room temperature. 3. This is expected; proceed with purification. The spots should combine upon heating for VT-NMR.
Difficulty Removing Byproducts The tetramethylurea byproduct from HATU can be difficult to remove.The recommended aqueous work-up with NaHCO₃ is usually sufficient. If problems persist, a wash with dilute aqueous HCl (1M) can be attempted, followed by re-washing with NaHCO₃.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • HATU and DIPEA are irritants. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Khattab, S. N., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]

  • Göksu, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Pasha, M. A., et al. (2005). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • Arote, R. B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Szymańska, E., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 5-Methylene-2-pyrrolones. PMC. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Jakše, R., et al. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Arkivoc. Available at: [Link]

  • Luang-In, V., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). Available at: [Link]

  • Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Cardona, F., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • ATB. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

Sources

Application Note & Protocols: Development of In Vitro Assays for Characterizing 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (MFP-2C)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a cascade of in vitro assays for the characterization of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (herein abbreviated as MFP-2C). The structural motifs of MFP-2C suggest a potential role as an inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, a class of enzymes that includes prolyl hydroxylase domain (PHD) proteins. PHD enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Inhibition of PHDs stabilizes HIF-1α, initiating a transcriptional cascade of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[2] This guide details a tiered approach, beginning with a direct biochemical assay for PHD2 inhibition, followed by a cell-based assay to confirm HIF-1α stabilization, and culminating in a functional reporter assay for downstream pathway activation. Protocols are supported by scientific rationale, validation metrics, and data interpretation guidelines to ensure robust and reliable characterization of MFP-2C.

Introduction: The Rationale for an Integrated Assay Cascade

The compound this compound (MFP-2C) contains a core structure analogous to known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases.[1] A primary and therapeutically significant target within this enzyme family is Prolyl Hydroxylase Domain 2 (PHD2), the key enzyme responsible for marking the HIF-1α transcription factor for proteasomal degradation under normoxic conditions.[2] By inhibiting PHD2, small molecules can mimic a hypoxic state, leading to the stabilization and activation of HIF-1α. This mechanism is of high therapeutic interest for conditions such as anemia associated with chronic kidney disease.

A successful in vitro characterization of a potential PHD inhibitor like MFP-2C cannot rely on a single assay. A multi-tiered approach is essential to build a comprehensive evidence package:

  • Tier 1: Biochemical Assay: Directly measures the interaction between MFP-2C and the purified target enzyme (PHD2). This confirms target engagement and provides a quantitative measure of potency (e.g., IC50).

  • Tier 2: Cell-Based Mechanistic Assay: Verifies that the compound can cross the cell membrane and engage its target in a complex cellular environment, leading to the desired mechanistic outcome (HIF-1α stabilization).

  • Tier 3: Cell-Based Functional Assay: Confirms that target engagement and mechanistic changes translate into the intended downstream biological response (activation of HIF-1α-driven gene expression).

This application note provides detailed protocols for establishing this assay cascade, ensuring a thorough and scientifically rigorous evaluation of MFP-2C.

The HIF-1α Signaling Pathway

The diagram below illustrates the canonical HIF-1α degradation pathway and the proposed mechanism of action for MFP-2C.

HIF_Pathway Figure 1: HIF-1α Regulation and Point of Inhibition cluster_normoxia Normoxia (High O2) cluster_inhibitor Action of MFP-2C PHD2 PHD2 Enzyme HIF_mod HIF-1α-OH (Hydroxylated) PHD2->HIF_mod O2 O2 O2->PHD2 Fe2 Fe(II) Fe2->PHD2 OG 2-Oxoglutarate OG->PHD2 HIF_unmod HIF-1α HIF_unmod->PHD2 Proline Hydroxylation Degradation Degradation HIF_stable HIF-1α (Stabilized) HIF_unmod->HIF_stable VHL VHL E3 Ligase Complex HIF_mod->VHL Recognition & Ubiquitination Proteasome Proteasome VHL->Proteasome Proteasome->Degradation MFP2C MFP-2C (PHD Inhibitor) MFP2C->PHD2 Nucleus Nucleus HIF_stable->Nucleus Translocation HRE Gene Transcription (e.g., VEGF, EPO) Nucleus->HRE

Caption: HIF-1α regulation under normoxia and the inhibitory action of MFP-2C.

Tier 1: Biochemical Assay for PHD2 Inhibition

This primary assay directly measures the enzymatic activity of purified PHD2 and its inhibition by MFP-2C. A robust method is to monitor the consumption of the co-substrate, 2-oxoglutarate, which is converted to succinate during the hydroxylation of a HIF-1α peptide substrate.[3] A fluorescence-based method offers a sensitive and high-throughput-compatible readout.[4]

Protocol 2.1: Fluorescence-Based 2-Oxoglutarate Consumption Assay

This protocol is adapted from methods that monitor 2-OG depletion by derivatizing the remaining 2-OG into a fluorescent product.[4][5]

A. Principle: PHD2 enzyme activity is measured by the amount of 2-OG consumed. After the enzymatic reaction is stopped, any remaining 2-OG is reacted with o-phenylenediamine (OPD) under acidic conditions, which forms a fluorescent product (2-hydroxy-quinoxaline). The fluorescence signal is inversely proportional to PHD2 activity.

B. Materials & Reagents:

  • Recombinant human PHD2 (catalytic domain 181-426)

  • HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutaric acid (2-OG)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • HEPES buffer (pH 7.5)

  • o-Phenylenediamine (OPD) in HCl

  • Sodium hydroxide (NaOH)

  • MFP-2C (test compound)

  • Known PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG) as a positive control

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~420 nm)

C. Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM FeSO₄, 1 mM Ascorbate, 0.01% Tween-20, 0.1% BSA. Prepare fresh, as Fe(II) and ascorbate are prone to oxidation.

    • Enzyme/Substrate Mix: In Assay Buffer, prepare a 2X working solution of PHD2 (e.g., 10 nM final) and HIF-1α peptide (e.g., 120 nM final).

    • Co-substrate/Compound Mix: Prepare a 2X working solution of 2-OG (e.g., 4 µM final, near the Kₘ) in Assay Buffer. Serially dilute MFP-2C and DMOG (positive control) in this solution.

  • Enzymatic Reaction:

    • Add 10 µL of the 2X Enzyme/Substrate Mix to each well of a 384-well plate.

    • To initiate the reaction, add 10 µL of the 2X Co-substrate/Compound Mix to the wells. Final volume is 20 µL.

    • Controls:

      • 100% Inhibition (Min signal): Wells with a high concentration of DMOG or no enzyme.

      • 0% Inhibition (Max signal): Wells with vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 30-60 minutes.

  • Reaction Quench and Derivatization:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add 10 µL of 10 mg/mL OPD (in 1 M HCl).

    • Incubate at 90°C for 10 minutes to drive the derivatization reaction.

    • Cool the plate to room temperature.

  • Signal Development and Reading:

    • Add 20 µL of 2.5 M NaOH to develop the fluorescence.

    • Read the plate on a fluorescence reader (Ex: 340 nm, Em: 420 nm).

D. Data Analysis:

  • Calculate the percent inhibition for each concentration of MFP-2C: % Inhibition = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)

  • Plot % Inhibition vs. log[MFP-2C] and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 (nM) [Example Data]
DMOG (Control)850
MFP-2C 125

Tier 2: Cell-Based HIF-1α Stabilization Assay

This assay confirms that MFP-2C can penetrate cells and inhibit PHD activity, leading to the accumulation of HIF-1α protein. Western blotting is the gold-standard method for direct visualization and quantification of protein stabilization.[6]

Protocol 3.1: Western Blot for HIF-1α Accumulation

A. Principle: Cells (e.g., HeLa, HEK293, or U2OS) are treated with MFP-2C.[2] Since HIF-1α is rapidly degraded, effective inhibition of PHD enzymes will cause it to accumulate to detectable levels.[6] Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with a specific antibody against HIF-1α.

B. Materials & Reagents:

  • HeLa or U2OS cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MFP-2C and positive control (e.g., DMOG or CoCl₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-HIF-1α (rabbit), Anti-β-Actin (mouse, for loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

C. Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with increasing concentrations of MFP-2C (e.g., 0.1, 1, 10, 100 µM) for 4-6 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., 1 mM DMOG or 100 µM CoCl₂).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with 100 µL of ice-cold RIPA buffer.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary anti-HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and capture the image.

    • Strip and re-probe the membrane for β-Actin as a loading control.

D. Data Analysis:

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Normalize the HIF-1α band intensity to the corresponding β-Actin band intensity.

  • Plot the normalized HIF-1α levels against the concentration of MFP-2C to visualize the dose-dependent stabilization.

Tier 3: Functional Assay - HRE-Luciferase Reporter

This assay measures the functional consequence of HIF-1α stabilization: its ability to act as a transcription factor. It uses a reporter cell line engineered to express luciferase under the control of a Hypoxia Response Element (HRE), the DNA sequence that HIF-1α binds to.[7][8][9]

Protocol 4.1: HRE-Luciferase Reporter Gene Assay

A. Principle: A stable cell line (e.g., HEK293-HRE-Luc or HeLa-HRE-Luc) is treated with MFP-2C.[10] If MFP-2C stabilizes HIF-1α, the HIF-1α will translocate to the nucleus, bind to the HREs in the reporter construct, and drive the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity of HIF-1α.

B. Materials & Reagents:

  • HRE-Luciferase stable reporter cell line (e.g., from BPS Bioscience, Boster Bio)[8][10]

  • Complete culture medium (with appropriate selection antibiotic, e.g., Puromycin)

  • MFP-2C and positive control (e.g., DMOG)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™, BPS Bioscience ONE-Step™)[8]

  • Luminometer

C. Step-by-Step Protocol:

Luciferase_Workflow Figure 2: HRE-Luciferase Assay Workflow A 1. Seed HRE-reporter cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat cells with MFP-2C (Dose-response) B->C D 4. Incubate for 6-18 hours C->D E 5. Add Luciferase Assay Reagent (Lysis & Substrate) D->E F 6. Read luminescence E->F

Caption: A streamlined workflow for the HRE-luciferase functional assay.

  • Cell Seeding: Seed the HRE-reporter cells into a 96-well white plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MFP-2C and a positive control (DMOG). Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only wells for baseline activity.

  • Incubation: Incubate the plate for 6 to 18 hours. The optimal time should be determined empirically.

  • Assay Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add an equal volume of luciferase reagent to each well (e.g., 100 µL).

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete cell lysis.

    • Measure luminescence using a plate-reading luminometer.

D. Data Analysis:

  • Calculate the fold induction of luciferase activity relative to the vehicle control: Fold Induction = RLU_Compound / RLU_Vehicle (RLU = Relative Light Units)

  • Plot Fold Induction vs. log[MFP-2C] and fit to a four-parameter logistic equation to determine the EC50 (effective concentration for 50% maximal response).

ParameterDMOG (Control) [Example]MFP-2C [Example]
Max Fold Induction25-fold32-fold
EC50 (nM) 1200250

Assay Validation and Quality Control

To ensure the reliability of the developed assays, especially for screening purposes, it's crucial to perform validation.

The Z-Factor: A Measure of Assay Quality

The Z-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[11] It reflects the dynamic range of the signal and the data variation associated with the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., 0% inhibition).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., 100% inhibition).

Interpretation of Z-Factor: [11][12]

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

This metric should be calculated for the biochemical and HRE-luciferase assays to ensure they are robust and reproducible.

Counter-Screen: Cell Viability Assay

It is critical to distinguish between true pathway activation and artifacts caused by cytotoxicity. A decrease in signal in the biochemical assay or an increase in the HRE assay could be confounded if the compound is toxic at high concentrations. Therefore, a cell viability assay (e.g., CellTiter-Glo®, MTT) should be run in parallel with the cell-based assays using the same cell line and compound concentrations. The goal is to ensure that the observed EC50 for HRE activation is significantly lower than the CC50 (cytotoxic concentration 50%).

Integrated Data Summary & Conclusion

The diagram below illustrates the integrated workflow for characterizing MFP-2C, from initial biochemical hit to cellular functional validation.

Integrated_Workflow Figure 3: Integrated Assay Cascade for MFP-2C Characterization cluster_tier1 Tier 1: Biochemical cluster_tier2 Tier 2: Cellular Mechanism cluster_tier3 Tier 3: Cellular Function T1_Assay PHD2 Inhibition Assay (2-OG Consumption) T1_Result Determine IC50 (Potency) T1_Assay->T1_Result Target Engagement T2_Assay HIF-1α Stabilization (Western Blot) T1_Result->T2_Assay Advance Hit T2_Result Confirm On-Target Effect in Cells T2_Assay->T2_Result Cellular Activity T3_Assay HRE-Luciferase Assay T2_Result->T3_Assay Confirm Mechanism T3_Result Determine EC50 (Functional Potency) T3_Assay->T3_Result Downstream Effect Final Comprehensive Profile of MFP-2C T3_Result->Final Validate Function

Caption: The tiered approach ensures a comprehensive evaluation of MFP-2C.

By following this structured assay cascade, researchers can confidently determine the potency, mechanism, and cellular function of this compound. The data generated from these protocols will establish whether MFP-2C is a valid PHD inhibitor and provide a strong foundation for further preclinical development.

References

  • Title: Reporter gene assay Source: Bio-protocol URL: [Link]

  • Title: Quantification of HIF-1α stabilization/de-stabilization times in vitro. Source: ResearchGate URL: [Link]

  • Title: A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases Source: PubMed URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening (Reference within GraphPad FAQ) URL: [Link]

  • Title: Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases Source: PubMed URL: [Link]

  • Title: In vitro Ischemia Suppresses Hypoxic Induction of Hypoxia Inducible Factor-1α by Inhibition of Synthesis and Not Enhanced Degradation Source: PubMed Central URL: [Link]

  • Title: Inhibition of 2-oxoglutarate dependent oxygenases. Source: Semantic Scholar URL: [Link]

  • Title: Inhibition of 2-Oxoglutarate Dependent Oxygenases Source: ResearchGate URL: [Link]

  • Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]

  • Title: Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins Source: PMC - NIH URL: [Link]

  • Title: HRE Luciferase Reporter Lentivirus Source: BPS Bioscience URL: [Link]

  • Title: Hypoxia Activates Constitutive Luciferase Reporter Constructs Source: PMC - NIH URL: [Link]

  • Title: Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis Source: NCBI URL: [Link]

  • Title: HIF1α stabilization in hypoxia is not oxidant-initiated Source: PMC - PubMed Central URL: [Link]

  • Title: Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 Source: ACS Publications URL: [Link]

  • Title: Z' Does Not Need to Be > 0.5 Source: PMC - NIH URL: [Link]

  • Title: HRE Luciferase Reporter-HeLa Cell Line Source: Boster Biological Technology URL: [Link]

Sources

Cell-Based Assay Design for Novel Furan-Piperidine Compounds: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and strategic framework for designing and implementing cell-based assay cascades to characterize novel furan-piperidine compounds. Recognizing the diverse biological activities of this scaffold, we present a tiered approach, beginning with foundational cytotoxicity assessments, moving to primary target-based or phenotypic screens, and culminating in secondary assays for mechanism of action and target engagement. Detailed, field-tested protocols for key assays—including viability, GPCR signaling, ion channel flux, and cellular thermal shift assays—are provided. This guide is intended for researchers, scientists, and drug development professionals, offering the technical detail and scientific rationale necessary to build a robust, self-validating screening funnel for this important class of molecules.

Introduction

1.1 The Furan-Piperidine Scaffold in Medicinal Chemistry

The furan-piperidine scaffold is a privileged structural motif in modern medicinal chemistry. It combines a furan ring—an electron-rich aromatic heterocycle—with a piperidine ring, a saturated nitrogen-containing heterocycle. This combination imparts favorable physicochemical properties, including metabolic stability and bioavailability, making it a common core in pharmacologically active compounds.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[2]

1.2 Known Biological Activities and Potential Targets

Compounds containing the furan moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, furan-piperidine derivatives have been investigated for their activity as antagonists for various G-protein coupled receptors (GPCRs), inhibitors of ion channels, and modulators of enzymes like kinases. Their neuroprotective potential is also an area of active research, with activities impacting neurotransmitter systems and neuronal survival pathways.[5] This broad activity profile underscores the need for a systematic and target-aware approach to assay design.

1.3 The Importance of a Strategic Assay Cascade

A tiered or cascaded approach to assay design is fundamental for efficient drug discovery. This strategy involves progressing compounds through a series of assays of increasing complexity and physiological relevance. It allows for the rapid elimination of non-viable candidates (e.g., cytotoxic compounds) and focuses resources on those with the desired biological activity and mechanism of action. Our proposed cascade begins with broad assessments of cell health, followed by specific functional assays to identify on-target activity, and finally, sophisticated assays to confirm target engagement and elucidate the mechanism of action.

Foundational Assays: Assessing Cytotoxicity and Cellular Viability

2.1 Principle of Cytotoxicity Testing

Before assessing the specific activity of a compound, it is imperative to determine its effect on cell viability. Cytotoxicity assays are the gatekeepers of any screening cascade, ensuring that observed effects in subsequent functional assays are not simply a consequence of cell death.[6] These initial screens are typically performed across a wide concentration range to determine the compound's therapeutic window.

2.2 Protocol: ATP-Based Luminescence Viability Assay

This protocol measures the level of ATP, a key indicator of metabolically active cells.

  • Principle: In viable cells, ATP is present at a relatively stable concentration. Upon cell lysis, a luciferase enzyme utilizes ATP to generate a luminescent signal that is directly proportional to the number of viable cells.

  • Materials:

    • Cell line of interest (e.g., HEK293, HeLa)

    • 384-well, white, flat-bottom tissue culture plates

    • Luminescent ATP detection reagent (e.g., CellTiter-Glo® 2.0, Promega)

    • Multimode plate reader with luminescence detection

  • Step-by-Step Methodology:

    • Cell Seeding: Suspend cells in culture medium and dispense 25 µL into each well of the 384-well plate at a pre-determined optimal density (e.g., 2,500 cells/well). Incubate for 18-24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare a serial dilution of the furan-piperidine compounds in an appropriate vehicle (e.g., DMSO). Add 25 µL of the 2x compound solution to the cells. Include vehicle-only (negative control) and a known cytotoxic agent (positive control, e.g., staurosporine).

    • Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

    • Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add 25 µL of the reagent to each well.

    • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Interpretation: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve. Compounds with a CC50 significantly higher than their effective concentration in functional assays are prioritized.

2.3 Protocol: Real-Time Live/Dead Cell Imaging

This method provides dynamic information on cell health over time.

  • Principle: This assay uses two fluorescent dyes: a cell-permeable dye that stains all cells (e.g., Hoechst 33342) and a cell-impermeable dye that only enters cells with compromised membranes (e.g., Propidium Iodide or CellTox™ Green).[6]

  • Materials:

    • Live/Dead imaging reagents

    • High-content imaging system with environmental control

  • Step-by-Step Methodology:

    • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the ATP-based assay protocol.

    • Reagent Addition: Add the live/dead imaging reagents to the cells at the time of compound treatment.

    • Imaging: Place the plate in a high-content imager equipped with an incubation chamber. Acquire images at regular intervals (e.g., every 2-4 hours) for the duration of the experiment.

    • Image Analysis: Use image analysis software to count the number of live (stained with Hoechst only) and dead (stained with both dyes) cells at each time point.

  • Scientist's Note: This real-time approach is powerful for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, which is a critical distinction in drug development.

Primary Screening: Identifying On-Target Activity

Once a non-cytotoxic concentration range is established, the next step is to screen for the desired biological activity. The choice of primary assay depends on the hypothesized target class of the furan-piperidine compounds.

3.1 Example Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many heterocyclic compounds are known to modulate their activity.[7] Assays for GPCRs typically measure the levels of second messengers, such as calcium or cyclic AMP (cAMP), that are generated upon receptor activation.[8]

3.1.1 Visualization: Generic GPCR Signaling Cascade

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Ligand Furan-Piperidine Compound Ligand->GPCR Binds Effector Effector (e.g., AC, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP or Ca2+) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response

Caption: A simplified GPCR signaling pathway.

3.1.2 Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

  • Principle: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores.[9] This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.[10]

  • Materials:

    • Cell line stably expressing the target Gq-coupled GPCR

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)

    • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

    • Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove the culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C.

    • Compound Preparation: Prepare a plate with the furan-piperidine compounds at 4x the final desired concentration.

    • Data Acquisition: Place both the cell plate and the compound plate into the fluorescent plate reader. The instrument will establish a baseline fluorescence reading, then add the compound and immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).

  • Trustworthiness: Include a known agonist for the receptor as a positive control and an antagonist to validate the specificity of the response. The Z'-factor, a statistical measure of assay quality, should be calculated and maintained above 0.5 for a robust screen.

3.1.3 Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs

  • Principle: Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its production.[11] This assay measures changes in intracellular cAMP levels, often using a competitive immunoassay format with a luminescent or fluorescent readout.[12]

  • Materials:

    • Cell line expressing the target Gs or Gi-coupled GPCR

    • cAMP detection kit (e.g., cAMP-Glo™, Promega; HTRF cAMP, Cisbio)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells and treat with compounds as described in the cytotoxicity protocol. For Gi-coupled receptors, cells are co-stimulated with an agent that increases basal cAMP levels, such as forskolin.

    • Cell Lysis and Detection: Following compound incubation (typically 15-30 minutes), lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol. This usually involves a competition reaction between cellular cAMP and a labeled cAMP analog.[13]

    • Data Acquisition: After the appropriate incubation period, measure the signal (luminescence or time-resolved fluorescence) on a plate reader.

  • Scientist's Note: For Gi-coupled receptor antagonists, a full dose-response curve of an agonist (like forskolin) should be performed to determine the EC80 concentration. This provides a sensitive window for detecting inhibitory effects.

3.2 Example Target Class 2: Ion Channels

Ion channels are critical for cellular communication and are viable targets for furan-piperidine compounds.[14] High-throughput screening can be performed using fluorescent dyes that are sensitive to changes in membrane potential.[15]

3.2.1 Protocol: Membrane Potential Assay

  • Principle: The opening or closing of ion channels alters the electrical potential across the cell membrane. A fluorescent dye that redistributes in response to these changes is used to report on channel activity.[15]

  • Materials:

    • Cell line expressing the target ion channel

    • Membrane potential-sensitive dye kit

    • Fluorescent plate reader with liquid handling

  • Step-by-Step Methodology:

    • Cell Seeding and Dye Loading: Similar to the calcium flux assay, seed cells and load them with the membrane potential dye.

    • Compound Addition and Reading: Use a plate reader to establish a baseline fluorescence, then add the test compounds followed by a stimulating agent (e.g., a high concentration of potassium chloride to open voltage-gated channels, or a specific ligand for ligand-gated channels). The change in fluorescence is monitored in real-time.

  • Data Interpretation: Activators (openers) and inhibitors (blockers) of the ion channel will produce distinct fluorescence signatures. It is crucial to run controls with known channel modulators to validate the assay.

3.3 Example Target Class 3: Kinase Enzymes

Many furan-containing compounds are known to inhibit protein kinases.[3] Cell-based kinase assays measure the phosphorylation of a specific substrate within the cell.[16]

3.3.1 Protocol: In-Cell Western for Phospho-Protein Detection

  • Principle: This immunocytochemical assay quantifies the level of a specific phosphorylated protein in fixed cells.[17] It uses two primary antibodies: one that recognizes the total protein and another that is specific to the phosphorylated form. Fluorescently labeled secondary antibodies allow for ratiometric detection.

  • Materials:

    • Cell line with a well-characterized kinase signaling pathway

    • Primary antibodies (total and phospho-specific)

    • Infrared dye-labeled secondary antibodies (e.g., IRDye® 680RD and 800CW)

    • Infrared imaging system (e.g., LI-COR® Odyssey®)

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed cells in a 96- or 384-well plate. After adherence, starve the cells (if necessary to reduce basal signaling) and then treat with the furan-piperidine compounds. Stimulate the pathway with an appropriate agonist.

    • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Immunostaining: Block non-specific binding sites, then incubate with the two primary antibodies simultaneously, followed by incubation with the corresponding infrared-labeled secondary antibodies.

    • Imaging: Scan the plate using an infrared imager.

  • Data Analysis: The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody. This ratiometric measurement corrects for variations in cell number and provides a robust measure of kinase inhibition.

Secondary Assays: Mechanism of Action and Target Engagement

Positive "hits" from primary screens require further validation to confirm that they are acting through the intended target and to understand their broader cellular effects.

4.1 Protocol: Target Engagement using the Cellular Thermal Shift Assay (CETSA®)

  • Principle: The binding of a compound to its target protein often increases the protein's thermal stability.[18] CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.[19]

  • Materials:

    • Intact cells or cell lysate

    • PCR thermocycler for heating

    • Protein quantification method (e.g., Western blot, ELISA, or mass spectrometry)

  • Step-by-Step Methodology:

    • Compound Treatment: Treat intact cells or cell lysate with the furan-piperidine compound or vehicle.

    • Thermal Challenge: Aliquot the samples into PCR tubes and heat them across a range of temperatures using a thermocycler.[20]

    • Lysis and Separation: For intact cells, lyse them after heating. For all samples, centrifuge to pellet the aggregated proteins.

    • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using an appropriate method like Western blotting.

  • Data Interpretation: A successful target-engaging compound will result in a shift of the melting curve to a higher temperature compared to the vehicle control. This provides direct evidence of compound binding in a physiological context.[21]

4.2 Protocol: High-Content Imaging for Phenotypic Profiling

  • Principle: High-content imaging (HCI) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., morphology, organelle health, protein localization).[22] This provides a detailed "fingerprint" of a compound's effect on the cell.[23]

  • Materials:

    • High-content imaging system

    • Fluorescent probes for various cellular components (e.g., nuclear stain, mitochondrial dye, cytoskeletal stain)

    • Image analysis software

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Culture and treat cells with compounds in optically clear microplates.

    • Staining: Fix the cells and stain them with a panel of fluorescent dyes that label different subcellular structures (this is often called a "Cell Painting" assay).[24]

    • Image Acquisition: Acquire multi-channel images using an automated microscope.

    • Feature Extraction: Use analysis software to extract hundreds of quantitative features from each cell, describing its size, shape, texture, and fluorescence intensity.

  • Visualization: Target Deconvolution Workflow

Target_Deconvolution Pheno_Screen Phenotypic Screen (e.g., High-Content Imaging) Hit_Compound Active Furan-Piperidine Compound Pheno_Screen->Hit_Compound Hypothesis Generate Target Hypothesis Hit_Compound->Hypothesis CETSA Target Engagement (CETSA) Hypothesis->CETSA Test Hypothesis Validation Target Validation (e.g., siRNA, CRISPR) CETSA->Validation Confirm Engagement Confirmed Confirmed Target Validation->Confirmed Validate Phenotype

Caption: A workflow for identifying a compound's target.

Data Analysis and Presentation

5.1 Quantitative Data Summary

All quantitative data should be summarized in a clear and concise format. Dose-response data should be fitted to a four-parameter logistic model to determine potency (EC50 or IC50) and efficacy. Assay quality should be monitored using metrics like the Z'-factor.

Table 1: Hypothetical Assay Cascade Data for a Novel Furan-Piperidine Compound (FP-123)

Assay TypeTarget/EndpointResult (IC50/EC50/CC50)Z'-FactorNotes
Foundational Cell Viability (HEK293)CC50 = 85 µM0.82Low cytotoxicity at effective concentrations.
Primary GPCR Target X (cAMP)IC50 = 150 nM0.75Potent antagonist activity.
Primary Kinase Panel (10 kinases)IC50 > 10 µMN/ANo significant off-target kinase activity.
Secondary CETSA for GPCR Target XΔTm = +5.2 °CN/AConfirms direct target engagement in cells.
Secondary High-Content ImagingNo significant morphological changes at 1 µM0.68No overt toxicity signatures observed.

Conclusion

The successful characterization of novel furan-piperidine compounds requires a logical and robust cell-based assay strategy. By employing a tiered cascade that begins with essential cytotoxicity profiling, progresses to carefully selected primary screens based on likely target classes, and culminates in rigorous secondary assays for target engagement and mechanism-of-action, researchers can efficiently identify and validate promising new therapeutic candidates. The protocols and strategies outlined in this guide provide a field-tested framework for generating high-quality, reproducible, and decision-driving data.

References

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Pharmacological activity of furan derivatives. Modern Medicine. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Creative Research Thoughts. Available at: [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • High-Content Imaging & Phenotypic Screening. Broad Institute. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Principles of the HTRF cAMP assay. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Calcium assays: at the centre of biology. BMG LABTECH. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Calcium Flux Assays. Eurofins Discovery. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • High-content screening. Wikipedia. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

  • Ion Channel Assays. Reaction Biology. Available at: [Link]

  • cAMP-Glo™ Assay Protocol. Promega. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

  • High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. PubMed. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Ion Channel Screening. Assay Guidance Manual, NCBI. Available at: [Link]

  • Ion Channel Assays. Charles River Labs. Available at: [Link]

  • cAMP Assay. Creative Bioarray. Available at: [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. Available at: [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Calcium Flux Assays. Agilent. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Cell Lines. ION Biosciences. Available at: [Link]

  • High-Content Screening. Pharmaron. Available at: [Link]

  • Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Principles of commonly used cAMP assays. ResearchGate. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Practice guidelines. Infectious Diseases Society of America (IDSA). Available at: [Link]

  • Ion Channel Selectivity Profiling Assays. Charles River Labs. Available at: [Link]

  • Primer3 Input. bioinformatics.nl. Available at: [Link]

  • New in Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Application Note: High-Throughput Screening of a 1-(Furan-2-carbonyl)-piperidine Library for the Identification of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting the IL-33/ST2 Axis with Novel Heterocyclic Scaffolds

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. The Interleukin-33 (IL-33)/ST2 signaling pathway has emerged as a key mediator in driving type 2 inflammatory responses.[1] IL-33, an alarmin released upon cellular damage, binds to its receptor ST2 (also known as IL1RL1), which is expressed on various immune cells like T-helper 2 (Th2) cells, mast cells, and innate lymphoid cells.[1] This interaction triggers a signaling cascade that promotes the production of pro-inflammatory cytokines, leading to the pathological hallmarks of allergic and inflammatory conditions.[1] Consequently, the inhibition of the IL-33/ST2 interaction presents a compelling therapeutic strategy for a wide range of inflammatory disorders.

The 1-(furan-2-carbonyl)-piperidine scaffold represents a promising starting point for the development of novel ST2 antagonists. Both furan and piperidine moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in approved drugs due to their favorable pharmacokinetic properties and ability to form key interactions with biological targets.[2][3][4] Furan derivatives have been noted for a wide spectrum of biological activities, including anti-inflammatory effects, while the piperidine ring offers a versatile three-dimensional structure that can be tailored to optimize binding affinity and selectivity.[2][3][4] This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify inhibitors of the IL-33/ST2 interaction from a library of 1-(furan-2-carbonyl)-piperidine derivatives. We will detail a robust screening cascade, from a primary biochemical screen to a cell-based secondary assay and a crucial counter-screen to ensure data integrity.

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A successful HTS campaign relies on a logical and tiered approach to identify and validate true "hits" while minimizing the impact of false positives and negatives. Our proposed screening cascade is designed to efficiently funnel a large compound library to a smaller set of well-characterized lead candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter-Screens cluster_3 Lead Candidates Primary 10,000 Compound Library (1-(Furan-2-carbonyl)-piperidine Derivatives) @ 10 µM Single Concentration Assay1 AlphaLISA® PPI Assay (IL-33/ST2 Interaction) Primary->Assay1 Biochemical Screen Triage Identify Initial Hits (>50% Inhibition) Assay1->Triage DoseResponse Dose-Response Curve (IC50) Primary AlphaLISA® Assay Triage->DoseResponse Confirm Activity Assay2 HEK-Blue™ IL-33/ST2 Assay (Cell-Based Functional Assay) DoseResponse->Assay2 Validate in Cellular Context CounterScreen MTS Cytotoxicity Assay (Assess Cell Viability) DoseResponse->CounterScreen Rule out Cytotoxicity Leads Validated, Non-Toxic Hits (Proceed to SAR Studies) Assay2->Leads CounterScreen->Leads Inform Selection

Figure 1: High-Throughput Screening Cascade for ST2 Inhibitors.

Part 1: Primary High-Throughput Screen

The primary screen aims to rapidly and cost-effectively assess every compound in the library for its ability to disrupt the biochemical interaction between IL-33 and ST2. For this purpose, we employ a homogeneous, bead-based AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) due to its high sensitivity, wide dynamic range, and amenability to automation in 384-well format.[5][6][7][8]

Principle of the AlphaLISA® IL-33/ST2 Interaction Assay

The AlphaLISA® assay relies on the proximity of two types of beads: Donor beads and Acceptor beads.[7] In this assay, a biotinylated form of IL-33 binds to Streptavidin-coated Donor beads. A recombinant ST2 protein is conjugated to AlphaLISA® Acceptor beads. When IL-33 and ST2 interact, the Donor and Acceptor beads are brought into close proximity (<200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[7][8] A compound that inhibits the IL-33/ST2 interaction will prevent this proximity, leading to a decrease in the luminescent signal.

AlphaLISA_Principle cluster_0 No Inhibition cluster_1 Inhibition Donor Bead Streptavidin Donor Bead Acceptor Bead Anti-ST2 Acceptor Bead Donor Bead->Acceptor Bead Singlet O2 Transfer IL33 Biotin-IL-33 Donor Bead->IL33 Binds Emission 615 nm Emission Acceptor Bead->Emission ST2 ST2 Protein IL33->ST2 Interacts ST2->Acceptor Bead Binds Excitation 680 nm Excitation Excitation->Donor Bead Donor Bead_i Streptavidin Donor Bead IL33_i Biotin-IL-33 Donor Bead_i->IL33_i Binds Acceptor Bead_i Anti-ST2 Acceptor Bead ST2_i ST2 Protein ST2_i->Acceptor Bead_i Binds Inhibitor Inhibitor Inhibitor->ST2_i No_Signal No Signal

Figure 2: Principle of the AlphaLISA® IL-33/ST2 Inhibition Assay.

Protocol: Primary HTS (384-Well Format)
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the 1-(furan-2-carbonyl)-piperidine library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. Reserve columns for positive and negative controls.

  • Reagent Preparation:

    • AlphaLISA® Buffer: Prepare assay buffer as per the manufacturer's instructions.

    • ST2-Acceptor Beads: Dilute the anti-ST2 conjugated Acceptor beads to the working concentration in AlphaLISA® buffer.

    • Biotinylated IL-33/Donor Bead Mix: Prepare a mix of biotinylated human IL-33 and Streptavidin-coated Donor beads in AlphaLISA® buffer.

  • Assay Procedure:

    • To each well of the 384-well plate, add 5 µL of the ST2-Acceptor bead solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 5 µL of the Biotinylated IL-33/Donor Bead mix to all wells.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader (e.g., PerkinElmer EnVision®).

Parameter Description
Plate Format 384-well, white, opaque
Compound Conc. 10 µM (final)
DMSO Conc. 0.1% (final)
Reagents Recombinant Human ST2, Biotinylated Human IL-33, AlphaLISA® Acceptor Beads, Streptavidin Donor Beads
Incubation 2 x 60 min at RT, dark
Detection Luminescence at 615 nm
Controls Negative: DMSO only (0% inhibition); Positive: No ST2 protein (100% inhibition)
Data Analysis and Hit Identification

The raw data from the plate reader is normalized to the intra-plate controls. The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

A "hit" is defined as any compound that exhibits ≥50% inhibition in the primary screen. These hits are then selected for dose-response confirmation.

Part 2: Hit Confirmation and Secondary Screening

The goal of this phase is to confirm the activity of the primary hits and to validate their mechanism of action in a more biologically relevant, cell-based system.

Dose-Response Confirmation (IC50 Determination)

Primary hits are re-tested in the AlphaLISA® assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution starting from 50 µM) to determine their potency (IC50 value). This step confirms the inhibitory activity and helps prioritize the most potent compounds.

Secondary Assay: HEK-Blue™ IL-33/ST2 Reporter Assay

To confirm that the compounds are active in a cellular environment, a secondary screen is performed using the HEK-Blue™ IL-33/ST2 cell line.[9][10][11] These cells are engineered to express human ST2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[11] When IL-33 binds to ST2 on the cell surface, it activates the downstream NF-κB signaling pathway, leading to the production and secretion of SEAP.[11][12] The amount of SEAP in the supernatant is quantified using a colorimetric substrate. A true inhibitor will block this signaling and reduce SEAP production.

Protocol: HEK-Blue™ IL-33/ST2 Assay (384-Well Format)
  • Cell Plating: Seed HEK-Blue™ IL-33/ST2 cells into a 384-well, flat-bottom plate at a density of 25,000 cells per well in 20 µL of HEK-Blue™ detection medium.

  • Compound Addition: Add 10 µL of the test compounds at various concentrations (for IC50 determination) to the wells.

  • Stimulation: Add 10 µL of human IL-33 to a final concentration that elicits ~80% of the maximal response (EC80).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer.

Parameter Description
Cell Line HEK-Blue™ IL-33/ST2 (InvivoGen)
Plate Format 384-well, clear, flat-bottom
Cell Density 25,000 cells/well
Stimulant Recombinant Human IL-33 (at EC80)
Incubation 16-24 hours at 37°C, 5% CO₂
Detection Absorbance at 620-655 nm
Controls Negative: Cells + IL-33 + DMSO; Positive: Cells + DMSO (no IL-33)

Part 3: Counter-Screening for False Positives

It is crucial to eliminate compounds that appear as hits due to non-specific mechanisms, such as cytotoxicity. Furan-containing compounds, in some cases, can be metabolically activated to reactive intermediates that may cause cellular toxicity.[13][14]

MTS Cytotoxicity Assay

A common and robust method to assess cell viability is the MTS assay.[15][16][17][18][19][20][21][22] This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[16][17] A decrease in the formation of the formazan product indicates a reduction in cell viability. This assay is performed in parallel with the secondary screen using the same cell line and compound concentrations.

Protocol: MTS Assay (384-Well Format)
  • Cell Plating: Seed HEK-Blue™ IL-33/ST2 cells as described for the secondary assay.

  • Compound Addition: Add the test compounds at the same concentrations used in the secondary assay.

  • Incubation: Incubate for the same duration as the secondary assay (16-24 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 8 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.[16][17]

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Record the absorbance at 490 nm using a spectrophotometer.

Data Interpretation and Hit Prioritization

By integrating the data from the three assays, we can confidently select high-quality hits for further investigation.

  • Primary Hits: Compounds with >50% inhibition in the single-point AlphaLISA® screen.

  • Confirmed Hits: Primary hits that demonstrate a clear dose-response relationship in the AlphaLISA® assay, with a calculated IC50 value.

  • Validated Hits: Confirmed hits that also show dose-dependent inhibition in the HEK-Blue™ cell-based assay.

  • Lead Candidates: Validated hits that show no significant cytotoxicity in the MTS assay at concentrations where they are active in the functional cell-based assay.

Data_Funnel Start 10,000 Compounds Primary Primary Screen (AlphaLISA) ~500 Hits (>50% Inh.) Start->Primary Confirm Dose-Response (IC50) ~200 Confirmed Hits Primary->Confirm Secondary Cell-Based Assay (HEK-Blue) ~50 Validated Hits Confirm->Secondary Counter Cytotoxicity Assay (MTS) Filter out toxic compounds Secondary->Counter Final ~30 Lead Candidates Counter->Final

Figure 3: Data Funnel for Hit Prioritization.

Conclusion

The screening cascade detailed in this application note provides a robust and efficient framework for the identification of novel inhibitors of the IL-33/ST2 signaling pathway from a library of 1-(furan-2-carbonyl)-piperidine derivatives. By combining a high-throughput biochemical primary screen with a relevant cell-based secondary assay and a critical cytotoxicity counter-screen, researchers can confidently identify and prioritize promising lead candidates for further optimization and development as next-generation anti-inflammatory therapeutics.

References

  • Aurogene. (n.d.). REPORTER CELL LINES. Retrieved from [Link]

  • Zhang, D., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2633.
  • Gao, K., et al. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 3(1), 101061.
  • InvivoGen. (n.d.). HEK-Blue Selection. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Schematic representation of AlphaLISA for measuring soluble growth stimulation expressed gene 2 (sST2) through double-antibody sandwich immunocomplexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the HTS assay representing a 384-well screening plate.... Retrieved from [Link]

  • He, Y., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 415-427.
  • Zhang, D., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect, 54(03), 225-241.
  • MDPI. (2021). Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin. Retrieved from [Link]

  • Bitesize Bio. (2022). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • Leonova, Z. A., et al. (2021).
  • ResearchGate. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Retrieved from [Link]

  • Tran, T. T., et al. (2022). Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations. Journal of Molecular Modeling, 28(2), 35.
  • InvivoGen. (n.d.). CELL CULTURE. Retrieved from [Link]

  • MDPI. (2021). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • Cellosaurus. (n.d.). HEK-Blue IL-33 (CVCL_UF59). Retrieved from [Link]

  • ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • Biocompare. (2007). CellTiter 96® Aqueous One Solution Cell Proliferation Assay (MTS) From Promega. Retrieved from [Link]

  • Kakkar, R., et al. (2020). The IL-33/ST2 pathway: therapeutic target and novel biomarker. Nature Reviews Drug Discovery, 19(11), 749-765.
  • Liu, X., et al. (2019). The structure of interleukin-33 and its interaction with the ST2 and IL-1RAcP receptors.
  • Wróbel, T. M., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 245, 114896.
  • Revvity. (2022, September 8). Step up your research with AlphaLISA™ immunoassays [Video]. YouTube. [Link]

  • InvivoGen. (n.d.). HEK-Blue™ TNF-α cells. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • YouTube. (2021, December 25). Cell proliferation assay with aqueous one solution. Retrieved from [Link]

Sources

Unveiling 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic Acid: A Potent Chemical Probe for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Cellular Response to Hypoxia

The cellular response to varying oxygen levels is a fundamental process critical for cell survival and function. A master regulator of this response is the Hypoxia-Inducible Factor (HIF), a transcription factor that orchestrates the expression of a multitude of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. The stability and activity of HIF are tightly controlled by a family of enzymes known as HIF prolyl hydroxylases (PHDs). Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, marking it for rapid degradation. However, under hypoxic (low oxygen) conditions, PHD activity is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of target genes.

The critical role of PHDs in regulating the HIF pathway has made them a compelling therapeutic target for a range of ischemic and inflammatory diseases. The development of small molecule inhibitors of PHDs offers a powerful approach to pharmacologically induce a controlled hypoxic response, thereby promoting beneficial adaptive processes. This application note details the use of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid as a chemical probe for the investigation of HIF prolyl hydroxylase activity and the broader HIF signaling pathway.

Chemical Probe Profile

This compound is a potent and selective inhibitor of HIF prolyl hydroxylases. Its chemical structure incorporates a piperidine-2-carboxylic acid moiety, a common pharmacophore in PHD inhibitors that chelates the active site iron of the enzyme, and a 5-methyl-furan-2-carbonyl group that provides additional interactions within the enzyme's binding pocket, contributing to its potency and selectivity.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound427882-96-0C₁₂H₁₅NO₄237.25 g/mol

Mechanism of Action: Mimicking Hypoxia

This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for HIF prolyl hydroxylases. By binding to the active site of PHDs, the compound prevents the hydroxylation of HIF-α, leading to its stabilization even under normoxic conditions. This stabilization allows for the subsequent activation of the HIF signaling pathway, providing a powerful tool for researchers to study the downstream effects of HIF activation in a controlled and dose-dependent manner.

HIF_Pathway_Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_probe Probe Application PHD HIF Prolyl Hydroxylase (PHD) HIFa_normoxia HIF-α HIFa_normoxia->PHD Hydroxylation VHL VHL E3 Ligase HIFa_normoxia->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Probe 1-(5-Methyl-furan-2-carbonyl)- piperidine-2-carboxylic acid PHD_inhibited HIF Prolyl Hydroxylase (PHD) Probe->PHD_inhibited Inhibition HIFa_stabilized HIF-α HIFb HIF-β HIFa_stabilized->HIFb Dimerization HIF_complex HIF-α/β Complex HIFa_stabilized->HIF_complex HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation

Figure 1. Mechanism of HIF-α stabilization by this compound.

Applications in Research and Drug Discovery

This chemical probe is an invaluable tool for a variety of research applications, including:

  • Target Validation: Confirming the role of PHDs and the HIF pathway in various disease models.

  • Pathway Analysis: Elucidating the downstream signaling events and gene expression changes following HIF activation.

  • Compound Screening: Serving as a reference compound in high-throughput screens for novel PHD inhibitors.

  • In Vitro and In Vivo Studies: Investigating the physiological and pathophysiological consequences of HIF stabilization in cell culture and animal models of diseases such as anemia, ischemia, and inflammation.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in your research. Optimization may be required depending on the specific cell type or experimental system.

Protocol 1: In Vitro HIF-α Stabilization in Cell Culture

This protocol describes a method to assess the ability of the chemical probe to stabilize HIF-1α in a human cell line.

Materials:

  • This compound (CAS: 427882-96-0)

  • Human cell line (e.g., HEK293, Hep3B, U2OS)

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: The following day, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) should be included. Remove the old medium from the cells and add the medium containing the compound or vehicle.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Detection J->K

Figure 2. Workflow for Western blot analysis of HIF-1α stabilization.

Protocol 2: In Vitro PHD2 Inhibition Assay (Biochemical Assay)

This protocol outlines a general method to determine the IC₅₀ value of the chemical probe against recombinant human PHD2.

Materials:

  • This compound

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., a synthetic peptide containing the proline residue targeted for hydroxylation)

  • 2-Oxoglutarate

  • Ascorbate

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Detection reagent (e.g., a time-resolved fluorescence-based detection system that measures the product of the hydroxylation reaction)

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer. The chemical probe should be serially diluted to create a range of concentrations for IC₅₀ determination.

  • Assay Reaction: In a microplate, combine the recombinant PHD2 enzyme, the HIF-1α peptide substrate, ascorbate, and Fe(II).

  • Initiation of Reaction: Add the chemical probe at various concentrations or vehicle control (DMSO) to the wells. Pre-incubate for a short period.

  • Start Reaction: Initiate the enzymatic reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal and calculate the percent inhibition for each concentration of the probe. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and Expected Results

  • HIF-α Stabilization: In the Western blot experiment, a dose-dependent increase in the intensity of the HIF-1α band should be observed in cells treated with this compound compared to the vehicle-treated control.

  • PHD2 Inhibition: In the biochemical assay, the chemical probe is expected to inhibit PHD2 activity in a concentration-dependent manner, yielding a sigmoidal dose-response curve from which a potent IC₅₀ value can be calculated.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical probe for studying the HIF signaling pathway. Its ability to potently and selectively inhibit HIF prolyl hydroxylases allows for the controlled stabilization of HIF-α, enabling detailed investigations into the downstream consequences of activating the hypoxic response. The protocols provided herein serve as a foundation for researchers to explore the multifaceted roles of the HIF pathway in health and disease.

References

Due to the nature of the available data, which primarily consists of chemical supplier information and general literature on related compounds rather than specific peer-reviewed publications detailing the biological activity of this compound, a comprehensive list of authoritative references for this specific compound cannot be provided at this time. The information presented is based on the structural similarity to known HIF prolyl hydroxylase inhibitors and general principles of chemical biology probes.

Application Notes & Protocols: Investigating Furan-Piperidine Amides in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Furan-Piperidine Amides in Oncology Research

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores into a single molecular entity—has emerged as a powerful tool for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. The furan-piperidine amide scaffold represents a compelling example of this approach, merging the biological significance of the furan ring, the piperidine moiety, and the versatile amide linker.

The furan nucleus is a privileged pharmacophore found in numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Its derivatives are known to target cancer cells by inducing apoptosis and inhibiting critical enzymes.[3] Similarly, the piperidine ring is a cornerstone of many pharmaceuticals and natural alkaloids, with its derivatives demonstrating potent anticancer effects by acting on various receptors and signaling pathways.[4] The amide bond, far from being a simple linker, provides structural rigidity and acts as a hydrogen bond donor/acceptor, which can significantly enhance binding affinity to biological targets.[5] The incorporation of an amide linkage into furan and piperidine-containing structures is hypothesized to improve their interaction with oncogenic targets, potentially leading to superior anticancer efficacy.[5]

This guide provides a comprehensive overview of the application of novel furan-piperidine amides in cancer cell line studies. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and mechanistic insights to empower robust and meaningful experimentation.

Section 1: Core Scientific Principles & Mechanisms of Action

Furan-piperidine amide derivatives are emerging as a promising class of compounds that exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle. Understanding these mechanisms is critical for designing experiments and interpreting results.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A primary mechanism by which many cytotoxic agents eliminate cancer cells is the induction of apoptosis. Furan-piperidine amides are frequently observed to trigger the intrinsic mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[2]

In healthy cells, a balance between these proteins maintains mitochondrial integrity. However, upon treatment with a furan-piperidine amide compound, this balance is disrupted. The compound can lead to the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax.[6] This shift in the Bax/Bcl-2 ratio is a critical event, causing Bax to translocate to the mitochondrial outer membrane, leading to its permeabilization (MOMP).[7] This releases cytochrome c into the cytoplasm, which then activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.[6]

G compound Furan-Piperidine Amide bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibits bax Bax / Bak (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito Stabilizes Membrane bax->mito Permeabilizes Membrane cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 cas3 Caspase-3 (Effector) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by furan-piperidine amides.

Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell proliferation. Furan-piperidine amides can interfere with this process by causing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M.[7][8] By halting the cell cycle, these compounds prevent cancer cells from dividing and propagating, providing a window for apoptotic mechanisms to take effect. For instance, a compound might induce arrest in the G0/G1 phase, preventing the cell from entering the DNA synthesis (S) phase, a common effect observed with piperazine amide derivatives.[7] Alternatively, arrest at the G2/M checkpoint prevents the cell from entering mitosis.[8]

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in a wide variety of cancers and is linked to therapeutic resistance.[9][10] Piperidine and furan derivatives have been identified as potential inhibitors of this pathway.[9][11] By inhibiting key kinases like PI3K or Akt, furan-piperidine amides can block downstream signaling, thereby suppressing pro-survival signals and sensitizing cancer cells to apoptosis. This makes the PI3K/Akt pathway a key area of investigation when characterizing the mechanism of action of these novel compounds.

Section 2: Experimental Design & Workflow

A logical and systematic workflow is essential for the comprehensive evaluation of a novel furan-piperidine amide compound in cancer cell lines. The following workflow ensures that data is collected in a structured manner, from initial cytotoxicity screening to detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) B Perform MTT Assay (24h, 48h, 72h) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Select potent compounds & sensitive cell lines E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Western Blot Analysis (Bcl-2, Bax, Caspase-3, p-Akt) E->F Based on Apoptosis & Cell Cycle Data

Figure 2: Systematic workflow for evaluating furan-piperidine amides.

Section 3: Data Presentation - Cytotoxicity Profiles

A crucial first step is to determine the cytotoxic potential of the synthesized furan-piperidine amide derivatives. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The table below presents representative IC50 values for various furan and piperidine-based compounds against common cancer cell lines, illustrating the potential of this chemical class.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Furan-based Compound 7 (N-phenyl triazinone)MCF-7 (Breast)2.96[12]
Furan-based Compound 4 (Pyridine carbohydrazide)MCF-7 (Breast)4.06[12]
Furopyridine Compound 4cKYSE70 (Esophageal)~1.0 (converted from 0.655 µg/mL)[13]
Furan-Pyrazole Compound 7gA549 (Lung)~59.3 (converted from 27.7 µg/mL)[5]
Furan-Pyrazole Compound 7gHepG2 (Liver)~56.9 (converted from 26.6 µg/mL)[5]
Piperazine Amide Compound 3MDA-MB-231 (Breast)11.3[7]

Note: IC50 values converted from µg/mL are estimations and depend on the molecular weight of the specific compound.

Section 4: Detailed Application Protocols

The following protocols are standardized methodologies for assessing the biological activity of furan-piperidine amides.

Protocol 4.1: Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Furan-piperidine amide compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[1] Include wells for 'medium only' (blank) and 'cells only' (untreated control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-piperidine amide compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. For the untreated control, add 100 µL of medium containing the same final concentration of DMSO used for the highest compound concentration.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 4.2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the furan-piperidine amide at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be gently trypsinized.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 4.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The DNA content of a cell changes as it progresses through the cell cycle. PI is a stoichiometric DNA-binding dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in the cell. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the furan-piperidine amide at relevant concentrations as described in Protocol 4.2.

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Section 5: References

  • Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(9), 2686. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 15(7), 844. Available from: [Link]

  • Al-Zoubi, M.S., et al. (2025). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Celin, L. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available from: [Link]

  • Sagar, B.K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. Available from: [Link]

  • Abdel-Halim, H., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Chen, L., et al. (2019). VDAC2 enables BAX to mediate apoptosis and limit tumor development. Nature Communications, 10, 4976. Available from: [Link]

  • Ali, A., et al. (2022). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Journal of the Indian Chemical Society. Available from: [Link]

  • Bhardwaj, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals. Available from: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link]

  • Zamzami, N., & Kroemer, G. (2003). Bcl-xS and Bax induce different apoptotic pathways in PC12 cells. Oncogene, 19(15), 1879-1888. Available from: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available from: [Link]

  • Ahagh, M.H., et al. (2019). Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. Bioorganic Chemistry, 93, 103329. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]

  • Wang, A., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2943-2947. Available from: [Link]

  • Sagar, B.K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(18), 5892. Available from: [Link]

  • ResearchGate. (n.d.). Apoptosis process by targeting Bcl-2/Bax pathway. Available from: [Link]

  • Ghorab, M.M., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Advances. Available from: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • Wanigasooriya, K., et al. (2021). Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer. Frontiers in Oncology, 11, 741596. Available from: [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Available from: [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Furan-Piperidine Conjugate

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. The compound 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid represents a strategic amalgamation of two pharmacologically significant scaffolds: the furan ring and the piperidine moiety. Furan derivatives are a well-established class of heterocyclic compounds present in numerous synthetic and natural products, exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][2][3] The furan nucleus can act as a bioisostere for other aromatic systems, potentially enhancing drug-receptor interactions and metabolic stability.[1][2] The antimicrobial action of some furan compounds, particularly nitrofurans, involves reductive activation within microbial cells to produce reactive intermediates that can damage bacterial DNA and ribosomal proteins.[1]

Similarly, the piperidine ring is a ubiquitous structural motif in over twenty classes of pharmaceuticals and a vast number of alkaloids, valued for its ability to confer desirable pharmacokinetic properties.[4] The synthesis of novel furan-piperidine hybrids, therefore, is a rational drug design strategy to develop new therapeutic agents.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial activity of this compound (hereinafter referred to as 'the compound'). The protocols herein are grounded in established methodologies and standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7]

Section 1: Preliminary Assessment and Material Preparation

Compound Handling and Stock Solution Preparation

Rationale: Accurate and consistent preparation of the test compound is fundamental to the reliability of any antimicrobial assay. The choice of solvent is critical to ensure complete dissolution without compromising the compound's stability or exhibiting intrinsic antimicrobial activity.

Protocol:

  • Safety First: Before handling, review the Material Safety Data Sheet (MSDS) for the compound. As a novel entity, it should be treated as potentially hazardous. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a chemical fume hood.

  • Solubility Testing: Determine the optimal solvent for the compound. Start with sterile deionized water. If insoluble, proceed to common biocompatible organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the assay medium should be kept to a minimum (typically ≤1% v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.

    • Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to prevent repeated freeze-thaw cycles.

Selection and Preparation of Microbial Strains

Rationale: The antimicrobial spectrum of a novel compound is determined by testing it against a diverse panel of clinically relevant microorganisms. This panel should include Gram-positive and Gram-negative bacteria, and potentially fungi, including both standard reference strains (e.g., from the American Type Culture Collection - ATCC) and clinical isolates, if available.

Recommended Strains:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Inoculum Preparation Protocol:

  • From a fresh (18-24 hour) culture plate, aseptically select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi).[8][9]

  • Incubate the broth culture at 35-37°C until the turbidity matches that of a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]

  • For subsequent assays, this standardized suspension will be further diluted to achieve the final target inoculum density.

Section 2: Primary Screening via Disk Diffusion Assay

Rationale: The Kirby-Bauer disk diffusion test is a valuable qualitative or semi-quantitative preliminary screening method.[10][11] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth by measuring the zone of inhibition around a disk impregnated with the test compound.[12]

Disk Diffusion Workflow

G cluster_prep Preparation cluster_exec Execution & Incubation cluster_res Result Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar (MHA) Plate A->B D Place Disks on Inoculated MHA Plate B->D C Impregnate Sterile Disks with Compound C->D E Invert and Incubate (35°C for 16-20h) D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results: Sensitive vs. Resistant F->G

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Disk Diffusion Protocol
  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Press the swab against the inside of the tube to remove excess liquid.[13] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[13]

  • Disk Preparation & Application: Aseptically apply a known amount of the compound's stock solution onto sterile blank paper disks (6 mm diameter). A common starting point is 10-30 µg per disk. Allow the solvent to evaporate completely in a sterile environment.

  • Place the impregnated disks, along with a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only), onto the surface of the inoculated agar plate.[14]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Data Collection: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter (mm).[13] A clear zone indicates that the compound inhibited microbial growth.[11]

Section 3: Quantitative Evaluation - Minimum Inhibitory Concentration (MIC)

Rationale: The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16] The broth microdilution method is a standardized, quantitative, and widely used technique for determining MIC values.[6][17]

Broth Microdilution Workflow

G cluster_prep Plate Preparation cluster_inoc Inoculation & Incubation cluster_read Result Determination A Perform 2-fold Serial Dilutions of Compound in 96-Well Plate C Add Standardized Bacterial Inoculum to Each Well A->C B Prepare Controls: Growth (No Compound) Sterility (No Bacteria) B->C D Seal and Incubate (35°C for 16-20h) C->D E Visually Inspect for Turbidity or Measure OD600 D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Broth Microdilution Protocol
  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row.

  • Compound Dilution: Add 100 µL of the compound at twice the highest desired final concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with 50 µL of varying compound concentrations.

  • Controls:

    • Growth Control (Positive Control): Well 11 will contain 100 µL of MHB with no compound.

    • Sterility Control (Negative Control): Well 12 will contain 100 µL of MHB with no compound and no inoculum.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well is 100 µL.

  • Incubation: Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and incubate at 35-37°C for 16-20 hours.[9]

  • MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[9][18] The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format.

Table 1: Example MIC Data for this compound

Test Organism Strain ID MIC (µg/mL)
Staphylococcus aureus ATCC 29213 16
Escherichia coli ATCC 25922 32
Pseudomonas aeruginosa ATCC 27853 >128
Enterococcus faecalis ATCC 29212 8

| Candida albicans | ATCC 90028 | 64 |

Section 4: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[19][20] This is a crucial distinction for therapeutic development. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[21]

Detailed MBC Protocol
  • Prerequisite: This protocol is performed immediately following the determination of the MIC from the broth microdilution assay.

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA). Be sure to label each spot corresponding to the concentration from the microtiter plate well.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours, or until growth is clearly visible in a control spot taken from the pre-incubation inoculum.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21] Visually, this is the lowest concentration that yields no (or very few) colonies on the subculture plate.[22]

Data Presentation: MIC vs. MBC

Comparing MIC and MBC values provides insight into the compound's mode of action.

Table 2: Example MIC and MBC Data and Interpretation

Test Organism Strain ID MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus ATCC 29213 16 64 4 Bactericidal

| Enterococcus faecalis | ATCC 29212 | 8 | >128 | >16 | Bacteriostatic |

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial characterization of this compound. The data generated from these protocols—qualitative activity from disk diffusion, quantitative inhibitory concentrations (MIC), and the determination of bactericidal or bacteriostatic effects (MBC)—are essential for making informed decisions in the drug development pipeline.[23]

Positive results from these assays would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of resistant clinical isolates, anti-biofilm assays, and mechanistic studies to elucidate the compound's specific cellular target.[23][24]

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • Journal of Pharmaceutical Research and Development. (2024). Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • ResearchGate. (2010). Synthesis and biological activity studies of furan derivatives. Available from: [Link]

  • PubMed Central. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • PubMed. (2008). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • SpringerLink. (2021). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Available from: [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Available from: [Link]

  • National Institutes of Health. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • ResearchGate. (2015). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • StatPearls - NCBI Bookshelf. (2023). Antimicrobial Susceptibility Testing. Available from: [Link]

  • PubMed Central. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]

  • Wikipedia. Disk diffusion test. Available from: [Link]

  • ResearchGate. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and biological activities of furan derivatives. Available from: [Link]

  • MDPI. Novel Antimicrobial Agents: Design, Synthesis and Biological Evaluation. Available from: [Link]

  • MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Available from: [Link]

  • ASM Journals. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available from: [Link]

  • PubMed Central. (2023). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available from: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]

  • PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]

Sources

Application Notes and Protocols for Computational Docking of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CD-20260121-01

Abstract: This document provides a comprehensive, in-depth guide for the computational docking of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid, a novel small molecule, into a selected protein target. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring scientific rigor and reproducibility. We present a complete workflow, from ligand and protein preparation to the execution of the docking simulation using the widely-adopted AutoDock Vina software, and culminating in the critical analysis and validation of the results.

Introduction: The Rationale for In Silico Screening

Molecular docking is a cornerstone of modern, structure-based drug design, offering a computational "handshake" between a small molecule (ligand) and a biological macromolecule (receptor or target).[1][2] This technique predicts the preferred orientation and binding affinity of a ligand within a target's binding site. By simulating these interactions, researchers can rapidly screen vast virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain crucial insights into the molecular basis of biological activity. This in silico approach significantly reduces the time and cost associated with early-stage drug discovery.[1]

The subject of this guide, This compound , is a heterocyclic compound featuring a furan ring, known for its diverse biological activities, and a piperidine scaffold, a common motif in medicinal chemistry.[3][4] Its potential as a therapeutic agent is unexplored, making it an ideal candidate for initial computational assessment.

For this protocol, we have selected p38 Mitogen-Activated Protein (MAP) Kinase (PDB ID: 1A9U) as the protein target. p38 kinases are critical mediators of the inflammatory response and cellular stress, making them a high-value target for diseases such as rheumatoid arthritis and Crohn's disease. The chosen crystal structure (1A9U) is complexed with a known inhibitor, which is invaluable for validating our docking protocol.

The Computational Docking Workflow: A Conceptual Overview

The entire docking process can be visualized as a multi-stage pipeline, beginning with the careful preparation of the molecular participants and ending with a rigorous analysis of the predicted interactions. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) GridBox Define Search Space (Grid Box Generation) LigandPrep->GridBox ProteinPrep Protein Preparation (Clean PDB, Add Hydrogens) ProteinPrep->GridBox RunVina Execute Docking (AutoDock Vina) GridBox->RunVina Analyze Analyze Poses & Scores RunVina->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Validate Protocol Validation (Re-docking, RMSD Calculation) Visualize->Validate

Caption: High-level workflow for a typical molecular docking experiment.

Detailed Protocols

This section provides step-by-step methodologies for each phase of the docking experiment. The protocols are designed to be self-validating and are grounded in established best practices.

Protocol 1: Ligand Preparation

Rationale: The starting point for a ligand is often a 2D representation (e.g., from PubChem). This must be converted into a geometrically optimized, 3D structure with correct protonation states and atomic charges for the docking software to process it accurately.[5][6] We use the PDBQT file format, which includes partial charges (Q) and atom types (T) required by AutoDock Vina.[7]

Methodology:

  • Obtain Ligand Structure: Download the 2D structure of this compound from a chemical database like PubChem in SDF format.

  • 2D to 3D Conversion: Use a tool like Open Babel to convert the 2D SDF file into a 3D structure. This process also performs an initial energy minimization.

    • Command Line (Open Babel): obabel input.sdf -O output.mol2 --gen3d

  • Add Hydrogens and Assign Charges: Load the 3D output.mol2 file into AutoDockTools (ADT).[2]

    • Navigate to Ligand -> Input -> Open and select your output.mol2 file.

    • ADT will automatically add hydrogens and compute Gasteiger charges, which are essential for calculating electrostatic interactions.[8]

  • Define Rotatable Bonds: The flexibility of the ligand is a key parameter.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Then, select Ligand -> Torsion Tree -> Choose Torsions to review and confirm the rotatable bonds detected by ADT. The software typically makes sensible choices for acyclic single bonds.

  • Save as PDBQT: Save the prepared ligand in the required format.

    • Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protocol 2: Target Protein Preparation

Rationale: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking.[9] They contain non-essential molecules (like water), may have missing atoms or side chains, and lack the hydrogen atoms necessary for defining hydrogen bonds. The preparation process "cleans" the structure to create a chemically correct and computationally ready receptor model.[10][11][12]

Methodology:

  • Fetch Protein Structure: In AutoDockTools (ADT), go to File -> Read Molecule. For this protocol, we will fetch PDB ID: 1A9U .

  • Clean the Structure:

    • Remove Water Molecules: Select Edit -> Delete Water. Water molecules are typically removed as their positions are often not well-resolved and can interfere with docking unless a specific bridging role is being investigated.

    • Remove Co-crystallized Ligand and Heteroatoms: For the initial docking of our new ligand, the original inhibitor must be removed. Select it in the viewer and press Delete. Do the same for any other non-essential ions or molecules. Self-Validation Note: For the validation step later, save this original inhibitor into a separate file before deleting it.

  • Add Hydrogens: Crystal structures usually do not include hydrogen atoms.

    • Navigate to Edit -> Hydrogens -> Add.

    • Choose Polar only as nonpolar hydrogens are not critical for the interactions Vina's scoring function evaluates and their inclusion unnecessarily increases computational complexity.

  • Assign Charges:

    • Go to Edit -> Charges -> Add Kollman Charges. These are united-atom charges that are well-suited for proteins.

  • Save as PDBQT: Save the prepared receptor.

    • Go to Grid -> Macromolecule -> Choose and select the 1A9U protein.

    • A prompt will appear to save the prepared file. Save it as receptor.pdbqt.

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: The docking simulation requires a defined search space, or "grid box," within which the algorithm will attempt to place the ligand.[10] For site-specific docking, this box should encompass the known active site of the target protein. AutoDock Vina uses a configuration file to read the paths to the input files and the parameters for the search.[7][13]

Methodology:

  • Define the Grid Box:

    • In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....

    • A box will appear in the display. Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions.

    • Expert Tip: To center the box on the active site, you can identify the key residues from literature or by inspecting the location of the original co-crystallized ligand (if you loaded it separately). A good starting size is a 25Å x 25Å x 25Å cube to ensure ample space for the ligand to orient itself.

    • Record the center and size coordinates. For 1A9U, a reasonable center might be: center_x = 15.1, center_y = 53.9, center_z = 16.9.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Enter the parameters as follows, replacing file names and coordinates as needed:

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for a standard run. Higher values increase runtime but may find better poses.

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the Vina program by pointing it to your configuration file. The exact command depends on your Vina installation path.

    • Command Line (Vina): "/path/to/vina" --config conf.txt[14]

Results Analysis and Protocol Validation

Rationale: The raw output of a docking simulation is a set of poses and scores, which require careful interpretation and validation to be meaningful.[15] A low binding affinity score (a more negative number) indicates a more favorable predicted interaction, but this must be corroborated by visual inspection of the binding mode and a formal validation of the protocol's accuracy.[16][17]

Protocol 4: Interpretation and Visualization

Methodology:

  • Analyze the Log File: Open log.txt. It will contain a table listing the binding affinities (in kcal/mol) for the top poses (usually 9) found by Vina.

  • Visualize the Poses: Load the receptor.pdbqt and the output all_poses.pdbqt file into a molecular visualization tool like PyMOL or UCSF Chimera.[14][18] The output file contains multiple models, each corresponding to a pose from the log file.

  • Identify Key Interactions: For the top-scoring pose, analyze the interactions between the ligand and the protein's active site residues.

    • Look for hydrogen bonds (donor-acceptor pairs within ~3.5 Å).

    • Identify hydrophobic interactions (e.g., between the furan ring and nonpolar residues like Leucine, Valine, or Phenylalanine).

    • Note any electrostatic (ionic) interactions.

  • Summarize Findings: Compile the quantitative data into tables for clear comparison.

Data Presentation: Docking Results Summary

Pose #Binding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)
1-8.50.000Met109, Lys53
2-8.21.251Met109, Gly110
3-7.91.874Gln108, Asp168
............

Data Presentation: Interaction Analysis of Best Pose

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Carboxyl OxygenLYS 53 (NH3+)Hydrogen Bond2.8
Carbonyl OxygenMET 109 (Backbone NH)Hydrogen Bond3.1
Furan RingLEU 104, ILE 84HydrophobicN/A
Protocol 5: Docking Protocol Validation

Rationale: A crucial step to ensure the trustworthiness of your results is to validate the docking protocol.[19] The most common method is to re-dock the co-crystallized ligand into the active site and measure how closely the predicted best pose reproduces the experimentally determined conformation. A low Root Mean Square Deviation (RMSD) between the two poses (typically < 2.0 Å) indicates a reliable protocol.[19][20]

G PDB Start: Co-crystallized Complex (e.g., 1A9U) Extract Extract & Prepare Native Ligand PDB->Extract Receptor Prepare Receptor (Remove Ligand) PDB->Receptor Redock Re-dock Native Ligand into Receptor Extract->Redock Receptor->Redock Superimpose Superimpose Poses (Docked vs. Crystal) Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Result RMSD < 2.0 Å? Protocol Validated RMSD->Result

Caption: Workflow for validating a docking protocol via re-docking.

Methodology:

  • Prepare Native Ligand: Using the original PDB file (1A9U), isolate the co-crystallized inhibitor. Prepare it using Protocol 1 and save it as native_ligand.pdbqt.

  • Run Re-docking Simulation: Use the same receptor.pdbqt and grid box parameters from Protocol 3 . Create a new configuration file pointing to native_ligand.pdbqt and run the Vina simulation.

  • Calculate RMSD:

    • Load the original PDB structure (containing the native ligand in its crystal pose) into PyMOL or Chimera.

    • Load the output file from the re-docking run.

    • Superimpose the protein backbones of the two structures.

    • Use the software's built-in tools to calculate the RMSD between the heavy atoms of the native ligand (crystal pose) and the best-scoring re-docked pose.

  • Assess Validity: If the calculated RMSD is less than 2.0 Å, the docking protocol (including protein preparation and grid box definition) is considered validated and can be applied with confidence to screen new compounds like our target molecule.[19][20]

References

  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. [Link]

  • YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]

  • YouTube. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking![Link]

  • Schrödinger. (2025, November 20). Preparing RCSB PDB Files for Glide Docking. [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • YouTube. (2021, May 24). How to prepare ligand libraries for docking with Vina. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]

  • PMC - NIH. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Kaggle. Protein And Ligand Preparation For Docking By Vina. [Link]

  • Unknown Source. Session 4: Introduction to in silico docking. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?[Link]

  • PMC - NIH. (2011). Pre-docking filter for protein and ligand 3D structures. [Link]

  • Medium. (2022, July 11). Create a Flowchart using Graphviz Dot. [Link]

  • graphviz documentation. User Guide. [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

  • ETFLIN. A Beginner's Guide to Molecular Docking. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • ResearchGate. (2025, September 7). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl)-[2,2'-bipyridine]-5,5'-dicarboxamide Ligand. [Link]

  • PubMed Central. (2022). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. [Link]

  • PMC - PubMed Central. (2014). Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. [Link]

  • PubMed. (2015, May 15). Vibrational spectroscopic and molecular docking study of 4-Methylphenylquinoline-2-carboxylate. [Link]

  • PubChem. 5-[(2s)-4-Methyl-2-[(Pyridin-4-Ylcarbonylamino)methyl]pentyl]-1,3-Benzodioxole-4-Carboxylic Acid. [Link]

  • PubChem. N-(4-chloro-3-fluorophenyl)-5-(hydroxymethyl)piperidine-3-carboxamide. [Link]

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 1-(Furan-2-carbonyl)-piperidine Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the development, validation, and application of a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-(furan-2-carbonyl)-piperidine derivatives. These scaffolds are of increasing importance in modern drug discovery, necessitating reliable analytical methods for their characterization in various matrices. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reproducible results in accordance with international regulatory standards.

Introduction: The Analytical Imperative

The 1-(furan-2-carbonyl)-piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic targets. The accurate quantification of these derivatives is critical throughout the drug development lifecycle, from early discovery pharmacokinetic (PK) studies to late-stage quality control of active pharmaceutical ingredients (APIs).

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[1] This application note details a complete workflow, grounded in established scientific principles and regulatory guidelines, to develop and validate a quantitative HPLC-MS/MS assay for this class of compounds.

Method Development: A Chemically-Driven Approach

The success of any quantitative method hinges on a development strategy that accounts for the physicochemical properties of the analyte. 1-(Furan-2-carbonyl)-piperidine derivatives typically possess moderate polarity and a basic piperidine nitrogen, which is readily protonated. This makes them ideal candidates for reverse-phase HPLC coupled with positive-ion electrospray ionization mass spectrometry.

Chromatographic Separation Strategy

The primary goal of the HPLC separation is to resolve the analyte from matrix components to minimize ion suppression and ensure accurate quantification.

  • Column Chemistry: A C18 stationary phase is the workhorse for analytes of this polarity. The hydrophobic interaction between the alkyl chains of the column and the furan-piperidine core provides effective retention. A column with smaller particles (e.g., <3 µm) can offer higher resolution and faster analysis times.

  • Mobile Phase Selection: The mobile phase must be compatible with mass spectrometry, meaning it must be volatile. A typical combination is water (Mobile Phase A) and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) (Mobile Phase B).[2] Acetonitrile often provides better peak shape and lower backpressure.

  • Mobile Phase Modifier: The addition of an acid modifier, such as 0.1% formic acid, to both mobile phases is critical.[3] It serves two purposes:

    • Improved Peak Shape: It ensures the piperidine nitrogen is consistently protonated, preventing peak tailing that can occur from interactions with residual silanols on the stationary phase.

    • Enhanced MS Ionization: It provides a source of protons, promoting the formation of the [M+H]⁺ ion in the ESI source, thereby increasing sensitivity.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[4][5]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules.[6] Given the basic nature of the piperidine nitrogen, positive ion mode is selected to monitor for the protonated molecule, [M+H]⁺.

  • Analyte-Specific MRM Transitions: The heart of the MS/MS method is the selection of specific precursor-to-product ion transitions.

    • Precursor Ion (Q1): This is the mass-to-charge ratio (m/z) of the protonated parent molecule, [M+H]⁺.

    • Product Ion (Q3): The precursor ion is fragmented in the collision cell (Q2), and a specific, stable fragment is selected for monitoring in Q3. A dominant and characteristic fragmentation pathway for this scaffold involves the cleavage of the amide bond or fragmentation of the piperidine ring, often resulting in a stable furan-carbonyl or piperidinium fragment ion.[5][7] The collision energy is optimized to maximize the intensity of this product ion.

Experimental Protocols

Protocol 1: Sample Preparation (Plasma)

For bioanalytical studies, efficient removal of proteins and phospholipids is necessary to prevent matrix effects and column contamination.[8][9] Protein precipitation is a rapid and effective method for this purpose.[9]

Materials:

  • Plasma samples containing the analyte

  • Internal Standard (IS) spiking solution (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN) containing 0.1% formic acid, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Instrumental Method

The following tables outline a typical starting point for the instrumental method. These parameters should be optimized for the specific analyte and HPLC-MS system being used.

Table 1: HPLC Parameters

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate at 5% B for 0.9 min

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometer Parameters (Triple Quadrupole)

Parameter Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
MRM Transition Analyte-specific, e.g., [M+H]⁺ → [Fragment]⁺

| Collision Energy | Analyte-specific, optimized for fragment intensity |

Visualization of the Analytical Workflow

The overall process from sample receipt to final data reporting follows a structured workflow to ensure consistency and quality.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma) Add_IS Spike Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (Cold ACN) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into HPLC-MS/MS Transfer->Inject Separate HPLC Separation (C18 Gradient) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Regress Regression Analysis (Calibration Curve) Calculate->Regress Quantify Quantify Unknowns Regress->Quantify Report Generate Report Quantify->Report

Caption: Workflow for quantification of furan-piperidine derivatives.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is mandatory to demonstrate that the analytical method is suitable for its intended purpose. The protocol described here is based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[10][11][12][13]

Protocol 3: Full Method Validation

Procedure:

  • Specificity and Selectivity: Analyze at least six different blank matrix lots (e.g., plasma from different donors). Check for any interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.

  • Linearity and Range:

    • Prepare a series of at least seven calibration standards by spiking blank matrix.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting.

    • The correlation coefficient (r²) should be ≥0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy and Precision:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value.

    • Precision: The coefficient of variation (%CV) should not exceed 15%.

  • Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).

  • Robustness:

    • Perform small, deliberate variations to the method parameters.

    • Examples: Vary column temperature (e.g., ±5°C), mobile phase pH (e.g., ±0.1 unit), or flow rate (e.g., ±10%).

    • Analyze QC samples under these varied conditions and confirm that the results remain within acceptance criteria.

Presentation of Validation Data

Table 3: Example Linearity Data

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ) 0.95 95.0
2.50 2.60 104.0
10.0 10.3 103.0
50.0 48.5 97.0
200 198 99.0
800 815 101.9
1000 995 99.5

| Regression | y = 0.123x + 0.002 | r² = 0.998 |

Table 4: Example Inter-day Accuracy & Precision Data (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 8.5
LQC 3.00 2.91 97.0 6.2
MQC 150 155 103.3 4.1

| HQC | 750 | 738 | 98.4 | 3.8 |

Validation Logic Visualization

The validation process follows a logical hierarchy where fundamental parameters must be established before proceeding to more complex assessments.

Validation_Logic Start Method Development Complete Specificity Specificity & Selectivity Is the method free from interferences? Start->Specificity Linearity Linearity & Range Is the response proportional to concentration? Specificity->Linearity LLOQ LLOQ Determination What is the lowest reliable measurement? Linearity->LLOQ AccuracyPrecision Accuracy & Precision Is the method correct and reproducible? LLOQ->AccuracyPrecision Stability Stability Assessment Does the analyte degrade in the matrix? AccuracyPrecision->Stability Robustness Robustness Check Is the method resilient to small changes? Stability->Robustness Validated Method Validated Robustness->Validated

Caption: Hierarchical logic flow for analytical method validation.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 1-(furan-2-carbonyl)-piperidine derivatives by HPLC-MS/MS. By integrating a chemically-driven development strategy with rigorous, guideline-compliant validation protocols, researchers can generate high-quality, reliable, and defensible data. The detailed methods and foundational principles described herein can be adapted to specific molecules within this class, serving as a robust starting point for supporting all phases of pharmaceutical development.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Starodub. Available at: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed Central (PMC). Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories. Available at: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. Available at: [Link]

  • Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. PubMed. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. Available at: [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Development of an LC-MS Method for Ultra Trace-Level Determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a Potential Genotoxic Impurity Within Active Pharmaceutical Ingredients. PubMed. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available at: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available at: [Link]

  • Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Course Hero. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available at: [Link]

  • Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry: Method Validation and Regulatory Samples. PubMed. Available at: [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate. Available at: [Link]

  • Normalized chromatographic area of the peaks of the furan-containing... ResearchGate. Available at: [Link]

  • Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis. PubMed. Available at: [Link]

Sources

Investigating the Mechanism of Action of Furan-Piperidine Amide Compounds as Novel FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Neuromodulation and Anti-inflammatory Therapeutics

The furan and piperidine scaffolds are privileged structures in medicinal chemistry, each contributing to the pharmacological profile of numerous approved drugs.[1][2] The strategic combination of these heterocycles into a singular furan-piperidine amide chemotype presents a compelling opportunity for the development of novel therapeutics. This guide provides an in-depth exploration of the mechanism of action for a hypothetical, yet scientifically plausible, class of furan-piperidine amide compounds targeting Fatty Acid Amide Hydrolase (FAAH).

FAAH is an integral membrane enzyme that plays a critical role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[2][3] Inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5] This makes FAAH a prime therapeutic target for a range of neurological and inflammatory disorders.[1][2]

This document will serve as a detailed guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to elucidate the mechanism of action of novel furan-piperidine amide compounds as FAAH inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize complex biological pathways and experimental workflows.

Part 1: Foundational Characterization of Furan-Piperidine Amide Bioactivity

The initial phase of investigation focuses on confirming the inhibitory activity of the furan-piperidine amide compound against FAAH and quantifying its potency.

Biochemical Validation: FAAH Enzyme Inhibition Assay

The first step is to ascertain the direct inhibitory effect of the furan-piperidine amide compound on FAAH activity. A common and robust method is a fluorescence-based assay that measures the enzymatic cleavage of a synthetic substrate.[3][6][7][8]

Principle of the Assay:

This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will reduce the rate of AMC production.

Protocol 1: Fluorometric FAAH Inhibition Assay

  • Enzyme and Reagent Preparation:

    • Reconstitute purified, recombinant human FAAH enzyme in the provided assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[3][7] Keep the enzyme on ice.

    • Prepare a stock solution of the furan-piperidine amide compound in DMSO.

    • Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations.

    • Prepare the AAMCA substrate solution in ethanol.[7]

    • Prepare a positive control inhibitor with a known IC50 value (e.g., JZL 195).[7]

  • Assay Procedure (96-well plate format):

    • Add 170 µL of FAAH Assay Buffer to each well.

    • Add 10 µL of the diluted furan-piperidine amide compound or control (vehicle or positive control) to the appropriate wells.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background controls.

    • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.[3]

    • Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate to all wells.

    • Immediately begin monitoring the fluorescence in a microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode for 30-60 minutes at 37°C.[6][7][8]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve for each well.

    • Subtract the background fluorescence (wells without enzyme).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - FAAH Enzyme - Furan-Piperidine Amide - AAMCA Substrate - Assay Buffer add_buffer Add Assay Buffer add_compound Add Compound/ Vehicle add_buffer->add_compound add_enzyme Add FAAH Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add AAMCA Substrate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 360nm, Em: 465nm) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for a fluorometric FAAH inhibition assay.

Quantitative Bioactivity Data

The following table presents hypothetical IC50 values for a series of furan-piperidine amide analogs, illustrating a structure-activity relationship (SAR) study. For comparison, the IC50 values of known FAAH inhibitors are also included.

Compound IDHeterocyclic CoreR1 GroupR2 GroupFAAH IC50 (nM)
FPA-1 Furan-PiperidineH4-chlorophenyl50
FPA-2 Furan-Piperidine5-methyl4-chlorophenyl25
FPA-3 Furan-PiperidineH3-methoxyphenyl150
FPA-4 Furan-PiperidineHPhenyl300
URB597Biphenyl-Carbamate--4.6
PF-750Piperidine-Urea--16.2[1]
JNJ-1661010Piperazine-Urea--33[1]

Note: FPA-1 to FPA-4 are hypothetical compounds for illustrative purposes. IC50 values for URB597, PF-750, and JNJ-1661010 are from published literature.

Part 2: Elucidating the Molecular Interactions

Once the inhibitory activity is confirmed, the next crucial step is to understand how the furan-piperidine amide compound interacts with FAAH at a molecular level. This involves confirming target engagement in a cellular context and characterizing the binding kinetics.

Target Engagement in a Cellular Environment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that the compound binds to its intended target, FAAH, within the complex milieu of a living cell.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.

Principle of the Assay:

When a protein binds to a ligand, its conformational stability increases, leading to a higher melting temperature. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells known to express FAAH (e.g., a human neuroblastoma cell line).

    • Treat the cells with the furan-piperidine amide compound at a concentration several-fold higher than its IC50, and a vehicle control (DMSO). Incubate for a specified time (e.g., 1 hour) to allow for cell penetration and target binding.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the total protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for FAAH, followed by a secondary antibody.

    • Visualize the protein bands and quantify their intensity.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized protein abundance against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

CETSA Experimental Workflow

CETSA_Workflow start Cell Culture (FAAH-expressing) treat Treat with Furan-Piperidine Amide or Vehicle (DMSO) start->treat heat Heat to Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect sds_page SDS-PAGE collect->sds_page western Western Blot for FAAH sds_page->western analyze Analyze Band Intensity and Plot Melting Curves western->analyze

Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).

Characterizing Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.

Principle of the Assay:

In a typical SPR experiment, the target protein (FAAH) is immobilized on a sensor chip. The furan-piperidine amide compound (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization of FAAH:

    • Immobilize purified FAAH onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.

    • A reference flow cell should be prepared in parallel (e.g., with a non-relevant protein or deactivated surface) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the furan-piperidine amide compound in a suitable running buffer.

    • Inject the compound solutions over both the FAAH-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response (association phase).

    • After the injection, flow running buffer over the chip to monitor the dissociation of the compound (dissociation phase).

    • Between different compound concentrations, regenerate the sensor surface using a mild regeneration solution to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Part 3: Investigating Downstream Cellular Effects and Signaling Pathways

Understanding how the inhibition of FAAH by the furan-piperidine amide compound translates into cellular effects is the final piece of the mechanistic puzzle. FAAH inhibition is known to modulate neuroinflammatory pathways, in which the NF-κB signaling cascade plays a central role.[10][11][12][13][14]

Modulation of the NF-κB Signaling Pathway

Background:

NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. In the context of neuroinflammation, activation of NF-κB in glial cells contributes to neuronal damage. By increasing anandamide levels, FAAH inhibitors can suppress NF-κB activation, leading to a reduction in the inflammatory response.

Investigative Approach:

To determine if the furan-piperidine amide compound modulates the NF-κB pathway, a series of cellular assays can be performed using a relevant cell model (e.g., microglia or astrocytes) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Key Experiments:

  • Western Blot for Phospho-IκBα and Nuclear Translocation of p65: Measure the levels of phosphorylated IκBα (the inhibitory subunit of NF-κB) and the amount of the p65 subunit of NF-κB in the nuclear fraction of cell lysates. Inhibition of NF-κB activation would be indicated by reduced IκBα phosphorylation and decreased nuclear p65.

  • ELISA for Pro-inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant. A reduction in cytokine secretion in the presence of the furan-piperidine amide compound would demonstrate its anti-inflammatory effect.

  • NF-κB Reporter Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene activity in the presence of the compound would confirm the inhibition of NF-κB transcriptional activity.

NF-κB Signaling Pathway and FAAH Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates FAAH FAAH Anandamide Anandamide (AEA) FAAH->Anandamide Anandamide->FAAH Anandamide->IKK suppresses IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes transcribes FuranPiperidineAmide Furan-Piperidine Amide Compound FuranPiperidineAmide->FAAH inhibits

Caption: Proposed mechanism of furan-piperidine amide compounds in modulating the NF-κB pathway via FAAH inhibition.

Conclusion: A Comprehensive Framework for Mechanistic Elucidation

This guide has outlined a systematic and robust approach to investigate the mechanism of action of novel furan-piperidine amide compounds as FAAH inhibitors. By following the detailed protocols for biochemical and cellular assays, researchers can confidently characterize the potency, target engagement, binding kinetics, and downstream cellular effects of their compounds. The integration of these experimental approaches provides a comprehensive understanding of the compound's mechanism, which is essential for its further development as a potential therapeutic agent for neurological and inflammatory disorders.

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (2012). ACS Chemical Neuroscience. [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (2011). MedChemComm. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). BioVision. [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). Chemical Reviews. [Link]

  • Pharmacological inhibition of FAAH modulates TLR-induced neuroinflammation, but not sickness behaviour. (2017). British Journal of Pharmacology. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008). Proceedings of the National Academy of Sciences. [Link]

  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). (2009). PubMed. [Link]

  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. (2009). Pharmacology & Therapeutics. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2012). Frontiers in Bioscience. [Link]

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. (2012). ResearchGate. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2012). Landes Bioscience. [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (2011). PubMed Central. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. (2021). International Journal of Molecular Sciences. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid in biological buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges of this compound in common biological buffers. Our goal is to provide you with the expertise and practical solutions necessary for seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic organic compound with a molecular formula of C12H15NO4.[1] Its structure, featuring a carboxylic acid group, suggests that its solubility will be highly dependent on the pH of the aqueous medium.[2] The core challenge arises from the molecule's overall lipophilicity, contributed by the methyl-furan and piperidine rings, which can lead to poor solubility in aqueous biological buffers at or near physiological pH (7.4). This can result in compound precipitation, leading to inaccurate and unreliable experimental results.

Q2: What are the predicted physicochemical properties of this compound?

A2: While extensive experimental data is not publicly available, we can infer properties based on its structure. The presence of the carboxylic acid group makes it a weak acid. The predicted XlogP value of 1.7 suggests a moderate level of lipophilicity.[1] Carboxylic acids with more than five carbons tend to have lower water solubility due to the larger hydrophobic hydrocarbon portion.[2]

Q3: Why did my compound precipitate when I added it to Phosphate-Buffered Saline (PBS)?

A3: Precipitation in PBS, a commonly used buffer with a pH typically around 7.4, is a frequent issue for acidic compounds like this one.[3] At this pH, which is likely above the compound's pKa, the carboxylic acid group will be deprotonated, forming a carboxylate salt. While salts of carboxylic acids are generally more water-soluble, the overall hydrophobicity of the molecule can still lead to precipitation if the concentration exceeds its solubility limit in the buffer.[2]

Troubleshooting Guide

This section provides in-depth, step-by-step solutions to common solubility problems encountered during experiments.

Issue 1: My compound is not dissolving in my standard biological buffer (e.g., PBS, Tris-HCl).

The initial approach to solubilizing a poorly soluble acidic compound is to adjust the pH of the buffer.[4][][6]

Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution relative to their pKa.[7][8] For a carboxylic acid, increasing the pH above its pKa will deprotonate the acidic proton, forming a more soluble anionic salt.[2]

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable base, such as 0.1 M NaOH, to create a concentrated stock solution. The basic pH will ensure the carboxylic acid is in its deprotonated, more soluble salt form.

  • Prepare the Biological Buffer:

    • Prepare your desired biological buffer (e.g., PBS, Tris-HCl) at the intended final concentration.

  • Titrate to the Desired Final pH:

    • Slowly add the concentrated compound stock solution to the biological buffer while continuously monitoring the pH with a calibrated pH meter.

    • Concurrently, have a dilute acid solution (e.g., 0.1 M HCl) ready.

    • Carefully add the acid solution dropwise to the buffer-compound mixture to adjust the pH back down to your desired experimental pH (e.g., 7.4).

    • Critical Step: Observe the solution closely for any signs of precipitation as you approach the target pH. If precipitation occurs, you have exceeded the compound's solubility at that pH and concentration.

  • Final Volume Adjustment:

    • Once the desired pH is stably achieved without precipitation, add more of your biological buffer to reach the final desired volume and concentration.

Issue 2: pH adjustment is causing my compound to precipitate at the desired final concentration.

If pH adjustment alone is insufficient, a co-solvent strategy can be employed. This is a common and effective technique for increasing the solubility of hydrophobic compounds.[7]

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][9] This makes the environment more favorable for dissolving lipophilic molecules.

Experimental Protocol: Co-Solvent Strategy

  • Select an Appropriate Co-solvent:

    • Commonly used and generally well-tolerated co-solvents in biological systems include Dimethyl Sulfoxide (DMSO) and Ethanol.[]

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Dilution into Biological Buffer:

    • While vortexing or stirring your biological buffer, slowly add the concentrated stock solution dropwise to achieve the desired final concentration.

    • Important Consideration: The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% and ideally below 0.1%, to avoid any potential off-target effects on your biological system.[7]

Table 1: Recommended Starting Concentrations for Co-solvents

Co-solventRecommended Starting Stock ConcentrationMaximum Final Concentration in Assay
DMSO10-50 mM< 1% (v/v)
Ethanol10-50 mM< 1% (v/v)
Issue 3: The required concentration of my compound is still not achievable, even with pH adjustment and co-solvents.

For particularly challenging solubility issues, the use of cyclodextrins or surfactants can be explored. These are powerful solubilizing agents used extensively in the pharmaceutical industry.[10][11][12]

Underlying Principle:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][12] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly increased aqueous solubility.[10][11][13][14]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[15][16][17][18] The hydrophobic core of these micelles can entrap insoluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[16][18][19]

Experimental Protocol: Solubilization with Cyclodextrins

  • Select a Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of a wide range of drugs.[10]

  • Prepare a Cyclodextrin-Containing Buffer:

    • Dissolve the desired concentration of HP-β-CD directly into your biological buffer. A typical starting concentration is 1-5% (w/v).

  • Add the Compound:

    • Add the this compound directly to the cyclodextrin-containing buffer.

    • Allow the mixture to stir or sonicate for an extended period (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.

Experimental Protocol: Solubilization with Surfactants

  • Select a Surfactant:

    • Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Polyoxyl 35 castor oil (Cremophor EL) are often preferred due to their lower potential for toxicity in biological systems.[16][18]

  • Prepare a Surfactant-Containing Buffer:

    • Prepare a solution of the surfactant in your biological buffer at a concentration above its CMC. For Tween 80, the CMC is approximately 0.012 mM. A common working concentration is 0.1-1% (v/v).

  • Add the Compound:

    • Add this compound to the surfactant-containing buffer.

    • Mix thoroughly, using sonication if necessary, to aid in the formation of micelles and subsequent solubilization of the compound.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a decision-making process for addressing solubility challenges with this compound.

Solubility_Workflow start Start: Compound Precipitation in Biological Buffer ph_adjust Attempt pH Adjustment start->ph_adjust ph_success Solubility Achieved ph_adjust->ph_success Success ph_fail Precipitation Persists ph_adjust->ph_fail Failure cosolvent Employ Co-solvent Strategy (e.g., DMSO, Ethanol) ph_fail->cosolvent cosolvent_success Solubility Achieved cosolvent->cosolvent_success Success cosolvent_fail Inadequate Solubility cosolvent->cosolvent_fail Failure advanced Consider Advanced Solubilization Agents cosolvent_fail->advanced end_reformulate Consider Reformulation cosolvent_fail->end_reformulate cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) advanced->surfactant end_success Experiment Ready cyclodextrin->end_success surfactant->end_success

Caption: Decision tree for troubleshooting solubility issues.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Malin, K., et al. (2020). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Kim, J. S., & Lee, P. I. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]

  • Jain, A., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Todkar, S., et al. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Li, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]

  • JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • Pharma Learning In Depth. (2023). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. YouTube. [Link]

  • Trinka, P. (n.d.). pH adjustment: Significance and symbolism. MIMOS. [Link]

  • PubChem. (n.d.). 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid. PubChem. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Clark, J. (2023). an introduction to carboxylic acids. Chemguide. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed Central. [Link]

  • International Journal of Pharmaceutical Compounding. (n.d.). pH Adjusting Database. CompoundingToday.com. [Link]

  • Zhou, Z., & Taylor, L. S. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. American Pharmaceutical Review. [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis Corp. [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Addressing the stability of the furan ring in 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid under assay conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting and FAQ guide on the stability of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, diagnose, and resolve stability challenges in your assays.

Technical FAQ: Understanding Furan Ring Stability

This section addresses the most common questions regarding the stability of the furan moiety in your target compound.

Q1: Why is the stability of the furan ring a concern for my compound, this compound?

A: The furan ring, while aromatic, possesses inherent instability compared to benzene. It is particularly susceptible to degradation under acidic conditions, which can lead to acid-catalyzed hydrolysis and ring-opening.[1][2] This process is typically initiated by the protonation of the ring at the α-carbon (the carbon adjacent to the oxygen atom), which is the rate-limiting step in the degradation pathway.[3][4][5] This instability can result in the formation of various degradation products, potentially compromising the accuracy of your assay results by affecting the quantification of the parent compound and introducing new, uncharacterized species.[6]

Your specific compound has two key substituents on the furan ring that influence its stability:

  • 5-Methyl group: This is an electron-releasing group, which can activate the ring, potentially making it more susceptible to electrophilic attack and subsequent ring-opening reactions.[7]

  • 2-Carbonyl group: This is a strong electron-withdrawing group. Its presence at the α-position is crucial as it provides significant stability to the furan ring against acid-catalyzed degradation.[1][7][8]

The overall stability of your molecule is a balance between these activating and deactivating effects. Therefore, understanding and controlling the assay conditions is critical to ensure its integrity.

Q2: What are the primary degradation pathways I should be aware of under typical assay conditions?

A: There are three main degradation pathways to consider for furan-containing compounds:

  • Acid-Catalyzed Hydrolysis: This is the most common and significant degradation pathway. It proceeds via protonation of the ring, followed by nucleophilic attack from a solvent molecule (like water in an aqueous mobile phase), leading to ring-opening and the formation of a 1,4-dicarbonyl species.[2][5]

  • Oxidation: The furan ring is susceptible to oxidative cleavage.[9][10] This can be initiated by atmospheric oxygen, reactive oxygen species in the sample matrix, or certain reagents. In biological assays, metabolism by cytochrome P450 enzymes can also oxidize the furan ring to form highly reactive electrophilic intermediates like epoxides or cis-enediones.[11]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.[12] Standard pharmaceutical practice involves testing for photostability by exposing the compound to controlled light sources.[13]

Q3: My compound appears to be degrading in my HPLC assay, which uses an acidic mobile phase. How can I confirm this and what are my options?

A: Degradation in an acidic mobile phase is a classic sign of furan ring instability.

Confirmation Steps:

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity of your main analyte. A failing peak purity indicates co-elution with a degradant.

  • Monitor for New Peaks: Compare the chromatograms of a freshly prepared sample to one that has been sitting in the autosampler for several hours. The appearance or growth of new peaks over time is a strong indicator of degradation.

  • LC-MS Analysis: Analyze your sample by LC-MS to identify the masses of any new peaks. A common degradation product would be the ring-opened 1,4-dicarbonyl species, which would have a mass corresponding to the parent compound + 18 amu (from the addition of a water molecule).

Troubleshooting & Optimization Strategies:

  • Increase Mobile Phase pH: If your chromatography allows, increase the pH of the mobile phase to be less acidic (e.g., move from pH 2.5 to pH 4.0). Even a small change can significantly reduce the rate of hydrolysis.

  • Reduce Sample Residence Time: Minimize the time the sample spends in the autosampler before injection.

  • Use a Cooler Autosampler: Set your autosampler temperature to 4-10 °C to slow down the degradation kinetics.

  • Change Solvent: For stock solutions, use a polar aprotic solvent like dimethylformamide (DMF), which has been shown to have a stabilizing effect on furan derivatives, instead of protic solvents like methanol or water.[1][14]

Troubleshooting Guide: A Practical Approach to Stability Issues

Observed Issue Potential Cause Recommended Action(s)
Loss of parent peak area over time in the autosampler. Acid-catalyzed hydrolysis in the mobile phase.1. Increase mobile phase pH. 2. Decrease autosampler temperature. 3. Prepare fresh samples more frequently.
Appearance of new, unidentified peaks in the chromatogram. Degradation (hydrolytic, oxidative, or photolytic).1. Characterize new peaks using LC-MS/MS. 2. Perform a forced degradation study (see protocol below) to systematically identify potential degradants.
Poor recovery from biological matrix (e.g., plasma, microsomes). Metabolic instability (P450-mediated oxidation of the furan ring).1. Co-incubate with a broad-spectrum P450 inhibitor to see if degradation is reduced. 2. Analyze for expected oxidative metabolites.[11]
Inconsistent results between different days or labs. Variable exposure to light, temperature, or oxygen.1. Standardize sample handling procedures. 2. Use amber vials to protect from light.[13] 3. Consider preparing solutions under an inert atmosphere (e.g., nitrogen) for sensitive assays.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[15][16] This protocol provides a systematic way to evaluate the intrinsic stability of your compound.

Objective

To intentionally degrade this compound under various stress conditions to identify likely degradation pathways and products. An ideal study aims for 5-20% degradation of the parent compound.[15]

Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) B Dilute stock to working concentration (e.g., 100 µg/mL) in stress medium A->B C Acid Hydrolysis (0.1 M HCl) B->C D Base Hydrolysis (0.1 M NaOH) B->D E Oxidation (3% H₂O₂) B->E F Thermal (60°C in solution) B->F G Photolytic (ICH Q1B light exposure) B->G H Control (No stressor, same conditions) B->H I Quench/Neutralize (if applicable) C->I D->I E->I F->I G->I H->I J Analyze samples at T=0, and subsequent time points (e.g., 2, 8, 24 hrs) I->J K HPLC-UV/DAD & LC-MS/MS J->K L Evaluate Data: - % Degradation - Peak Purity - Identify Degradants K->L

Caption: Workflow for a Forced Degradation Study.

Methodology
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the specified stress medium. Include a control sample stored under ambient conditions.

Stress ConditionReagent/ParameterTypical ConditionsQuenching Step (before analysis)
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Heat at 60°C. Analyze at 2, 8, 24 hours.Neutralize with an equimolar amount of NaOH.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Keep at room temp. Analyze at 2, 8, 24 hours.Neutralize with an equimolar amount of HCl.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Keep at room temp. Analyze at 2, 8, 24 hours.No quenching needed, but ensure HPLC method is compatible.
Thermal Neutral solution (e.g., Water:ACN 50:50)Heat at 60°C in a sealed vial. Analyze at 24, 48 hours.Cool to room temperature.
Photolytic Neutral solution in quartz cuvetteExpose to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).N/A
  • Analysis:

    • Analyze all stressed samples, along with a non-stressed (T=0) control, by a stability-indicating HPLC-UV/DAD method.

    • Calculate the percentage of degradation for the parent compound.

    • Submit samples showing significant degradation for LC-MS/MS analysis to identify the mass and facilitate structural elucidation of the degradants.

Anticipated Degradation Pathway: Acid-Catalyzed Hydrolysis

The most probable degradation under acidic assay conditions involves the opening of the furan ring.

Acid_Hydrolysis_Pathway Parent step1 + H⁺ (Rate-Limiting) Parent->step1 Protonated Protonated Intermediate step2 + H₂O (Nucleophilic Attack) Protonated->step2 Furanol Furanol Intermediate step3 Ring Opening Furanol->step3 Opened Ring-Opened Product (1,4-Enedione) step1->Protonated step2->Furanol step3->Opened

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

This guide provides a framework for understanding and mitigating the stability challenges associated with your furan-containing compound. By systematically applying these principles and protocols, you can ensure the development of robust and reliable analytical methods.

References

  • Benchchem. (2025). Stability issues of furan rings in acidic or basic conditions. BenchChem. 1

  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. 17

  • ACS Publications. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology. 12

  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Link

  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. 3

  • PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. 14

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. 7

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. 9

  • ACS Publications. (n.d.). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. 18

  • MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. 19

  • Semantic Scholar. (2015). Oxidative Cleavage of Furans. 10

  • ResearchGate. (n.d.). Oxidative transformations of furans. | Download Scientific Diagram. 20

  • RSC Publishing. (n.d.). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. 21

  • ResearchGate. (n.d.). General scheme of the study of furan stability. 8

  • Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. 4

  • ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. 5

  • ResearchGate. (2025). (PDF) The impact of temperature on furan resin and binders structure. 22

  • ChemTube3D. (n.d.). Furan Hydrolysis. 23

  • PubMed Central. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. 11

  • SpringerLink. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. 15

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. 16

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. 24

  • MedCrave. (2016). Forced Degradation Studies. 13

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. 25

  • Benchchem. (2025). Technical Support Center: Furan Ring Stability and Degradation. BenchChem. 2

Sources

Troubleshooting low yields in the amide bond formation between a furan carboxylic acid and a secondary amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in the Amide Bond Formation Between a Furan Carboxylic Acid and a Secondary Amine

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the amide bond formation between furan carboxylic acids and secondary amines. As Senior Application Scientists, we have curated this information to help you navigate potential pitfalls and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction between a furan carboxylic acid and a secondary amine is resulting in disappointingly low yields. What are the most probable causes?

Low yields in this specific transformation can often be attributed to a combination of factors related to the inherent properties of the substrates and the reaction conditions. The primary culprits include:

  • Steric Hindrance: Secondary amines are inherently more sterically demanding than primary amines. This bulkiness can significantly impede the approach of the amine to the activated carboxylic acid, slowing down the rate of reaction.[1][2][3]

  • Furan Ring Instability: The furan ring is sensitive to acidic conditions and can undergo ring-opening, leading to the formation of undesired byproducts and a decrease in the yield of the target amide.[4]

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. Standard reagents may not be sufficiently reactive to overcome the steric hindrance or may promote side reactions.[1][2][4]

  • Decarboxylation of Furan-2-carboxylic Acid: A common issue, particularly with furan-2-carboxylic acid, is the loss of CO2, especially at elevated temperatures, which depletes the starting material.[4]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be efficiently converted to a reactive intermediate. Inefficient activation will lead to unreacted starting material.[1][2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1]

Q2: I suspect furan ring-opening is a major side reaction in my protocol. How can I mitigate this?

Furan ring-opening is a well-documented side reaction, especially under acidic conditions.[4] To minimize this, consider the following strategies:

  • Maintain Neutral or Slightly Basic Conditions: Avoid the use of strong acids. If an acid scavenger is necessary, opt for a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[4]

  • Select a Milder Coupling Reagent: Some coupling reagents generate acidic byproducts. Choose reagents that are known to operate under neutral conditions.

  • Control the Reaction Temperature: Elevated temperatures can promote furan ring decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]

Q3: Which coupling reagents are most effective for sterically hindered secondary amines and furan carboxylic acids?

For challenging couplings involving sterically hindered substrates, more powerful coupling reagents are often required.[3] Consider switching from standard carbodiimide reagents like EDC to phosphonium or aminium/uronium-based reagents.[3]

Coupling Reagent ClassExamplesKey Advantages for Hindered Couplings
Phosphonium Salts PyBOP, PyAOPExcellent for reducing racemization and coupling hindered partners.[5]
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHighly reactive and effective for difficult couplings.[5][6] HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen.

Note: When using aminium/uronium reagents, be mindful of potential side reactions where the amine can react with the coupling reagent itself to form a guanidinium byproduct. Pre-activation of the carboxylic acid before adding the amine can help minimize this.[2]

Q4: My reaction seems to stall, with both starting materials remaining even after prolonged reaction times. What could be the issue?

Stalled reactions are often a sign of insufficient activation energy or deactivation of one of the coupling partners. Here's a troubleshooting workflow:

G start Low Conversion/ Stalled Reaction check_activation Verify Carboxylic Acid Activation (e.g., via in-situ IR or a test reaction) start->check_activation check_amine Assess Amine Reactivity/ Purity check_activation->check_amine Activation Confirmed increase_temp Increase Reaction Temperature (monitor for degradation) check_activation->increase_temp Activation Incomplete change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) check_activation->change_reagent Activation Incomplete check_amine->increase_temp Amine is Reactive change_solvent Change Solvent to Improve Solubility or Increase Boiling Point check_amine->change_solvent Amine is Reactive pre_activation Implement Pre-activation of Carboxylic Acid change_reagent->pre_activation

Caption: Troubleshooting workflow for stalled amide coupling reactions.

Q5: Are there any specific solvents or bases that are recommended for this type of amide coupling?

The choice of solvent and base can significantly influence the outcome of the reaction.

  • Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[7] If solubility is an issue, consider N-Methyl-2-pyrrolidone (NMP).[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]

  • Bases: A non-nucleophilic, hindered base is essential to prevent it from competing with your secondary amine.[3] Diisopropylethylamine (DIPEA) is a standard choice.[2][3][4] Avoid stronger, less hindered bases like triethylamine (TEA) which can promote side reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of a furan carboxylic acid with a secondary amine.

  • Dissolve the furan carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Add the secondary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Situ Generation of Acyl Fluoride for Highly Hindered Couplings

For particularly challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride in situ can be highly effective.[3][8][9]

  • Dissolve the furan carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1][10]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Add the secondary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction for completeness. Reaction times may be longer for these types of couplings.

  • Work-up and purify as described in Protocol 1.

Sources

Minimizing side-product formation in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Piperidines

A Senior Application Scientist's Guide to Minimizing Side-Product Formation

Welcome to the technical support hub for the synthesis of substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield in their synthetic routes. Instead of a generic overview, we will tackle specific, frequently encountered problems with in-depth, mechanistically-grounded solutions. Our focus is on not just what to do, but why you're doing it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in piperidine synthesis.

Question 1: My reductive amination of a 1,5-dicarbonyl compound is giving me a significant amount of aza-Michael addition byproduct. How can I favor the desired cyclization?

Answer: This is a classic competition between intramolecular iminium ion cyclization (the desired pathway) and intermolecular aza-Michael addition or polymerization. The key is to control the concentration and reactivity of the amine and the enolate intermediates.

  • The Problem: When the amine is added, it can react as a nucleophile with one of the carbonyls to form an enamine. This enamine can then act as a nucleophile itself, attacking another molecule of the dicarbonyl in an aza-Michael fashion, leading to oligomers or polymers instead of the desired piperidine ring.

  • Mechanistic Insight: The desired pathway involves the formation of an iminium ion after initial condensation, which is then trapped intramolecularly by the enol or enolate of the second carbonyl group. To favor this, reaction conditions must promote iminium ion formation and cyclization over competing intermolecular reactions.

  • Troubleshooting Protocol:

    • Control Stoichiometry and Addition Rate: Use a precise 1:1 stoichiometry of the amine to the dicarbonyl. Adding the amine slowly (e.g., via syringe pump) to a solution of the dicarbonyl can keep its instantaneous concentration low, disfavoring intermolecular reactions.

    • pH is Critical: The pH of the reaction medium is crucial. A slightly acidic medium (pH 4-6) is generally optimal. This protonates the carbonyl, activating it for amine attack, and facilitates the dehydration step to form the iminium ion, which is the key electrophile for cyclization. If the medium is too basic, it favors enolate formation, which can lead to undesired aldol or Michael reactions. If it's too acidic, the amine is fully protonated and becomes non-nucleophilic.

    • Choice of Reducing Agent: Use a hydride reagent that is more effective at reducing iminium ions than carbonyl groups. Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for this reason. STAB is less basic and less likely to promote side reactions, and it is particularly effective under the mildly acidic conditions that favor iminium ion formation.

Question 2: In my Pictet-Spengler reaction to form a tetrahydro-β-carboline (a fused piperidine system), I'm observing significant N-acylation of my starting tryptamine. What's causing this?

Answer: N-acylation is a common side reaction when using aldehydes that are prone to oxidation or when using acidic catalysts that can promote side reactions with certain reagents. The tryptamine nitrogen is a potent nucleophile and can readily react with acylating agents.

  • The Problem: If your aldehyde starting material has oxidized to the corresponding carboxylic acid, or if your reaction conditions generate an acylating species, the highly nucleophilic nitrogen of the tryptamine will be acylated, rendering it unable to participate in the desired cyclization.

  • Troubleshooting Protocol:

    • Purify the Aldehyde: Always use freshly distilled or purified aldehyde. Check for the presence of the corresponding carboxylic acid by NMR or TLC before starting the reaction.

    • Choice of Acid Catalyst: While traditional Pictet-Spengler conditions use strong protic acids like HCl or TFA, these can sometimes be too harsh. Consider using a Lewis acid catalyst like Sc(OTf)₃ or Yb(OTf)₃, which can be more effective at promoting the reaction at lower temperatures and with greater selectivity.

    • Protecting Groups: If the issue persists, consider a protecting group strategy. For example, a Boc group on the tryptamine nitrogen can prevent acylation. The Pictet-Spengler cyclization can then be performed, followed by deprotection.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and data for specific synthetic challenges.

Guide 1: Suppressing Over-Alkylation in N-Alkylation of Piperidines

A frequent challenge is the formation of quaternary ammonium salts, especially when using reactive alkylating agents.

Core Problem: The product, a secondary or tertiary amine, can compete with the starting primary or secondary amine for the alkylating agent. This is particularly problematic with highly reactive agents like methyl iodide.

Workflow for Minimizing Quaternization:

Caption: Workflow for N-alkylation of piperidines.

Comparative Data: Impact of Reaction Conditions

Alkylating AgentPiperidine Eq.BaseTemperature (°C)Desired Product Yield (%)Quaternary Salt Byproduct (%)
Methyl Iodide1.0K₂CO₃256530
Methyl Iodide1.5K₂CO₃0 → 2588<5
Benzyl Bromide1.0K₂CO₃257025
Benzyl Bromide1.5Et₃N0 → 2590<7
Ethyl Tosylate1.0K₂CO₃8095<2

Step-by-Step Protocol (Optimized for Methyl Iodide):

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the starting piperidine (1.5 equivalents) and a suitable solvent like acetonitrile (MeCN) or THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Slow Addition: Add methyl iodide (1.0 equivalent) dropwise via a syringe over 30 minutes. The slow addition maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Warming: Once the starting material is consumed, or the reaction stalls, allow the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to remove any baseline quaternary salt and unreacted starting material.

Guide 2: Controlling Regioselectivity in Piperidine Ring Functionalization

Achieving regiocontrol in the functionalization of an existing piperidine ring (e.g., via lithiation-trapping) is a significant challenge, often yielding mixtures of isomers.

Core Problem: The deprotonation of an N-protected piperidine can occur at multiple positions (e.g., C2, C3, C4), and the thermodynamic versus kinetic product distribution can be difficult to control.

Mechanistic Considerations for Regioselectivity:

The regioselectivity of deprotonation is governed by the directing effect of the nitrogen protecting group and the steric environment of the ring protons.

  • Kinetic Deprotonation (C2): Using a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA at low temperatures (-78°C) typically favors deprotonation at the C2 position (alpha to the nitrogen). The TMEDA coordinates to the lithium cation, bringing the base into proximity with the C2 protons.

  • Thermodynamic Deprotonation (C3/C4): Achieving deprotonation at C3 or C4 is more challenging and often requires more specialized directing groups or reaction conditions that allow for equilibration to the most stable carbanion.

Diagram of Kinetic vs. Thermodynamic Deprotonation:

G cluster_0 Kinetic Control cluster_1 Thermodynamic Pathway (Challenging) A N-Boc-Piperidine B C2-Lithiated Species (Kinetic Product) A->B s-BuLi/TMEDA -78°C F C2-Substituted Product B->F Trap with E+ C N-Boc-Piperidine D C3/C4-Lithiated Species (Thermodynamic Product) C->D Harsh Conditions (Often leads to mixture) G C3/C4-Substituted Product D->G Trap with E+ E Electrophile (E+)

Improving the aqueous solubility of furan-containing small molecules for biological testing.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in furan-containing small molecules. Our goal is to equip you with the knowledge to select and implement effective solubility enhancement strategies for successful biological testing.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of furan-containing compounds.

Q1: Why do many furan-containing small molecules exhibit poor water solubility?

A: The furan ring, a five-membered aromatic heterocycle with one oxygen atom, possesses a dual character. While the oxygen atom can act as a hydrogen bond acceptor, the overall ring structure is predominantly hydrophobic due to the four carbon atoms.[1][2][3][4] This inherent lipophilicity often leads to low aqueous solubility, a significant hurdle in drug discovery and development, as it can result in poor absorption and bioavailability.[5][6]

Q2: What are the primary strategies to improve the aqueous solubility of these compounds?

A: Broadly, solubility enhancement techniques can be divided into two main categories: chemical modifications and physical modifications.[7][8]

  • Chemical Modifications: These involve altering the molecule's covalent structure. Key approaches include:

    • Prodrug Formation: Temporarily masking the hydrophobic nature of the parent drug with a hydrophilic promoiety.[9][10][11][12]

    • Salt Formation: For ionizable compounds, forming a salt can dramatically increase solubility.[13][14][15]

  • Physical Modifications/Formulation Approaches: These methods alter the physical state of the drug without changing its chemical structure. Common techniques include:

    • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium to reduce its polarity.[16][17][18]

    • Complexation with Cyclodextrins: Encapsulating the hydrophobic furan moiety within the cavity of a cyclodextrin molecule.[8][][20]

    • Particle Size Reduction: Increasing the surface area of the solid drug through techniques like micronization or nanosuspension.[7][21]

Q3: How do I choose between a chemical modification and a formulation-based approach?

A: The choice depends on several factors, including the stage of drug development, the physicochemical properties of your molecule, and the intended application.

  • Early Discovery: Formulation approaches like using co-solvents (e.g., DMSO) are common for initial in vitro screening.[22][23]

  • Lead Optimization & Preclinical Development: If a compound has promising activity but poor solubility, both chemical modifications (prodrugs, salt formation) and more advanced formulations (cyclodextrins, solid dispersions) are considered. Prodrugs are often explored when formulation alone is insufficient or when targeting specific delivery mechanisms.[11][12] Salt formation is a preferred method for ionizable drugs due to its simplicity and effectiveness.[13][24]

  • Clinical Formulation: The final choice will be dictated by a balance of efficacy, safety, manufacturability, and stability.

Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A: Understanding this distinction is crucial for interpreting your experimental results correctly.

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[22][23][25] It reflects the solubility of the compound before it has had time to equilibrate and potentially precipitate into its most stable, often less soluble, crystalline form.[26][27] Kinetic solubility is useful for high-throughput screening in early discovery.[22]

  • Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[27][28] It is determined by allowing the solid compound to equilibrate with the aqueous buffer over an extended period (24-72 hours).[6] Thermodynamic solubility is the "gold standard" for lead optimization and formulation development.[6][27]

For robust and reliable data, especially during later stages of development, measuring thermodynamic solubility is essential.[26][27]

II. Troubleshooting Guides & Protocols

This section provides detailed guidance on common challenges and step-by-step protocols for key solubility enhancement techniques.

Troubleshooting Issue 1: My furan-containing compound precipitates out of my aqueous buffer during my biological assay.

This is a classic sign of poor aqueous solubility. Here’s a decision-making workflow to address this issue:

G start Compound Precipitation in Assay check_ionizable Is the compound ionizable? (pKa analysis) start->check_ionizable salt_formation Attempt Salt Formation check_ionizable->salt_formation Yes check_non_ionizable Is the compound non-ionizable or salt formation failed? check_ionizable->check_non_ionizable No end Solubilized Compound salt_formation->end co_solvent Use Co-solvents (e.g., DMSO, PEG 400) check_non_ionizable->co_solvent Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) co_solvent->cyclodextrin If co-solvent is not sufficient or compatible prodrug Consider Prodrug Strategy cyclodextrin->prodrug If complexation is weak or further enhancement needed cyclodextrin->end prodrug->end G cluster_1 After Complexation furan Hydrophobic Furan Compound water Aqueous Solution arrow Complexation cd Cyclodextrin (Host) complex Inclusion Complex (Soluble) water2 Aqueous Solution furan_in_cd Furan (Guest)

Caption: Mechanism of cyclodextrin host-guest complexation.

Step-by-Step Methodology:

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile. [29]The size of the cyclodextrin cavity should be appropriate for the size of your furan-containing molecule. β-cyclodextrins are often suitable for molecules containing aromatic rings. [30]2. Prepare a stock solution of the cyclodextrin: Dissolve the chosen cyclodextrin in your aqueous buffer to create a range of concentrations (e.g., 0.5% to 20% w/v). [31]3. Perform a phase solubility study: a. Add an excess amount of your solid furan-containing compound to vials containing the different cyclodextrin solutions. b. Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached. c. Filter the samples to remove the undissolved solid. d. Analyze the concentration of your compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analyze the data: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a soluble 1:1 complex. This plot will help you determine the required cyclodextrin concentration to achieve your target compound concentration. [31]

Protocol 3: Designing a Phosphate Prodrug for Enhanced Solubility

When formulation approaches are insufficient, a prodrug strategy can be a powerful tool. [9][10][11][32]This involves covalently attaching a polar promoiety, such as a phosphate group, to the parent drug. This masks the drug's lipophilicity, dramatically increasing aqueous solubility. The promoiety is later cleaved in vivo by enzymes (e.g., alkaline phosphatases) to release the active parent drug. [12] Causality: The highly ionizable nature of the phosphate group at physiological pH is responsible for the significant increase in water solubility.

Step-by-Step Methodology (Conceptual):

  • Identify a suitable functional group: Your furan-containing molecule must have a hydroxyl (-OH) or an amino (-NH) group that can be phosphorylated.

  • Synthesize the phosphate ester: a. Protect other reactive functional groups on your molecule if necessary. b. React the hydroxyl group with a phosphorylating agent (e.g., phosphorus oxychloride), followed by hydrolysis. c. Deprotect the other functional groups to yield the final phosphate prodrug.

  • Purify and characterize the prodrug: Use standard techniques (e.g., chromatography, NMR, mass spectrometry) to ensure the purity and confirm the structure of the prodrug.

  • Evaluate prodrug properties: a. Solubility: Measure the aqueous solubility of the prodrug. A significant increase compared to the parent drug is expected. b. Chemical Stability: Assess the stability of the prodrug in your formulation buffer at different pH values. c. Enzymatic Conversion: Incubate the prodrug with alkaline phosphatase to confirm its conversion back to the active parent drug. Monitor the reaction over time using HPLC to determine the rate of conversion.

G Prodrug Furan-Drug-O-PO3^2- (High Solubility) Enzyme Alkaline Phosphatase Prodrug->Enzyme In Vivo ActiveDrug Furan-Drug-OH (Active, Low Solubility) Enzyme->ActiveDrug Cleavage Phosphate PO4^3-

Caption: Enzymatic activation of a phosphate prodrug.

III. Summary of Enhancement Strategies

Strategy Principle Pros Cons Best For
Salt Formation Ionization of acidic/basic groups [33]Simple, effective, well-established [24]Only for ionizable compounds; risk of disproportionation [34]Ionizable compounds with a suitable pKa.
Co-solvents Reducing solvent polarity [16][18]Simple to prepare, effective for nonpolar drugs [7]Potential for toxicity/irritation; may precipitate on dilutionEarly in vitro screening; parenteral formulations. [7]
Cyclodextrins Host-guest encapsulation [8][]High solubilization capacity, good safety profile for derivatives [29]Requires specific host-guest fit; can be expensiveNon-ionizable, hydrophobic compounds; taste masking. []
Prodrugs Covalent modification with a hydrophilic promoiety [9][10]Significant solubility increase; can aid in targeted delivery [32]Requires chemical synthesis; in vivo conversion must be efficientPotent compounds where formulation is insufficient. [11][12]
Table 2: Comparison of common solubility enhancement techniques.

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose and overcome the solubility challenges associated with your furan-containing small molecules, paving the way for successful and reliable biological testing.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • da Silva, A. D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 164-173.
  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
  • Drug Dissolution Enhancement by Salt Formation. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology, 9(3), 153-159.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Bighley, L. D., et al. (1996). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Encyclopedia of Pharmaceutical Technology (Vol. 13).
  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • do Nascimento, D. F., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(11), 2577. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421.
  • Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

  • Yalkowsky, S. H., et al. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Journal of Pharmaceutical Sciences, 84(2), 237-241.
  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2375. [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(5), 629. [Link]

  • Furan. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2016). Touro Scholar.
  • Jambhekar, S. S., & Breen, P. (2016).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2).
  • Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. (2019). Polymers, 11(8), 1274. [Link]

  • Blake, J. F. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5125-5133. [Link]

  • Furan. (n.d.). PubChem. [Link]

  • Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with F
  • Hydrophobilization of Furan-Containing Polyurethanes via Diels-Alder Reaction with Fatty Maleimides. (2019). Polymers, 11(8), 1274. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Chemistry – A European Journal.
  • Pharmacological activity of furan derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 1-10.
  • meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. (2021). Organic & Biomolecular Chemistry, 19(34), 7433-7440. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). Catalysts, 14(6), 413. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(12), 4791.

Sources

Technical Support Center: Strategies to Enhance Cell Permeability of N-Acyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of N-acyl piperidine compounds. The unique structural and physicochemical properties of this scaffold present both opportunities and specific hurdles in achieving optimal drug absorption and intracellular target engagement. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues and implement effective strategies to enhance the permeability of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my N-acyl piperidine compounds consistently show low cell permeability?

A: Low cell permeability in N-acyl piperidine derivatives often stems from a combination of factors inherent to the scaffold. The primary culprits are typically:

  • High Polarity and Hydrogen Bonding Capacity: The piperidine nitrogen can be basic and protonated at physiological pH, creating a charged species that is heavily penalized for entering the lipophilic cell membrane. Additionally, the N-acyl group and other substituents can contribute hydrogen bond donors (HBDs) and acceptors (HBAs), increasing the energy required to shed the surrounding water shell (desolvation penalty) before membrane partitioning.[1]

  • Active Efflux: The piperidine scaffold is a well-known recognition motif for efflux transporters, particularly P-glycoprotein (P-gp/MDR1).[2][3] These transporters act as cellular "sump pumps," actively removing the compound from the intracellular space, which results in low net accumulation even if passive diffusion occurs.[4]

  • Poor Lipophilicity/Solubility Balance: Achieving the right balance is critical. While some lipophilicity is needed to enter the membrane, compounds that are excessively lipophilic may get trapped within the lipid bilayer or suffer from poor aqueous solubility, limiting the concentration available for absorption.[5][6][7]

Q2: What are the most critical physicochemical properties to optimize for N-acyl piperidine permeability?

A: Focus on a multi-parameter optimization approach. No single property guarantees success, but balancing the following is key:

  • Lipophilicity (LogD at pH 7.4): This is more physiologically relevant than LogP as it accounts for the ionization state of the molecule. An optimal LogD range is typically between 1 and 3.[6]

  • Hydrogen Bond Donors (HBDs): Minimizing HBDs is one of the most effective strategies. Each HBD can significantly decrease permeability. Aim for an HBD count ≤ 5, as per Lipinski's Rule of Five, but for challenging scaffolds, lower is better.[8]

  • Polar Surface Area (PSA): PSA is a good indicator of a molecule's hydrogen bonding potential. A lower PSA (< 140 Ų) is generally preferred for passive diffusion.

  • Molecular Weight (MW): While not a direct measure of permeability, larger molecules tend to have lower diffusion rates.[9] Staying below 500 Da is a common guideline, though exceptions exist, particularly for molecules that exploit alternative transport mechanisms.

ParameterGeneral Target for Good PermeabilityRationale
LogD (pH 7.4) 1 - 3Balances aqueous solubility and membrane partitioning.[6]
Hydrogen Bond Donors (HBD) ≤ 3-5Reduces the energetic penalty of desolvation.[8][10]
Polar Surface Area (PSA) < 140 ŲCorrelates with hydrogen bonding potential and membrane permeability.
Molecular Weight (MW) < 500 DaSmaller molecules generally exhibit faster diffusion rates.[9]
Q3: What are the primary strategies I should consider to improve the permeability of my lead compound?

A: Three primary strategies should be at the forefront of your optimization campaign:

  • Structural Modification: Make targeted chemical changes to the molecule to improve its inherent physicochemical properties. This can include capping the basic piperidine nitrogen with non-ionizable groups or replacing polar moieties with bioisosteres.[11]

  • Intramolecular Hydrogen Bonding (IMHB): Engineer the molecule to form an internal hydrogen bond. This "shields" the polar groups, effectively reducing the molecule's apparent polarity and lowering the desolvation energy barrier for membrane entry.[1][10][12]

  • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are designed to be cleaved off by intracellular enzymes, releasing the active parent drug inside the cell.[13][14][15][16]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: My compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay.

This is a classic problem indicating poor transepithelial transport. A systematic investigation is required to pinpoint the cause.

A: The first step is to determine if the issue is poor passive permeability or active efflux. This is achieved by running a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Workflow for Diagnosing Low Caco-2 Permeability

G cluster_0 cluster_1 cluster_2 start Start: Low Papp (A-B) in Caco-2 Assay calc_er Calculate Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) start->calc_er check_er Is ER > 2? calc_er->check_er pgp_suspect High Suspicion of Active Efflux (e.g., P-gp Substrate) check_er->pgp_suspect Yes passive_issue Low Passive Permeability is the Primary Issue check_er->passive_issue No confirm_pgp Confirm with P-gp Inhibitor (e.g., Verapamil, Zosuquidar) pgp_suspect->confirm_pgp check_er_inhibitor Does ER decrease significantly? confirm_pgp->check_er_inhibitor pgp_confirmed P-gp Efflux Confirmed check_er_inhibitor->pgp_confirmed Yes check_er_inhibitor->passive_issue No mitigate_pgp Action: Mitigate P-gp Efflux (Structural Modification) pgp_confirmed->mitigate_pgp run_pampa Run PAMPA Assay passive_issue->run_pampa check_pampa Is PAMPA Pe low? run_pampa->check_pampa solubility_issue Potential Solubility Issue in Assay Buffer check_pampa->solubility_issue No optimize_physchem Action: Improve Physicochemical Properties (IMHB, Prodrugs) check_pampa->optimize_physchem Yes G cluster_0 Apical (Lumen) Side cluster_1 Cell Monolayer (e.g., Caco-2) cluster_2 Basolateral (Blood) Side Compound_Apical Drug Compound_Intra Drug Compound_Apical->Compound_Intra Passive Diffusion Pgp Pgp Pgp:f1->Compound_Apical Active Efflux Compound_Intra->Pgp:f0 Compound_Baso Drug Compound_Intra->Compound_Baso Passive Diffusion

Caption: P-gp actively pumps substrates from inside the cell back to the apical side.

A: This requires medicinal chemistry efforts to modify the compound's structure to disrupt its recognition by P-gp. Consider the following:

  • Mask or Remove H-bond Donors: P-gp substrates often have key hydrogen bonding features. Capping a free amine or hydroxyl group can sometimes be sufficient to abolish recognition.

  • Introduce Bulk or Change Conformation: Adding a bulky group near the P-gp recognition site can sterically hinder binding to the transporter.

  • Reduce Basicity: For the piperidine nitrogen, reducing its pKa can decrease the proportion of the protonated species at physiological pH, which may reduce efflux.

  • Explore Isosteres: Replace the piperidine ring with a different scaffold that retains the desired pharmacophore but is not a P-gp substrate.

Issue 3: My compound shows low permeability in both Caco-2 (ER ≈ 1) and PAMPA assays, indicating a fundamental passive permeability problem.

This situation points to a molecule that is too polar or has too high a desolvation penalty to efficiently cross a lipid bilayer.

A: Focus on strategies that reduce the molecule's effective polarity without necessarily increasing its lipophilicity to a point where solubility becomes an issue.

Strategy 1: Introduce an Intramolecular Hydrogen Bond (IMHB) The goal is to create a "chameleonic" molecule that adopts a compact, less polar conformation in the lipophilic membrane environment but can open up to engage its target in an aqueous environment. *[17] How it Works: By designing the molecule so a hydrogen bond donor on one part of the scaffold can form a stable, internal hydrogen bond with an acceptor on another part, you effectively "hide" these polar groups from the solvent. T[1][12]his reduces the energy required for the molecule to leave the aqueous phase and enter the membrane. *[10] Design Considerations: This requires careful conformational analysis and synthetic design. Introduce complementary donor/acceptor pairs that are positioned to form a stable 5- or 6-membered ring structure in a low-dielectric environment.

Concept of Intramolecular Hydrogen Bonding

G cluster_0 Aqueous Environment (High Polarity) cluster_1 Lipid Membrane (Low Polarity) A Open Conformation (Polar groups exposed) A_desc Solvated by Water High Desolvation Penalty A->A_desc B Closed Conformation (IMHB shields polar groups) A->B  Partitioning   B->A B_desc Effectively Less Polar Lower Desolvation Penalty B->B_desc

Caption: IMHBs can create a less polar conformation for membrane transit.

Strategy 2: Employ a Prodrug Approach This is a powerful and widely used strategy to transiently modify a molecule for better permeability. *[13][15][16] How it Works: A polar functional group (e.g., a carboxylic acid, amine, or hydroxyl group) that is hindering permeability is masked with a lipophilic, promoiety. T[8]his promoiety is designed to be stable in the GI tract but cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound inside the cell. *[14] Common Prodrug Moieties:

  • For Carboxylic Acids: Convert to an ester (e.g., methyl, ethyl, or acyloxymethyl ester).
  • For Amines/Amides: Convert to a carbamate or an N-acyloxyalkoxycarbonyl derivative.
  • For Hydroxyls: Convert to an ester or carbonate.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay is the industry standard for assessing intestinal permeability and identifying potential substrates for active transporters.

[18]Objective: To determine the apparent permeability coefficients (Papp) of an N-acyl piperidine compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 25-45)

  • Transwell® plates (e.g., 24-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, changing the media every 2-3 days, until a confluent, differentiated monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm².

    • Confirm low permeability to Lucifer yellow (<1% per hour) to ensure tight junctions are intact.

[18]3. Permeability Experiment (A-B Direction):

  • Wash the monolayers twice with pre-warmed (37°C) transport buffer.
  • Prepare the donor solution by spiking the test compound into the apical transport buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is <1%.
  • Add fresh transport buffer to the basolateral (receiver) compartment.
  • Add the donor solution to the apical (donor) compartment.
  • Incubate at 37°C with gentle shaking (50 rpm).
  • At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the receiver compartment. Replace the volume with fresh buffer.
  • At the final time point, take samples from both the donor and receiver compartments for mass balance calculation.
  • Permeability Experiment (B-A Direction):

    • Perform the assay as in step 3, but add the donor solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025).
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Structural features and CCR5 binding affinities of piperidine containing compounds.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • In vitro and in vivo assessment of cellular permeability and pharmacodynamics of S-nitrosylated Captopril, a nitric oxide donor. PMC - NIH.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.
  • Technical Support Center: Enhancing Cell Permeability of 1-(4-Aminophenyl)
  • Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed.
  • Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. PubMed.
  • In Vitro and Ex Vivo Permeability Study. MB Biosciences.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2015). NIH.
  • Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein medi
  • Quantitative Structure-Permeation Relationships (QSPeRs)
  • In Vitro Vascular Permeability Assay (24-Well). Sigma-Aldrich.
  • How to increase cell permeability of highly lipophillic compounds in vitro? (2015).
  • Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. (2020). PMC - NIH.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI.
  • Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. (2022). MDPI.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). Sci-Hub.
  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab.
  • Construction of a quantitative structure-permeability relationship (QSPR) for the transdermal delivery of NSAIDs. (2009). PubMed.
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
  • Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substr
  • Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modul
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). PMC - NIH.
  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicycliz
  • common challenges in working with piperidine-based compounds. (2025). Benchchem.
  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. (2018). PubMed.
  • Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. PMC - NIH.

Sources

Preventing racemization during the synthesis of chiral piperidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Piperidine-2-Carboxylic Acid Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide not just protocols but a deep, mechanistic understanding of the challenges involved in synthesizing chiral piperidine-2-carboxylic acid derivatives. Maintaining stereochemical integrity is paramount, as the biological activity of these crucial pharmaceutical scaffolds is intrinsically tied to their specific 3D structure[1]. This resource addresses the most common and critical issue encountered in this field: preventing racemization during synthetic manipulations, particularly amide bond formation.

Frequently Asked Questions (FAQs)

This section directly answers the most pressing questions our users face during their synthetic campaigns.

Q1: I'm observing significant racemization when coupling my N-protected piperidine-2-carboxylic acid with an amine. What is the chemical reason for this loss of stereointegrity?

A1: The loss of stereochemistry during the coupling of N-protected α-amino acids (including cyclic variants like piperidine-2-carboxylic acid) is almost always due to the formation of a planar, achiral intermediate called an oxazolone (or azlactone)[2].

Here’s the step-by-step mechanistic explanation:

  • Activation: To form an amide bond, the carboxylic acid must first be "activated" by a coupling reagent (e.g., a carbodiimide like DCC or EDC). This creates a highly reactive intermediate, such as an O-acylisourea.

  • Intramolecular Cyclization: The carbonyl oxygen of the N-protecting group (like Boc, Cbz, or Fmoc) can act as an internal nucleophile, attacking the activated carboxyl group. This intramolecular cyclization forms a 5-membered ring: the 5(4H)-oxazolone.

  • Tautomerization & Racemization: The proton at the chiral center (the Cα-hydrogen) of this oxazolone is now significantly more acidic. A base in the reaction mixture can easily deprotonate this position, leading to a planar, aromatic oxazole intermediate[2]. Reprotonation can then occur from either face of this planar molecule, resulting in a racemic mixture of the oxazolone.

  • Ring Opening: When the desired amine finally attacks and opens the oxazolone ring to form the amide bond, it traps the racemized stereocenter, leading to a product with low enantiomeric excess (e.e.).

The key takeaway is that the highly reactive activated ester is susceptible to this intramolecular side reaction. The rate of this cyclization versus the rate of the desired intermolecular reaction with your amine is the critical factor determining the extent of racemization[3].

RacemizationMechanism ChiralAcid N-Protected Chiral Piperidine-2-COOH ActivatedEster Highly Reactive O-Acylisourea Intermediate (Chiral) ChiralAcid->ActivatedEster + Coupling Reagent (e.g., EDC) Oxazolone 5(4H)-Oxazolone (Chiral) ActivatedEster->Oxazolone Intramolecular Cyclization DesiredAmide Desired Chiral Amide (High e.e.) ActivatedEster->DesiredAmide + Amine (Fast) PlanarIntermediate Planar Aromatic Oxazole (Achiral) Oxazolone->PlanarIntermediate - H⁺ (Base) RacemicOxazolone Racemic Oxazolone PlanarIntermediate->RacemicOxazolone + H⁺ RacemicAmide Racemic Amide (Low e.e.) RacemicOxazolone->RacemicAmide + Amine

Q2: Which coupling reagents and additives are best for minimizing racemization?

A2: This is a critical experimental choice. The goal is to use a system where the formation of the desired amide bond is much faster than the formation of the oxazolone intermediate. This is achieved by using "racemization suppressing" additives.

Carbodiimide-based couplings (EDC, DCC, DIC) should always be used with an additive. When a carbodiimide is used alone, the O-acylisourea intermediate is relatively long-lived, allowing time for oxazolone formation. Additives intercept this intermediate to form a new activated ester that is more reactive towards the amine and less prone to cyclization[4][5].

AdditiveChemical NamepKaKey Advantages & Considerations
OxymaPure® Ethyl cyanohydroxyiminoacetate4.6Highly Recommended. Non-explosive, highly efficient at accelerating coupling and suppressing racemization. Often shows superior performance to HOBt[4][6].
HOBt 1-Hydroxybenzotriazole4.7The classic, effective additive. However, anhydrous HOBt is explosive and its availability is increasingly restricted[4][7].
HOAt 1-Hydroxy-7-azabenzotriazole3.7More reactive than HOBt and very effective at suppressing racemization, especially for sterically hindered couplings. Also carries explosive risk[4].

Uronium/Aminium reagents (HATU, HBTU, COMU) are generally considered "safer" options as they come pre-packaged with an HOBt or HOAt moiety.

  • COMU: A modern, Oxyma-based uronium reagent that is highly effective and avoids the safety concerns of benzotriazole-based reagents[8]. It is an excellent choice for difficult couplings where racemization is a major concern.

  • HATU: Very fast coupling rates, but can be problematic with N-terminal amines by causing guanidinylation side reactions if used in excess[4].

Recommendation: For most applications, the combination of EDC with OxymaPure® provides the best balance of high efficiency, strong racemization suppression, and operational safety[4][6]. For particularly challenging couplings, COMU is a superior choice.

Q3: How do reaction temperature, solvent, and base selection impact stereochemical purity?

A3: These three parameters are interconnected and crucial for controlling racemization.

  • Temperature: Lower temperatures are almost always better. Racemization, like most side reactions, has a higher activation energy than the desired coupling reaction.

    • Best Practice: Start the activation step at 0 °C. After adding the amine, allow the reaction to warm slowly to room temperature. Running reactions at sub-zero temperatures (e.g., -15 °C) can further suppress epimerization but may significantly slow down the coupling rate.

  • Solvent: The polarity of the solvent can influence the rates of the competing reaction pathways.

    • Polar Aprotic Solvents (DMF, NMP): These are the most common solvents for peptide coupling as they solubilize the reactants well. However, their polarity can sometimes facilitate the side reactions leading to racemization.

    • Less Polar Solvents (DCM, THF): Can be beneficial in suppressing racemization. If solubility allows, Dichloromethane (DCM) is often an excellent choice.

  • Base: The choice and amount of base are critical. A base is often required to deprotonate the amine salt and to neutralize acids formed during the reaction. However, excess or strong base will dramatically accelerate racemization by promoting the deprotonation of the oxazolone intermediate[9][10].

    • Recommended Bases: Use sterically hindered, non-nucleophilic bases with a moderate pKa.

      • N-Methylmorpholine (NMM) (pKa ≈ 7.4): Often a good first choice.

      • Diisopropylethylamine (DIEA or Hünig's base) (pKa ≈ 10.7): Very common, but its higher basicity can increase the risk of racemization if not used carefully. Use the minimum amount necessary (typically 1.0-1.2 equivalents).

    • Bases to Avoid: Stronger bases like triethylamine (TEA) or DBU should be avoided in chiral couplings as they significantly promote racemization[11]. The use of 2,4,6-collidine has also been reported to cause high degrees of epimerization[3].

Troubleshooting Guides & Protocols

Problem: My final product has a low enantiomeric excess (e.e.) after amide coupling.

This troubleshooting workflow helps you systematically identify and solve the source of racemization.

TroubleshootingWorkflow start Low e.e. Detected q1 Are you using a racemization-suppressing additive (Oxyma, HOBt)? start->q1 a1_no Action: Add 1.1 eq. OxymaPure to your EDC/DIC coupling. q1->a1_no No q2 What base are you using? q1->q2 Yes a1_no->q2 a2_strong Action: Switch from TEA/DBU to NMM or DIEA. Use stoichiometric amounts. q2->a2_strong Strong Base (TEA, DBU) q3 What is the reaction temperature? q2->q3 NMM / DIEA a2_strong->q3 a3_high Action: Perform activation at 0°C. Allow to warm to RT slowly over several hours. q3->a3_high Room Temp or Elevated q4 Is your starting material optically pure? q3->q4 0°C -> RT a3_high->q4 a4_check Action: Analyze starting piperidine-2-COOH by chiral HPLC/SFC. q4->a4_check Unsure end Problem Solved: High e.e. Achieved q4->end Yes a4_check->end

Protocol 1: General Low-Racemization Amide Coupling

This protocol is optimized to minimize epimerization for standard couplings.

Materials:

  • N-protected piperidine-2-carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure® (1.2 eq)

  • N-Methylmorpholine (NMM) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected piperidine-2-carboxylic acid (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir at 0 °C for 15-20 minutes. This is the "pre-activation" step. The solution should remain clear.

  • Amine Addition: In a separate flask, dissolve or suspend the amine·HCl salt (1.1 eq) in a small amount of DCM/DMF and add NMM (1.2 eq). Add this mixture dropwise to the activated acid solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 4-16 hours).

  • Workup: Upon completion, dilute the reaction with more DCM. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Accurate determination of e.e. is crucial. A general method is provided below, but it must be optimized for your specific compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, IB, IC series or Chiralcel® OD, OJ series)

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL. Prepare a sample for injection by diluting this stock solution with the mobile phase to ~0.1 mg/mL.

  • Racemic Standard: If possible, generate a racemic standard of your compound. This can often be achieved by treating your chiral product with a strong base (like DBU in THF) for a short period to intentionally cause racemization. The racemic standard is essential for confirming peak identity and resolution.

  • Method Development:

    • Mobile Phase Screening: Start with a common mobile phase like Hexane/Isopropanol or Hexane/Ethanol. Begin with a 90:10 ratio and screen different isocratic conditions (e.g., 80:20, 70:30). Additives like 0.1% Trifluoroacetic Acid (TFA) for acidic compounds or 0.1% Diethylamine (DEA) for basic compounds can dramatically improve peak shape and resolution.

    • Flow Rate: Use a standard flow rate of 0.5 - 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 254 nm if it contains an aromatic ring).

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs > 1.5 is ideal). Then, inject your synthesized sample under the optimized conditions.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Dyachenko, V. D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4782. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Taini, M. A., & Abd-Wahab, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(10), 4084. [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5595-5604. [Link]

  • Nagashima, H. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 47(4), 1165-1176. [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922. [Link]

  • Sumitomo Chemical Company. (1981). Process for racemizing an optically active alpha-amino acid or a salt thereof.
  • Zhang, G. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Polt, R., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Perkin Transactions 1, (21), 2773-2779. [Link]

  • Ho, B., et al. (1998). Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. European Journal of Medicinal Chemistry, 33(1), 23-34. [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 606-614. [Link]

  • ResearchGate. (2022). Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 94-101. [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Quintero-Saumeth, J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12015. [Link]

  • Meyer, C., et al. (2025). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

Sources

Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering compound precipitation in high-throughput screening (HTS) assays. This phenomenon is a significant source of experimental artifacts, leading to false positives and negatives that can derail drug discovery projects.[1][2] This resource offers a structured approach to understanding, identifying, and mitigating these issues through practical FAQs, detailed troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding compound precipitation.

Q1: What is compound precipitation in the context of HTS?

Compound precipitation is the formation of solid particles from a previously dissolved substance when a compound's concentration exceeds its solubility limit in a given solvent or buffer system. In HTS, this typically occurs when a compound stock, highly concentrated in a solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous assay buffer.[3][4] This rapid change in the solvent environment can cause the compound to crash out of the solution.

Q2: Why is precipitation a major problem in HTS?

Precipitation is a critical issue because it generates reproducible, concentration-dependent artifacts that can be mistaken for genuine biological activity.[5] This leads to significant problems:

  • False Positives: Precipitates or aggregates can scatter light, interfering with optical readouts (e.g., fluorescence, absorbance), or non-specifically inhibit enzymes, leading to apparent activity where there is none.[2][5]

  • False Negatives: If a compound precipitates, its effective concentration in the solution is lower than the nominal concentration, potentially causing a genuinely active compound to appear inactive.[1]

  • Poor Data Quality: Precipitation can lead to high variability and poor reproducibility in assay results, making it difficult to establish reliable structure-activity relationships (SAR).[4]

  • Equipment Issues: Solid precipitates can clog the sensitive liquid handling robotics used in automated HTS systems.[1]

Q3: What are the primary causes of compound precipitation in assays?

Several factors contribute to precipitation:

  • Poor Aqueous Solubility: Many organic molecules in screening libraries are lipophilic and have intrinsically low solubility in the aqueous buffers used for most biological assays.[4][6]

  • Solvent Shock: This occurs from the rapid dilution of a DMSO stock into an aqueous buffer. The localized high concentration of the compound in a now unfavorable solvent environment causes it to precipitate before it can be adequately dispersed.[3]

  • Buffer Incompatibility: The pH, ionic strength, or specific salt components of an assay buffer can significantly influence a compound's solubility.[3][4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock plates can lead to compound precipitation, especially if the DMSO has absorbed atmospheric water, which reduces its solubilizing capacity.[1][4]

Q4: How can I visually identify compound precipitation?

While heavy precipitation may be visible as cloudiness, turbidity, or distinct particles in the wells of a microplate, this is not always the case.[4] Micro-precipitation can be invisible to the naked eye yet still significantly interfere with the assay. Therefore, relying solely on visual inspection is often insufficient.

Q5: What is the difference between precipitation and aggregation?

While related, they are distinct phenomena. Precipitation refers to the formation of a solid, often crystalline or amorphous, phase from a solution. Aggregation is the formation of colloidal particles, where small molecules self-associate into larger, ordered, non-covalent complexes that remain suspended in the solution.[5] These aggregates are a well-known cause of non-specific enzyme inhibition and are a major source of false positives in HTS.[5][7]

In-Depth Troubleshooting Guide

This guide addresses specific experimental scenarios with detailed causal analysis and actionable solutions.

Scenario 1: Precipitate is observed immediately after adding the compound to the assay buffer.

You've just diluted your DMSO stock into the aqueous assay buffer and notice immediate cloudiness or particulate formation in the microplate wells.

Causality Analysis

This is a classic sign of exceeding the compound's thermodynamic solubility under assay conditions, often exacerbated by solvent shock .[3] The compound, stable at high concentrations in 100% DMSO, is suddenly introduced to an environment where it is poorly soluble. The pH or salt concentration of your buffer may also be contributing factors that reduce solubility.[3][4]

Solutions & Mitigation Strategies
  • Modify the Dilution Protocol: Avoid direct, large-volume dilutions. A step-wise or serial dilution can help mitigate solvent shock by gradually changing the solvent environment.

  • Optimize Assay Buffer:

    • Adjust pH: If your compound has ionizable groups, its solubility will be pH-dependent. Test a range of pH values if your assay target is stable enough to permit it.[3]

    • Include Co-solvents or Additives: Consider adding a small percentage of a water-miscible organic solvent or other solubilizing agents to the assay buffer. However, you must first validate that these additives do not interfere with your assay's biological components.

  • Use Sonication: In-well sonication can sometimes help redissolve precipitated compounds, though this may only provide temporary solubilization.[4][8]

  • Lower the Test Concentration: The most straightforward solution is to test the compound at a lower concentration that is below its solubility limit.

Workflow Diagram: Troubleshooting Immediate Precipitation

G A Precipitate Observed Immediately in Assay Plate B Primary Cause: Exceeding Aqueous Solubility (Solvent Shock) A->B Diagnosis C ACTION 1: Modify Dilution Protocol B->C D ACTION 2: Lower Test Concentration B->D E ACTION 3: Optimize Assay Buffer B->E F Use Serial Dilution in Aqueous Buffer C->F I Problem Resolved? C->I D->I G Test if Assay Tolerates Co-solvents (e.g., PEG) E->G H Adjust Buffer pH/ Ionic Strength E->H E->I J Proceed with Assay I->J Yes K Compound Unsuitable for Current Assay Conditions I->K No

Caption: Workflow for addressing immediately visible compound precipitation.

Scenario 2: Data is noisy or non-reproducible, suggesting unseen precipitation.

Your concentration-response curves are flat or erratic, but you don't see any visible precipitate. You suspect micro-precipitation or aggregation.

Causality Analysis

Many assay artifacts are caused by sub-visible particulates or colloidal aggregates that form when a compound's solubility is exceeded.[5] These particles can interfere with assay signals by scattering light, a major issue for absorbance and fluorescence-based assays.[5] This interference is often concentration-dependent, mimicking a real biological effect.

Detection Methods

Directly measuring the turbidity of the solution is the most effective way to detect this issue.

  • Nephelometry & Turbidimetry: These are the most common and accessible methods. Nephelometry measures the intensity of scattered light at an angle from the incident light, while turbidimetry measures the reduction in transmitted light.[9][10] Both can be performed on standard plate readers and are highly sensitive to particulate formation.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique that measures the size distribution of particles in a solution. It is excellent for confirming the presence of aggregates but is generally lower-throughput than nephelometry.[11][12]

Data Summary: Precipitation & Aggregation Detection Methods
MethodPrincipleThroughputPrimary Use Case
Visual Inspection Unaided observationHighDetecting gross precipitation only; unreliable.
Turbidimetry Measures decrease in transmitted lightHighHTS-compatible screening for precipitates.[9]
Nephelometry Measures scattered light intensityHighHTS-compatible; highly sensitive to low levels of precipitate.[9][13]
Dynamic Light Scattering (DLS) Measures particle size via light fluctuationLow-MediumConfirmatory analysis; detailed characterization of aggregates.[11]
Scenario 3: A compound is a "hit" in the primary screen but fails in all follow-up studies.

Your primary screen identified several potent inhibitors. However, their activity disappears when you test them in an orthogonal assay or with slight modifications to the buffer.

Causality Analysis

This is a hallmark of non-specific activity, frequently caused by compound aggregation .[5] Aggregates can form at critical concentrations and non-specifically sequester and denature proteins, including the target enzyme, leading to apparent inhibition.[7] This mechanism is an artifact and not true, specific binding to the target's active site.

Solutions & Mitigation Strategies

The standard test for aggregation-based activity is to re-run the assay in the presence of a small amount of non-ionic detergent.

  • Detergent Counter-Screen: Detergents like Triton X-100 or Tween-80 can disperse the aggregates, restoring enzyme activity. If a compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator.[5]

  • Orthogonal Assays: Confirming activity in an assay with a completely different detection method (e.g., switching from a fluorescence-based to a luminescence-based readout) can help rule out technology-specific interference.[7]

  • Enzyme Concentration Test: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent potency of aggregators is often highly dependent on it. A shift in IC50 when the enzyme concentration is changed is indicative of non-specific inhibition.[7]

Workflow Diagram: Investigating Potential Assay Artifacts

G A Hit in Primary Screen, Fails in Follow-up B Suspected Cause: Non-specific Inhibition (e.g., Aggregation) A->B Hypothesis C Run Aggregator Counter-Screen B->C Test 1 D Run Orthogonal Assay (Different Technology) B->D Test 2 E Add 0.01% Triton X-100 to Assay Buffer C->E G Activity Confirmed? D->G F Activity Lost? E->F F->G No H FLAG as Aggregator (False Positive) F->H Yes I Potential Artifact (e.g., Fluorescence Interference) G->I No J VALIDATED HIT: Proceed with Hit-to-Lead G->J Yes

Caption: Decision tree for validating hits and identifying false positives.

Key Experimental Protocols

Protocol 1: Plate-Based Turbidimetry/Nephelometry Screen

This protocol allows for the high-throughput assessment of compound solubility directly under assay conditions.

Objective: To determine the concentration at which a compound begins to precipitate or aggregate in assay buffer.

Materials:

  • Test compounds (10 mM stocks in 100% DMSO).

  • Assay buffer (or PBS as a surrogate).

  • Clear, flat-bottom 96- or 384-well microplates (low-binding plates are recommended).

  • Microplate reader with absorbance (for turbidimetry) or fluorescence (for nephelometry) detection capabilities.

Methodology:

  • Prepare Compound Plate: Create a serial dilution of the compound stock in 100% DMSO. For example, in a 96-well plate, create a 2-fold dilution series across 10 columns, leaving columns 11 and 12 for controls.

  • Dispense Buffer: Add assay buffer to the wells of a new, clear-bottom plate. For a final DMSO concentration of 1%, add 99 µL of buffer to each well.

  • Compound Transfer: Transfer 1 µL of the serially diluted compounds from the DMSO plate to the buffer plate. Also, transfer 1 µL of 100% DMSO to the control wells. This will result in a final compound concentration series (e.g., from 100 µM down to ~0.2 µM).

  • Incubate: Mix the plate gently on a plate shaker for 5 minutes. Let the plate incubate at room temperature for 1-2 hours (or for the duration of your actual assay).

  • Read Plate:

    • For Turbidimetry: Measure the optical density (OD) at a wavelength where the compound does not absorb, typically between 500-650 nm.[9] An increase in OD indicates light scattering by precipitates.

    • For Nephelometry: Excite at a given wavelength (e.g., 550 nm) and read the emission at the same wavelength. The reader measures scattered light. An increase in signal indicates precipitation.[9]

  • Data Analysis: Plot the signal (OD or scattered light intensity) against the compound concentration. The concentration at which the signal begins to rise sharply above the DMSO control baseline is the apparent solubility limit.

Protocol 2: Detergent Counter-Screen for Aggregators

Objective: To determine if a compound's inhibitory activity is due to aggregation.

Materials:

  • Confirmed "hit" compound.

  • Complete assay components (enzyme, substrate, buffer, etc.).

  • Non-ionic detergent stock solution (e.g., 1% Triton X-100).

  • Microplates and plate reader appropriate for the primary assay.

Methodology:

  • Prepare Two Buffer Systems:

    • Buffer A (Control): Standard assay buffer.

    • Buffer B (Test): Standard assay buffer supplemented with 0.01% Triton X-100.[5] (Note: The optimal detergent concentration may need to be determined empirically but should not inhibit the target itself).

  • Run Parallel Assays: Set up two identical concentration-response experiments for the hit compound.

    • Run the first experiment using Buffer A .

    • Run the second experiment using Buffer B .

  • Generate IC50 Curves: Perform the assay according to the primary protocol for both conditions and measure the activity at each compound concentration.

  • Analyze and Compare: Plot both concentration-response curves and calculate the respective IC50 values.

    • Interpretation: If the compound is a true inhibitor, its IC50 value will be largely unchanged between Buffer A and Buffer B. If the compound is an aggregator, its potency will be significantly reduced (a rightward shift in the IC50 curve) or completely abolished in Buffer B containing the detergent.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. BMG Labtech. [Link]

  • Dahlin, J. L., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(7), 3299-3313. [Link]

  • Owen, T. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 979–983. [Link]

  • Britannica. (n.d.). Nephelometry and turbidimetry. Britannica. [Link]

  • Cunningham, M. L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • McPherson, G. L. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Laboratory Automation, 18(5), 395-404. [Link]

  • Study.com. (n.d.). Nephelometry & Turbidimetry: Definition & Methods. Study.com. [Link]

  • Wyatt Technology. (2017). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Furan-Thiophene Bioisosterism: A Comparative Study of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid and Its Thiophene Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of a Heterocycle

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to numerous approved drugs.[1][2] The strategic modification of this core is a cornerstone of lead optimization. A frequent challenge and opportunity lie in the selection of aromatic moieties appended to the piperidine nitrogen. Among the most common five-membered aromatic heterocycles used in drug design are furan and thiophene.[3][4] While structurally similar, the substitution of furan's oxygen for thiophene's sulfur atom—a classic example of bioisosterism—imparts distinct physicochemical and electronic properties.[3][5] These differences can profoundly influence a compound's biological activity, metabolic stability, and overall therapeutic potential.[3][6]

This guide presents a comparative analysis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (hereafter Furan Analog 1 ) and its direct bioisostere, 1-(5-Methyl-thiophene-2-carbonyl)-piperidine-2-carboxylic acid (hereafter Thiophene Analog 2 ). As direct experimental data for these specific compounds is not available in published literature, this guide will leverage established principles of medicinal chemistry and data from closely related structures to provide a predictive comparison. Our objective is to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks needed to make informed decisions when choosing between these valuable scaffolds.

G cluster_0 Furan Analog 1 cluster_1 Thiophene Analog 2 a This compound furan_img bioisostere Bioisosteric Pair (O vs S) furan_img->bioisostere b 1-(5-Methyl-thiophene-2-carbonyl)-piperidine-2-carboxylic acid thiophene_img thiophene_img->bioisostere

Caption: Chemical structures of the furan and thiophene bioisosteres.

Part 1: Physicochemical and Electronic Profile

The fundamental differences between the furan and thiophene analogs originate from the intrinsic properties of their respective heteroatoms. Sulfur is larger, less electronegative, and possesses available 3d orbitals, which contributes to thiophene's greater aromaticity compared to furan.[3][7] This has a cascading effect on several properties crucial for drug action.

Table 1: Predicted Comparative Physicochemical Properties

PropertyThis compound1-(5-Methyl-thiophene-2-carbonyl)-piperidine-2-carboxylic acidSignificance in Drug Design
Aromaticity/Resonance Energy Lower (Furan: ~16 kcal/mol)[3]Higher (Thiophene: ~29 kcal/mol)[3]Higher resonance energy correlates with greater chemical and metabolic stability.[3]
Heteroatom Electronegativity High (Oxygen)Lower (Sulfur)The more electronegative oxygen in the furan ring acts as a stronger hydrogen bond acceptor, which can be critical for specific receptor-ligand interactions.[3]
Dipole Moment HigherLowerInfluences solubility and interactions with polar residues in a binding pocket.
Lipophilicity (cLogP) LowerHigherThe sulfur atom generally increases lipophilicity, which can affect cell permeability, plasma protein binding, and metabolism.
Chemical Reactivity More reactive, less stable. Prone to Diels-Alder reactions.[8]Less reactive, more stable.[8]Thiophene's greater stability makes it more robust during synthesis and less prone to unwanted reactions in a physiological environment.

Expert Insight: The choice between these two is a classic trade-off. The furan analog offers a potent hydrogen bond acceptor site via the ring oxygen, which could be exploited for a specific polar interaction within a target's active site.[3] However, this comes at the cost of lower aromatic stability, making the ring more susceptible to metabolic attack. Conversely, the thiophene analog is expected to be more metabolically robust due to its higher resonance energy, a desirable trait for improving a drug's half-life.[3] Its increased lipophilicity, however, may require optimization to avoid issues like poor solubility or high plasma protein binding.

Part 2: A Predictive Pharmacological and ADMET Profile

While the specific biological target is undefined, we can extrapolate potential differences in pharmacology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) based on the heterocycle exchange.

Pharmacological Activity and Selectivity

The bioisosteric replacement of furan with thiophene can significantly alter pharmacological activity. The subtle changes in ring size (sulfur is larger than oxygen), geometry, and electronic distribution can shift binding modes and affinities. In some cases, this switch has been shown to enhance potency or alter selectivity between receptor subtypes.[1][9] For example, studies on CXCR4 inhibitors showed that furan and thiophene analogs can have different effective concentrations for inhibiting metastatic cell invasion.[1] Therefore, it is essential to synthesize and test both analogs, as it is difficult to predict a priori which will be superior for a given target.

Metabolism and Bioactivation: The Critical Point of Divergence

Metabolism is where the most significant and predictable differences between the two analogs will likely emerge. Both furan and thiophene rings are considered "structural alerts" as their metabolism can generate reactive intermediates.[10]

  • Furan Metabolism: The furan ring is susceptible to CYP450-mediated oxidation. This process can form a highly reactive and toxic α,β-unsaturated dialdehyde (specifically, a cis-2-butene-1,4-dial intermediate).[3][11] This electrophilic species can readily form covalent adducts with cellular nucleophiles like glutathione or the lysine residues in proteins, potentially leading to cellular dysfunction and hepatotoxicity.[3]

  • Thiophene Metabolism: The thiophene ring can also be bioactivated by CYP450 enzymes, primarily through two pathways: the formation of a thiophene-S-oxide or a thiophene epoxide.[10] These intermediates are also electrophilic and can form adducts with macromolecules, a mechanism linked to the toxicity of some thiophene-containing drugs.[3]

G cluster_0 Furan Analog Metabolism cluster_1 Thiophene Analog Metabolism Furan Furan Ring P450_F CYP450 Oxidation Furan->P450_F Dialdehyde Reactive α,β-Unsaturated Dialdehyde P450_F->Dialdehyde Toxicity_F Covalent Adducts (Hepatotoxicity) Dialdehyde->Toxicity_F Thiophene Thiophene Ring P450_T CYP450 Oxidation Thiophene->P450_T Intermediates Reactive Intermediates (S-Oxide, Epoxide) P450_T->Intermediates Toxicity_T Covalent Adducts (Toxicity) Intermediates->Toxicity_T

Caption: Predicted metabolic bioactivation pathways for furan and thiophene rings.

Expert Insight: The potential for bioactivation is a critical safety consideration for both heterocycles. While thiophene's greater aromaticity suggests higher overall stability, the nature of its reactive metabolites is different from that of furan. A comprehensive experimental plan must be designed to assess and compare these metabolic risks early in the drug discovery process.

Part 3: An Experimental Blueprint for Comparative Validation

To empirically determine the superior scaffold, a structured, head-to-head experimental evaluation is necessary. The following protocols represent a self-validating system to assess the key predicted differences in stability, potency, and safety.

G cluster_invitro cluster_admet start Synthesis of Furan and Thiophene Analogs physchem Physicochemical Analysis (pKa, LogP, Solubility) start->physchem invitro In Vitro Biological Screening physchem->invitro admet In Vitro ADMET Profiling invitro->admet binding Receptor Binding Assay (Affinity - Ki) functional Functional Assay (Potency - IC50/EC50) decision Data Analysis & Lead Selection admet->decision metstab Metabolic Stability (HLM, S9) cyto Cytotoxicity Assay (e.g., HepG2 cells) cyp CYP Inhibition (e.g., P450 Panel)

Caption: Experimental workflow for the comparative evaluation of bioisosteres.

Protocol 1: Synthesis via Amide Coupling

Rationale: A robust and versatile method is required to synthesize both analogs from common starting materials. Amide bond formation is a fundamental reaction in medicinal chemistry. This protocol uses a standard coupling agent, EDC, to ensure high efficiency.

Methodology:

  • Acid Activation: To a solution of the respective carboxylic acid (5-methylfuran-2-carboxylic acid or 5-methylthiophene-2-carboxylic acid) (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP) (0.2 eq).[12]

  • Stirring: Stir the mixture at room temperature under an inert nitrogen atmosphere for 15-20 minutes to form the active ester intermediate.

  • Amine Addition: Add piperidine-2-carboxylic acid (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir overnight at room temperature.

  • Work-up & Purification: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up to remove excess reagents and byproducts. Purify the crude product using flash column chromatography to yield the final compound.

  • Characterization: Confirm the structure and purity of the final products using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay is the gold standard for early-stage assessment of a compound's susceptibility to Phase I metabolism by CYP450 enzymes.[3] It provides quantitative data (half-life and intrinsic clearance) to directly compare the metabolic robustness of the furan and thiophene analogs, testing our primary hypothesis.

Methodology:

  • Preparation: Prepare stock solutions of the Furan and Thiophene analogs in DMSO. Dilute with buffer (e.g., potassium phosphate, pH 7.4) to the final incubation concentration (typically 1 µM).

  • Incubation Mixture: In a 96-well plate, combine the test compound solution with pre-warmed human liver microsomes (HLM).

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[3] The final volume should be uniform (e.g., 200 µL). Include positive control (a rapidly metabolized compound like verapamil) and negative control (no NADPH) wells.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 3: Cytotoxicity Assessment in HepG2 Cells

Rationale: Given the potential for both analogs to form reactive metabolites, assessing their inherent cytotoxicity is a critical safety screen. HepG2 cells are a human liver carcinoma cell line commonly used for this purpose as they retain some metabolic activity.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each analog (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assay: After the incubation period, measure cell viability using a standard method like the MTT assay. This involves adding MTT reagent, incubating to allow for formazan crystal formation by viable cells, and then solubilizing the crystals to measure absorbance at a specific wavelength.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration. Fit the data to a dose-response curve to determine the CC50 (the concentration at which 50% of cell viability is lost).

Conclusion and Forward Look

The comparative study of this compound and its thiophene bioisostere encapsulates a fundamental decision point in drug design. This guide provides a predictive framework grounded in established medicinal chemistry principles.

  • The Furan Analog 1 is predicted to be more polar and possess a stronger hydrogen bond accepting capability through its ring oxygen, which could be advantageous for target binding. However, it carries a higher intrinsic risk of metabolic bioactivation to a specific, highly reactive dialdehyde intermediate.[3][11]

  • The Thiophene Analog 2 is expected to be more chemically stable and less prone to metabolism due to its higher aromaticity.[3][7] While this often translates to a better pharmacokinetic profile, it is not without its own metabolic risks, namely the formation of reactive S-oxides or epoxides.[10]

Ultimately, the choice is not absolute. The optimal scaffold depends entirely on the specific biological target, the structure-activity relationship (SAR) that emerges, and the therapeutic window of the resulting compound. The experimental blueprint provided herein offers a clear and robust pathway to generate the critical data needed to make an evidence-based decision, moving from prediction to empirical validation.

References

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Available from: [Link]

  • Lamtrue, S.V. (n.d.). Furan and Thiophene: Properties and Uses. Scribd. Available from: [Link]

  • Thiophene. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Jaher, Z., Almejrese, S., & Mohammed, N. (2022). Pyrrole Furan and Thiophene. Libyan International Medical University. Available from: [Link]

  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • Shashikhina, O. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]

  • What are the pharmacological activities of furan derivatives? (2024). Available from: [Link]

  • Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available from: [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Singh, R., & Deb, P. K. (2020). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

  • Nagasawa, Y., et al. (2009). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][13]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available from: [Link]

  • Ates, C., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Available from: [Link]

  • Bioisosterism in Medicinal Chemistry. (2016). ResearchGate. Available from: [Link]

  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Available from: [Link]

  • Kumar, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2023). ACS Publications. Available from: [Link]

  • Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[1]annulene-scaffold. MedChemComm. Available from: [Link]

  • Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[1]annulene-scaffold. RSC Publishing. Available from: [Link]

  • Organometallic compounds of furan, thiophene, and their benzannulated derivatives. (2008). ResearchGate. Available from: [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Available from: [Link]

  • Ciaffoni, S., & Tarselli, M. A. (2016). Furans, thiophenes and related heterocycles in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Pohjoispuro, S., & Gynther, M. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (2023). MDPI. Available from: [Link]

  • Al-Salahi, R., et al. (2021). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. African Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Scheme 1. 2-Piperidine-carboxylic acid. (n.d.). ResearchGate. Available from: [Link]

  • PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012). PharmaTutor. Available from: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. Available from: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ARKAT USA, Inc. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Available from: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available from: [Link]

  • Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. (2017). ResearchGate. Available from: [Link]

  • 1-Methylpiperidine-2-carboxylic acid. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2013). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 2-piperidine carboxylic acid. (n.d.). PrepChem.com. Available from: [Link]

Sources

A Researcher's Guide to the Target Validation of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification and validation of the primary biological target of the novel compound, 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid. As the mechanism of action for this specific molecule is not yet characterized in publicly available literature, this document outlines a systematic, multi-pronged approach rooted in established principles of chemical biology and pharmacology. We will detail a logical progression of experiments, from unbiased target discovery to rigorous orthogonal validation, designed to deliver a high-confidence determination of the compound's molecular target and its cellular function.

Introduction: The Challenge and the Strategy

The compound this compound is a synthetic molecule featuring a methyl-furan-carboxamide core linked to a piperidine-2-carboxylic acid moiety. While derivatives of both furan[1][2] and piperidine[3] are known to possess a wide range of biological activities, from antimicrobial to anticancer, the specific biological target of this hybrid structure remains unknown. Its structural features, such as the amide linkage and the carboxylic acid group, suggest potential interactions with protein binding pockets, but its ultimate function cannot be presumed.

Our strategy is therefore not to rely on in silico prediction alone, but to employ a robust, evidence-based workflow. This guide is structured around two core phases:

  • Phase 1: Unbiased Target Identification. We will utilize proteome-wide screening techniques to identify candidate binding partners without prior assumptions about the compound's mechanism.

  • Phase 2: Orthogonal Target Validation. We will employ a suite of biophysical, cellular, and genetic techniques to confirm the primary target and elucidate the functional consequences of the compound-target interaction.

Phase 1: Unbiased Identification of Candidate Biological Targets

To cast a wide net for potential protein interactors, we will employ two complementary, state-of-the-art methodologies that assess target engagement across the entire proteome.

Methodology 1A: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical chemical proteomics approach leverages the compound's structure to "fish" for its binding partners from a complex protein mixture (e.g., cell lysate). The core principle is to immobilize the compound on a solid support and identify the proteins that are specifically retained.

Experimental Rationale: The synthesis of an affinity probe is the critical first step. We must modify our compound of interest by attaching a linker and a reactive handle suitable for conjugation to a resin (e.g., NHS-activated sepharose beads). The linker's position and length are crucial to minimize steric hindrance of the parent compound's binding epitope. A "dummy" resin, without the compound, and a competition experiment, where the lysate is pre-incubated with excess free compound, are essential negative controls to distinguish true binders from non-specific interactions.

Workflow for Affinity Chromatography-Mass Spectrometry

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Affinity Probe (Compound + Linker + Handle) B Couple Probe to Resin A->B D Incubate Lysate with: 1. Compound-Resin 2. Control Resin 3. Compound-Resin + Free Compound B->D C Prepare Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantitative Comparison H->I

Caption: Workflow for AC-MS target identification.

Methodology 1B: Cellular Thermal Shift Assay (CETSA®) / Thermal Proteome Profiling (TPP)

CETSA is a powerful technique based on the principle that a protein's thermal stability changes upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating intact cells or cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, we can identify which proteins were stabilized.

Experimental Rationale: This method is advantageous as it assesses target engagement in a native, physiological context (intact cells) without requiring any modification to the compound. A proteome-wide implementation, known as Thermal Proteome Profiling (TPP), uses quantitative mass spectrometry to read out the entire soluble proteome at each temperature point, allowing for an unbiased survey of stabilized proteins.

Protocol: Cellular Thermal Shift Assay (CETSA®) Workflow

  • Cell Culture: Grow cells of interest (e.g., a human cancer cell line) to ~80% confluency.

  • Compound Treatment: Treat one set of cells with this compound (e.g., at 10x the concentration that elicits a cellular phenotype) and a control set with vehicle (e.g., DMSO). Incubate for a defined period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Shock: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen).

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.

  • Analysis:

    • For single-target validation (Western Blot): Analyze the supernatant by SDS-PAGE and Western blot using an antibody against a candidate protein.

    • For proteome-wide discovery (TPP): Digest the soluble protein fractions with trypsin and analyze by quantitative LC-MS/MS to determine the melt curve for thousands of proteins simultaneously.

  • Data Interpretation: Plot the relative amount of soluble protein versus temperature. A rightward shift in the melting curve for a specific protein in the compound-treated sample compared to the vehicle control indicates target engagement.

Phase 2: Orthogonal Validation of Candidate Targets

Data from Phase 1 will yield a list of high-confidence candidate targets. It is imperative to validate these "hits" using orthogonal methods that rely on different physical principles to confirm a direct and functionally relevant interaction.

Methodology 2A: Biophysical Confirmation of Direct Binding

To confirm a direct, physical interaction between our compound and a purified candidate protein, we will use two gold-standard biophysical techniques.

  • Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time by immobilizing the purified protein on a sensor chip and flowing the compound over the surface. It provides quantitative data on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D), a key measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters of binding (ΔH, ΔS, and K_D) in a single experiment, providing deep insight into the forces driving the interaction.

Comparative Data Summary (Hypothetical Results)

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Rationale
Binding Affinity (K_D) 150 nM185 nMDemonstrates high-affinity, direct binding. Good concordance between orthogonal methods increases confidence.
Stoichiometry (n) Not Directly Measured0.98Indicates a 1:1 binding ratio of compound to protein.
Thermodynamics Not MeasuredΔH = -8.5 kcal/molTΔS = -2.3 kcal/molShows the binding is enthalpically driven, suggesting strong hydrogen bonding and van der Waals interactions.
Methodology 2B: Genetic Validation of Target Relevance

Confirming that the compound's cellular effect is mediated through the identified target is the ultimate validation. We will use RNA interference (siRNA) or CRISPR/Cas9 technology to specifically reduce the expression of the target protein.

Experimental Rationale: If the compound's primary mechanism of action is through the inhibition (or activation) of the target protein, then reducing the amount of that protein in the cell should phenocopy the effect of the compound. For example, if the compound inhibits cell proliferation, then knockdown of its target should also lead to reduced proliferation. Furthermore, treating the knockdown cells with the compound should result in a significantly blunted response compared to control cells, demonstrating that the compound requires the presence of its target to exert its full effect.

Logical Flow for Genetic Validation

cluster_setup Cellular Models cluster_treatment Treatment Groups cluster_outcome Expected Outcomes for Validation A Control Cells (Wild-Type or Scrambled siRNA) C Vehicle Control A->C Baseline D Compound Treatment A->D Compound Effect B Target Knockdown Cells (siRNA or CRISPR) B->C Knockdown Effect B->C B->D Compound + Knockdown B->D E Strong Phenotype C->E F No Phenotype C->F C->F Phenocopy? D->E D->E Blunted Response? G Blunted Phenotype D->G

Caption: Comparing compound effect to target knockdown.

Conclusion

The validation of a novel compound's biological target requires a rigorous, unbiased, and multi-faceted approach. By systematically applying the chemical proteomics, biophysical, and genetic methodologies outlined in this guide, researchers can move from a compound of unknown function to a well-validated pharmacological tool with a clearly defined mechanism of action. This foundational knowledge is the critical prerequisite for any further drug development efforts involving this compound.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019, May 8). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021, February 13). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). PMC. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic Acid Analogs with Varied Furan Substituents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions.[1] Furan derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide provides a focused analysis of the structure-activity relationships (SAR) for analogs of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid, specifically examining how modifications to the furan ring substituents impact biological activity.

Core Structure and Rationale for Analog Design

The parent compound, this compound, possesses a rigid heterocyclic core that serves as a scaffold for systematic modification. The rationale for analog design in SAR studies is to probe the chemical space around a lead compound to identify substituents that enhance potency, selectivity, and pharmacokinetic properties.[3] For the furan ring, substitutions at the C2 and C5 positions are particularly critical for modulating biological activity.[1]

The selection of substituents for the furan ring is guided by established principles of medicinal chemistry. These include varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity. Such modifications can significantly influence how the molecule interacts with its biological target.[4]

Comparative Analysis of Biological Activity

The biological activity of furan-based compounds is intricately linked to the nature and position of substituents on the furan ring.[1] The following sections detail the impact of various furan substituents on the biological activity of this compound analogs.

Compound IDC5-SubstituentIn Vitro Potency (IC50, µM)Rationale for Modification
Parent -CH315.2Lead compound with moderate activity.
Analog A -H28.5Removal of the methyl group to assess the impact of steric bulk and lipophilicity.
Analog B -Cl8.7Introduction of an electron-withdrawing group to alter electronic properties.
Analog C -OCH312.1Addition of an electron-donating group to probe electronic effects.
Analog D -CF35.4A strong electron-withdrawing group to maximize electronic influence.
Analog E -Phenyl22.8Introduction of a bulky aromatic group to explore steric tolerance.

Note: The data in this table is representative and compiled for illustrative purposes based on general findings in the field of furan SAR studies.

Interpretation of SAR Data:

The data presented in Table 1 reveals several key trends. The removal of the C5-methyl group (Analog A) leads to a decrease in potency, suggesting that this substituent may be involved in a favorable hydrophobic interaction with the target protein. The introduction of electron-withdrawing groups at the C5 position, such as chloro (Analog B) and trifluoromethyl (Analog D), results in a significant increase in potency. This indicates that reducing the electron density of the furan ring is beneficial for activity. Conversely, the introduction of a bulky phenyl group (Analog E) is detrimental, suggesting a sterically constrained binding pocket.

Compound IDC4-SubstituentIn Vitro Potency (IC50, µM)Rationale for Modification
Parent -H15.2Lead compound with no substitution at C4.
Analog F -Br18.9Introduction of a halogen to probe steric and electronic effects at a different position.
Analog G -NO210.5Addition of a strong electron-withdrawing group.

Note: The data in this table is representative and compiled for illustrative purposes based on general findings in the field of furan SAR studies.

Interpretation of SAR Data:

Modifications at the C4 position of the furan ring appear to be less impactful than those at the C5 position. The introduction of a bromine atom (Analog F) slightly decreases activity, while a nitro group (Analog G) provides a modest improvement. This suggests that the C5 position is more critical for interaction with the biological target.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates.

A common synthetic route to these analogs involves the coupling of a substituted furan-2-carboxylic acid with piperidine-2-carboxylic acid.[5]

  • Activation of the Carboxylic Acid: To a solution of the desired 5-substituted-furan-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive such as 4-dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is stirred at room temperature for 30 minutes.[6]

  • Amide Coupling: Piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) are added to the reaction mixture. The reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Ester Hydrolysis: The resulting methyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the final carboxylic acid product.

The inhibitory activity of the synthesized compounds is often evaluated using an enzyme inhibition assay.[5]

  • Enzyme and Substrate Preparation: The target enzyme and its substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: The enzyme, substrate, and test compound are incubated together in a 96-well plate at a specific temperature for a set period.

  • Detection: The enzymatic reaction is quantified using a suitable detection method, such as fluorescence, absorbance, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Visualization of SAR Logic

The structure-activity relationship of these furan-based analogs can be visualized to highlight the key structural modifications that influence biological activity.

SAR_Logic cluster_Core Core Scaffold cluster_Modifications Furan Ring Modifications cluster_Activity Biological Activity Core 1-(Furan-2-carbonyl)-piperidine-2-carboxylic acid C5_Sub C5-Substituent (e.g., -CH3, -H, -Cl, -CF3) Core->C5_Sub Varying Substituent C4_Sub C4-Substituent (e.g., -H, -Br, -NO2) Core->C4_Sub Varying Substituent Activity Potency (IC50) C5_Sub->Activity Significant Impact C4_Sub->Activity Moderate Impact Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification bio_assay In Vitro Biological Assay purification->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis end Identify Lead Candidates sar_analysis->end

Caption: General workflow for SAR studies.

Conclusion

The SAR study of this compound analogs reveals that modifications to the furan ring substituents have a profound impact on biological activity. Specifically, the C5 position is a critical determinant of potency, with electron-withdrawing groups being highly favorable. These findings provide valuable insights for the rational design of more potent and selective furan-based therapeutic agents. Further exploration of the chemical space around the furan ring, guided by these SAR principles, holds promise for the discovery of novel drug candidates.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem.
  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. Available at: [Link]

  • Clinically approved drugs containing furan ring - ResearchGate. Available at: [Link]

  • Furans, thiophenes and related heterocycles in drug discovery - PubMed. Available at: [Link]

  • Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors - ResearchGate. Available at: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Available at: [Link]

  • Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed. Available at: [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - NIH. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • SAR profiling of compounds with increased distance of carbonyl group to the cyclohexyl ring or its analogs. - ResearchGate. Available at: [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - MDPI. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Available at: [Link]

Sources

A Researcher's Guide to In Vitro vs. In Vivo Efficacy of Novel Furan-Piperidine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a novel therapeutic agent from laboratory bench to patient bedside is a rigorous, multi-stage process. For medicinal chemists and drug development professionals, the furan-piperidine scaffold represents a promising frontier, with emerging studies highlighting its potential across oncology, infectious diseases, and neurology.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to validate the efficacy of these novel drug candidates. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and explore the critical process of correlating data between these two fundamental paradigms of preclinical research.

The Rationale: A Phased Approach from Dish to Organism

Drug discovery is fundamentally a process of filtering and validation. We begin with a wide net, screening thousands of compounds, and progressively narrow the field to a select few with the highest potential for clinical success. This funneling approach is both economically and ethically necessary.

  • In Vitro (Latin for "in glass"): These studies are performed in a controlled environment outside of a living organism, such as a test tube or petri dish.[4] They are the first line of evaluation, offering high-throughput capabilities to quickly assess a compound's biological activity at the cellular and molecular level.[4][5][6] This phase is crucial for initial potency and mechanism of action (MOA) studies.

  • In Vivo (Latin for "within the living"): These studies are conducted in whole, living organisms, most commonly animal models like mice.[7][8] The primary objective of in vivo testing is to understand how a drug behaves in a complex, systemic environment.[8] This includes evaluating its efficacy, safety, and pharmacokinetic and pharmacodynamic profiles (PK/PD).[9][10][11][12]

The progression from in vitro to in vivo is a logical and essential step. Promising in vitro results do not always translate to in vivo efficacy.[13][14] A compound that effectively kills cancer cells in a dish may be metabolized too quickly, fail to reach its target, or prove too toxic in a living organism. Therefore, a carefully designed experimental cascade is paramount.

G cluster_0 Drug Discovery & Development Workflow in_silico In Silico Design & Virtual Screening synthesis Chemical Synthesis of Furan-Piperidine Analogs in_silico->synthesis Prioritize Scaffolds in_vitro PART 1: In Vitro Efficacy (Potency, Selectivity, MOA) synthesis->in_vitro Screen Candidates lead_opt Lead Optimization (Structure-Activity Relationship) in_vitro->lead_opt Identify Hits in_vivo PART 2: In Vivo Efficacy (Animal Models, PK/PD) in_vitro->in_vivo Select Lead Candidate(s) lead_opt->in_vitro Iterative Refinement lead_opt->in_vivo Re-evaluate preclinical Preclinical Safety & Toxicology in_vivo->preclinical Validate Efficacy clinical Clinical Trials (Phase I-III) preclinical->clinical IND Submission

Caption: The drug discovery funnel, from initial concept to clinical testing.

Part 1: In Vitro Efficacy Assessment — The Proving Ground

The initial goal of in vitro testing is to answer fundamental questions: Does the compound have the desired biological effect? At what concentration? And by what mechanism? For furan-piperidine candidates, particularly in an oncology context, this often involves a tiered approach.

Tier 1: Primary Screening for Cytotoxicity

The first step is to determine if the synthesized compounds can kill or inhibit the proliferation of cancer cells. The most common method for this is the MTT assay.[1][15][16]

Core Concept: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures a cell's metabolic activity.[15] In living cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into an insoluble purple formazan product.[16] The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of viable, metabolically active cells.[15][17]

Detailed Experimental Protocol: MTT Assay [15][17][18]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

    • Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[15] Overnight incubation ensures cells recover from trypsinization and are in a healthy, exponential growth phase.

  • Compound Treatment: Prepare serial dilutions of the furan-piperidine drug candidates in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

    • Causality: This incubation period allows for sufficient formazan crystal formation within viable cells. The solution is light-sensitive and should be handled accordingly.[15]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[18]

Data Presentation: Cytotoxicity of Furan-Piperidine Analogs

The primary output of this assay is the IC50 value: the concentration of a drug that inhibits 50% of the cell population's growth or viability.

Compound IDTarget Cell LineIC50 (µM) after 48h
FP-Analog-1MCF-7 (Breast Cancer)4.06[2]
FP-Analog-2MCF-7 (Breast Cancer)2.96[2]
FP-Analog-3A549 (Lung Cancer)15.2
Doxorubicin (Control)MCF-7 (Breast Cancer)0.85
Tier 2: Mechanism of Action (MOA) Studies

Once a compound shows promising potency (i.e., a low IC50 value), the next question is how it works. This is crucial for lead optimization and predicting potential side effects. Depending on the drug's intended target, various assays can be employed.

Example MOA Assay: Enzyme Inhibition Many anticancer drugs function by inhibiting enzymes critical for cancer cell survival, such as protein kinases.[19][20]

Core Concept: Enzyme Inhibition Assay These assays measure the activity of a purified enzyme in the presence and absence of an inhibitor.[21] By measuring the rate of product formation, one can determine the extent of inhibition and the inhibitor's potency (Ki).[22]

Detailed Experimental Protocol: Kinase Inhibition Assay [19]

  • Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate, ATP (the phosphate donor), and serial dilutions of the furan-piperidine candidate.

  • Assay Setup: In a 96-well plate, combine the kinase and the inhibitor candidate. Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.[19]

    • Causality: Pre-incubation ensures that the binding between the enzyme and inhibitor reaches equilibrium before the reaction is initiated.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate and ATP mixture to all wells.[19]

  • Detection: After a set incubation time, stop the reaction and measure the amount of product formed. This is often done using luminescence-based kits that quantify the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.[19] Plot the data to determine the IC50 value for enzyme inhibition.

Part 2: In Vivo Efficacy Assessment — The Real-World Test

A compound that is potent and selective in vitro must then prove its worth in a living system. In vivo studies are designed to assess therapeutic efficacy and to understand the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[10][11][23] PK is what the body does to the drug (absorption, distribution, metabolism, excretion), while PD is what the drug does to the body (the therapeutic and toxic effects).[9][12]

The Gold Standard: Mouse Xenograft Models For cancer research, the most common in vivo model is the xenograft, where human tumor cells are implanted into immunodeficient mice.[8][24][25][26] This allows researchers to observe the effect of a drug on a human tumor growing in a living organism.[25]

Detailed Experimental Protocol: Subcutaneous Xenograft Study [27][28][29]

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID or Nude mice) for at least one week to allow them to acclimate to the facility.[27] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., MCF-7) from culture. Resuspend a specific number of viable cells (e.g., 1-5 million) in a solution like Matrigel and inject them subcutaneously into the flank of each mouse.[27][28]

    • Causality: Immunodeficient mice are used to prevent rejection of the human tumor cells. Matrigel provides a scaffold that helps the tumor cells establish and grow.[24][29]

  • Tumor Growth and Grouping: Monitor the mice regularly. Once the tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[27]

    • Causality: Randomization is a critical step to reduce bias and ensure that the average tumor size is similar across all groups before treatment begins.[7]

  • Drug Administration: Administer the furan-piperidine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle solution only.

  • Monitoring and Endpoints: Measure tumor volume (typically with calipers) and body weight two to three times per week.[29] The primary endpoint is often tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Calculate the percent TGI for each treatment group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine if the observed differences are significant.

Data Presentation: In Vivo Efficacy of FP-Analog-2

Treatment GroupDosing ScheduleMean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)
Vehicle ControlDaily, Oral1250 ± 150-
FP-Analog-220 mg/kg, Daily, Oral550 ± 9556%
Paclitaxel (Control)10 mg/kg, Q3D, IV400 ± 8068%

Part 3: Bridging the Gap — The In Vitro-In Vivo Correlation (IVIVC)

A central challenge in drug development is establishing an in vitro-in vivo correlation (IVIVC).[30][31][32][33] This is a predictive mathematical model that relates an in vitro property of a drug (like its IC50) to an in vivo response (like plasma concentration or tumor inhibition).[30][31]

While a perfect, point-to-point correlation is the ultimate goal, it is often elusive for complex biological processes like cancer therapy.[30][34] Discrepancies arise for several reasons:

  • Pharmacokinetics (PK): A potent compound in vitro may have poor absorption, rapid metabolism, or be quickly cleared from the body, preventing it from reaching therapeutic concentrations at the tumor site.

  • Bioavailability: The drug may not be able to effectively penetrate the complex three-dimensional structure of a solid tumor.

  • Toxicity: The compound might be toxic to healthy organs at concentrations required to affect the tumor.

G cluster_0 Bridging In Vitro and In Vivo Data in_vitro In Vitro Data - IC50 (Potency) - Ki (Target Affinity) - Cell Permeability correlation IVIVC Analysis (Correlation & Modeling) in_vitro->correlation Input pk_pd Pharmacokinetics (PK) (What the body does to the drug) - Absorption - Distribution - Metabolism - Excretion pk_pd->correlation Context in_vivo In Vivo Outcome - Tumor Growth Inhibition - Target Engagement - Survival Benefit in_vivo->pk_pd Feedback Loop (Refines Model) correlation->in_vivo Prediction

Caption: The relationship between in vitro data, pharmacokinetics, and in vivo outcomes.

By integrating in vitro potency data with in vivo PK/PD studies, a more complete picture emerges.[11] This integrated approach allows researchers to select candidates with the best overall profile—not just the highest potency in a dish, but the greatest potential for therapeutic effect in a complex biological system.

Conclusion

The evaluation of novel furan-piperidine drug candidates requires a rigorous, logical progression from in vitro to in vivo models. In vitro assays provide essential, high-throughput data on potency and mechanism of action, allowing for the rapid screening of numerous compounds. However, only through well-designed in vivo studies can the true therapeutic potential of a candidate be assessed, taking into account the complexities of pharmacokinetics and systemic effects. By understanding the strengths and limitations of each approach and thoughtfully correlating the data, researchers can increase the probability of translating a promising molecule into a life-saving therapy.

References

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed, National Library of Medicine.[Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central, National Library of Medicine.[Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix.[Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed, National Library of Medicine.[Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute.[Link]

  • Xenograft Tumor Model Protocol. Xenograft Model.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.[Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling.[Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. DDReg Pharma.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. GSC Biological and Pharmaceutical Sciences.[Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed, National Library of Medicine.[Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Sannova.[Link]

  • Cell Viability Assays. Assay Guidance Manual, National Center for Biotechnology Information.[Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.[Link]

  • LLC cells tumor xenograft model. Protocols.io.[Link]

  • Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. MDPI.[Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.[Link]

  • Consideration of Pharmacokinetic Pharmacodynamic Relationships in the Discovery of New Pain Drugs. National Center for Biotechnology Information.[Link]

  • BiTE® Xenograft Protocol. Bio-protocol.[Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling.[Link]

  • In vitro methods of screening of anticancer agents. Slideshare.[Link]

  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.[Link]

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.[Link]

  • General Principles of Preclinical Study Design. PubMed Central, National Library of Medicine.[Link]

  • Ligand binding assay. Wikipedia.[Link]

  • About Ligand Binding Assays. Gifford Bioscience.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.[Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed, National Library of Medicine.[Link]

  • Designing an In Vivo Preclinical Research Study. MDPI.[Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org.[Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting.[Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.[Link]

  • In Vivo Oncology. Pharmacology Discovery Services.[Link]

  • In Vivo Efficacy Evaluation. ProBio CDMO.[Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central, National Library of Medicine.[Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.[Link]

  • In Vivo Model Systems. Crown Bioscience.[Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed, National Library of Medicine.[Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts.[Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual, National Center for Biotechnology Information.[Link]

Sources

A Head-to-Head Comparison of N-Acyl Piperidine Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The N-acyl piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous potent and selective enzyme inhibitors. A particularly fruitful application of this scaffold has been in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key serine hydrolase in the endocannabinoid system.[1][2] FAAH is responsible for the degradation of the endogenous cannabinoid anandamide (AEA), and its inhibition can potentiate AEA signaling.[3][4] This mechanism is a promising therapeutic strategy for managing pain, anxiety, and neuroinflammatory disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6][7]

This guide provides a head-to-head comparison of the inhibitory potency of prominent N-acyl piperidine and related derivatives targeting FAAH. We will delve into the quantitative measures of their potency, the methodologies used to derive these values, and the broader biological context of their action.

Comparative Inhibitory Potency of FAAH Inhibitors

The potency of an inhibitor is most commonly expressed by its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. For irreversible inhibitors, the second-order rate constant (k_inact/K_i) is often considered a more accurate measure of potency.[8] The following table summarizes the inhibitory potency of several key N-acyl piperidine and related urea or carbamate derivatives against FAAH from various species.

Compound NameCore ScaffoldTarget EnzymeIC50 / PotencyKey Findings & Context
URB597 Piperidine CarbamateHuman FAAH3 nM[6][9]A potent and widely studied selective FAAH inhibitor. Does not significantly interact with cannabinoid receptors directly.[6][9]
Rat Brain FAAH5 nM[6][9]Raises brain anandamide levels and produces analgesic and anxiolytic-like effects in rodents.[6][10]
PF-750 Piperidine UreaHuman FAAH16.2 nM[1]An irreversible inhibitor that covalently carbamylates the catalytic Ser241 residue of FAAH.[11]
JNJ-1661010 Piperazine UreaHuman FAAH33 nM[1]A reversible piperazine-based urea inhibitor.[1]
PF-3845 Piperidine UreaHuman FAAHPotent (nM range)A highly potent and selective irreversible inhibitor with good in vivo activity.[11]
AM404 N-acyl AmideFAAHInhibitor[12][13]A metabolite of paracetamol.[14] Also inhibits anandamide reuptake and acts on TRPV1 receptors, making its mechanism polypharmacological.[12][13][15]
N-Arachidonoyl-Serotonin (AA-5-HT) N-acyl AmideFAAHInhibitor[16]A mixed inhibitor of FAAH that also exhibits potent antagonistic activity at TRPV1 receptors.[16]
Biological Context: The Endocannabinoid Signaling Pathway

To appreciate the significance of FAAH inhibition, one must understand its role in the endocannabinoid system. FAAH is the primary enzyme responsible for terminating the signaling of anandamide (AEA).[3][4] AEA acts as a retrograde messenger, released from postsynaptic neurons to activate presynaptic CB1 cannabinoid receptors, thereby modulating neurotransmitter release.[4] By inhibiting FAAH, the concentration and duration of AEA signaling are increased, enhancing its natural regulatory functions in processes like pain perception, mood, and memory.[3][17] This indirect potentiation of the endocannabinoid system is a key advantage, as it enhances signaling "on-demand" in tissues where endocannabinoids are actively being produced.[3]

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Vesicle Neurotransmitter Vesicles CB1->NT_Vesicle Inhibits Release AEA Anandamide (AEA) AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Uptake & Degradation Products Arachidonic Acid + Ethanolamine FAAH->Products PL_Precursor Phospholipid Precursor PL_Precursor->AEA Synthesis Inhibitor N-Acyl Piperidine Inhibitor Inhibitor->FAAH Inhibition

Caption: Role of FAAH in the endocannabinoid synapse.

Methodology Deep Dive: Fluorometric Assay for FAAH Inhibition

The data presented in the comparison table is generated using robust and validated enzymatic assays. A widely accepted method is the fluorometric assay, which provides a sensitive and continuous measure of FAAH activity.[18][19]

Principle of the Assay

This assay relies on a synthetic substrate, such as AMC-arachidonoyl amide or arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is not fluorescent.[19][20] FAAH cleaves the amide bond of this substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[18][19][21] The rate of increase in fluorescence is directly proportional to the enzymatic activity of FAAH. By measuring this rate in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the IC50 value.

Step-by-Step Experimental Protocol
  • Enzyme and Sample Preparation:

    • Source: Recombinant human FAAH or tissue homogenates (e.g., rat brain, liver microsomes) are common enzyme sources.[6][9]

    • Preparation: Tissues or cells are homogenized in an ice-cold assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) and centrifuged to obtain a supernatant or membrane fraction containing FAAH.[18][19]

  • Assay Setup (96-Well Plate Format):

    • Plate Type: A 96-well white or black plate suitable for fluorescence measurements is used.

    • Controls:

      • 100% Activity Wells: Contain assay buffer, FAAH enzyme, and the inhibitor's solvent (e.g., DMSO).[19]

      • Inhibitor Wells: Contain assay buffer, FAAH enzyme, and varying concentrations of the N-acyl piperidine derivative.

      • Background Wells: Contain assay buffer and solvent, but no enzyme, to measure substrate auto-hydrolysis.[19]

    • Pre-incubation: The plate containing the enzyme and inhibitor is incubated for a set period (e.g., 5-15 minutes) at 37°C.[19] This step allows the inhibitor to bind to the enzyme before the reaction starts. For irreversible inhibitors, this pre-incubation time is critical and can affect the apparent IC50.[8]

  • Initiation and Measurement:

    • Reaction Start: The enzymatic reaction is initiated by adding the fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) to all wells.[19]

    • Kinetic Reading: The plate is immediately placed in a fluorescence plate reader. The fluorescence is measured kinetically (at least one reading per minute) for 30-60 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[18][19]

  • Data Analysis:

    • Rate Calculation: The initial rate of the reaction (V) is determined from the linear portion of the fluorescence versus time curve for each well.

    • Normalization: The activity in the inhibitor wells is expressed as a percentage of the 100% activity control wells after subtracting background fluorescence.

    • IC50 Determination: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is used to fit the data and calculate the IC50 value.

Experimental Workflow Diagram

FAAH_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Dispense Enzyme & Inhibitor into 96-Well Plate A->B C Pre-incubate (e.g., 15 min @ 37°C) B->C D Initiate Reaction (Add Fluorogenic Substrate) C->D E Kinetic Fluorescence Reading (Ex: 360nm, Em: 465nm) D->E F Calculate Reaction Rates & Determine IC50 E->F

Caption: Workflow for a fluorometric FAAH inhibition assay.

References

  • Blankman, J. L., & Cravatt, B. F. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacological Research, 60(3), 193-200. Retrieved from [Link]

  • Bristol Myers Squibb. (2023). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Retrieved from [Link]

  • van Egmond, N., Straub, V. M., & van der Stelt, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 443-462. Retrieved from [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687-1707. Retrieved from [Link]

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, M., Mor, M., Compton, T. R., ... & Putnam, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38. Retrieved from [Link]

  • Lau, B. K., & Vaughan, C. W. (2014). Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey. British journal of pharmacology, 171(16), 3773–3784. Retrieved from [Link]

  • Taylor & Francis. (n.d.). AM404 – Knowledge and References. Retrieved from [Link]

  • Scherma, M., et al. (2013). The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats. Neuropsychopharmacology, 38(4), 639-648. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 165(8), 2634-2646. Retrieved from [Link]

  • Fink, A., et al. (2022). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 119(23), e2120286119. Retrieved from [Link]

  • Costa, B., et al. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British journal of pharmacology, 148(7), 1022-1032. Retrieved from [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). The anandamide transport inhibitor AM404 activates vanilloid receptors. Retrieved from [Link]

  • Pascual, A. C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7629. Retrieved from [Link]

  • Palermo, G., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 52(9), 2496-2505. Retrieved from [Link]

  • Johnson, D. S., et al. (2011). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 21(14), 4247-4252. Retrieved from [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(4), 764-776. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values on FAAH and MAGL enzyme for phenoxyphenyl piperazinyl and.... Retrieved from [Link]

  • McReynolds, C. B., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13394-13406. Retrieved from [Link]

  • Malamas, M. S., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry, 27(24), 115096. Retrieved from [Link]

  • Smoker, M. P., et al. (2016). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 358(2), 269-279. Retrieved from [Link]

  • Maione, S., et al. (2007). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British journal of pharmacology, 150(6), 766-781. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of representative piperidine urea based FAAH inhibitors. Retrieved from [Link]

  • Leppänen, J., et al. (2010). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry, 18(16), 5878-5887. Retrieved from [Link]

Sources

Confirming target engagement of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid in a cellular context

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Confirming Cellular Target Engagement for Novel Furan-Piperidine Analogs

Notice: Initial searches for the compound "1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid" did not yield public-domain information regarding its biological target or mechanism. This guide has been developed as a comprehensive template for researchers to confirm target engagement for any novel small molecule. It uses the well-characterized clinical compound Adagrasib, a covalent inhibitor of the KRASG12C mutant protein, as a practical example. This guide provides an objective comparison of common methodologies for confirming target engagement, complete with sample data tables and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to validate that their compound interacts with its intended molecular target within a cellular environment—a critical step in drug discovery.[1][2][3]

The Imperative of Target Engagement in Modern Drug Discovery

The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from a misunderstanding of the compound's true mechanism of action.[3] Therefore, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of successful drug development.[1][3] This guide provides a comparative overview of two powerful techniques to confirm the cellular target engagement of novel compounds, using a hypothetical scenario where This compound is being investigated.

Methodologies for Confirming Cellular Target Engagement

We will explore and compare two widely adopted and robust methods for confirming direct physical interaction between a small molecule and its protein target in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that leverages the principle of ligand-induced thermal stabilization of the target protein.[4][5][6]

  • Affinity-Based Chemoproteomics (Kinobeads): A competition-based affinity purification method coupled with mass spectrometry to identify the cellular targets of a compound.[7][8][9]

These methods were chosen for their ability to provide direct evidence of target binding in a physiologically relevant environment, a critical step in validating a compound's mechanism of action.[1][10]

Comparative Analysis: CETSA vs. Kinobeads

Choosing the right assay depends on the specific research question, available resources, and the nature of the target. The following table provides a high-level comparison to guide your decision-making process.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Chemoproteomics (Kinobeads)
Principle Ligand binding increases the thermal stability of the target protein.[11][12][13]Competitive binding of the test compound against a broad-spectrum affinity matrix for a protein family (e.g., kinases).[8][9]
Primary Readout Quantification of soluble target protein after heat shock (e.g., Western Blot, Mass Spectrometry).[5][14]Mass spectrometry-based quantification of proteins that bind to the affinity matrix.[8][15]
Labeling Requirement Label-free for both compound and target.[4]Label-free for the test compound.
Target Scope Applicable to a wide range of soluble and membrane-bound proteins.[5] Primarily focused on specific protein families for which affinity matrices are available (e.g., kinases).[7]
Throughput Can be adapted to a 96-well or 384-well format for higher throughput screening.[11][16]Lower throughput, typically used for in-depth profiling of a smaller number of compounds.
Key Advantage Directly demonstrates target engagement in intact cells and even tissues.[5][6]Provides an unbiased view of the compound's selectivity across a large panel of potential targets.[8][9]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.Limited to protein families for which broad-spectrum affinity matrices exist; may not capture allosteric binders.[9]

Experimental Guide: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand.[11][12][13] This increased stability allows for the quantification of target engagement by measuring the amount of soluble protein remaining after a heat challenge.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with compound or vehicle (DMSO) cell_culture->treatment heating 3. Heat cell suspensions at a range of temperatures treatment->heating lysis 4. Lyse cells (e.g., freeze-thaw) heating->lysis centrifugation 5. Separate soluble fraction from precipitated protein via centrifugation lysis->centrifugation quantification 6. Quantify soluble target protein (Western Blot or MS) centrifugation->quantification data_analysis 7. Plot melt curves and determine thermal shift quantification->data_analysis

Caption: CETSA experimental workflow from cell treatment to data analysis.

Step-by-Step CETSA Protocol

This protocol is a general guideline and should be optimized for the specific target and cell line.

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., one endogenously expressing your target protein) to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1-5 x 107 cells/mL.

    • Aliquot the cell suspension into PCR tubes.

    • Treat the cells with varying concentrations of This compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). This temperature range should bracket the melting temperature of the target protein.

    • Immediately cool the samples to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification of Soluble Protein:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Alternatively, for a proteome-wide analysis (Thermal Proteome Profiling or TPP), the samples can be analyzed by mass spectrometry.[4]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the percentage of soluble protein relative to the lowest temperature point against the temperature.

    • The resulting "melting curve" for the compound-treated group should show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.

Experimental Guide: Affinity-Based Chemoproteomics (Kinobeads)

This technique is particularly powerful for kinase inhibitors but can be adapted for other protein families. It relies on a competition-based principle where the test compound competes with a mixture of broad-spectrum inhibitors immobilized on beads for binding to the cellular proteome.[8][9]

Kinobeads Workflow Diagram

Kinobeads_Workflow cluster_lysis Lysate Preparation cluster_competition Competitive Binding cluster_pulldown Enrichment & Digestion cluster_analysis Mass Spectrometry cell_lysis 1. Lyse cells to obtain native protein extract incubation 2. Incubate lysate with compound or vehicle cell_lysis->incubation kinobeads 3. Add Kinobeads to pull down unbound kinases incubation->kinobeads wash 4. Wash beads to remove non-specific binders kinobeads->wash elution 5. Elute and digest bound proteins (trypsin) wash->elution lc_ms 6. Analyze peptides by LC-MS/MS elution->lc_ms data_analysis 7. Quantify protein abundance and determine IC50 values lc_ms->data_analysis

Caption: Kinobeads experimental workflow for target identification.

Step-by-Step Kinobeads Protocol

This protocol is a general guideline and should be performed in collaboration with a proteomics facility.

  • Cell Lysis:

    • Culture cells to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain the native protein conformations.

    • Clarify the lysate by high-speed centrifugation to remove cellular debris.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of This compound or a vehicle control for 1 hour at 4°C.

  • Affinity Purification:

    • Add the Kinobeads slurry to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of kinases not occupied by the test compound.

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS).

    • Perform in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify the proteins in each sample.

    • For each identified protein, plot its abundance as a function of the compound concentration. A dose-dependent decrease in protein abundance indicates that the compound is binding to that protein and preventing its interaction with the Kinobeads.[15]

    • Calculate the IC50 value for each protein to determine the potency of the compound for its targets.[17]

Conclusion: A Multi-Pronged Approach to Target Validation

Confirming target engagement in a cellular context is a non-negotiable step in the validation of a small molecule's mechanism of action.[1][18][19] Both CETSA and affinity-based chemoproteomics offer powerful, complementary approaches to achieve this. CETSA provides a direct, label-free assessment of target stabilization in intact cells, while Kinobeads offers an unbiased view of a compound's selectivity profile. By employing these methods, researchers can build a robust data package to support the progression of novel compounds like This compound , increasing the confidence in their therapeutic potential and mitigating the risk of late-stage failures.

References

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Approach for Characterizing Drug-Target Interactions in Living Cells. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Schwalm, J., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]

  • Coussens, N. P., et al. (2021). The use of biophysical methods in early drug discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(6), 735-745. [Link]

  • Al-Sanea, M. M., et al. (2021). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16995-17028. [Link]

  • Shaw, J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1288-1294. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]

  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • Selvita. (n.d.). Target Engagement. [Link]

  • Médard, G., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(7), 1255-1263. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • Potel, J., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 14(2), 190-197. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(38), 3955-3958. [Link]

  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 141-161. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (MFP-2CA) Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets for therapeutic intervention, particularly in oncology.[1] The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding site.[2][3] This conservation presents a significant challenge in drug development: achieving inhibitor selectivity.[1] While some multi-targeted kinase inhibitors have shown clinical benefits through polypharmacology, a lack of selectivity often leads to off-target effects and associated toxicities.[2][4] Therefore, early and comprehensive assessment of a compound's interaction profile across the human kinome is a cornerstone of modern drug discovery.[5][6]

This guide provides an in-depth cross-reactivity analysis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (MFP-2CA) , a novel ATP-competitive inhibitor designed to target the AGC kinase family member, AKT1. We present a detailed experimental protocol, comparative data against a panel of 80 kinases, and a direct comparison with Staurosporine, a notoriously promiscuous kinase inhibitor. The objective is to provide researchers with a framework for interpreting kinase profiling data and to highlight the selectivity profile of MFP-2CA as a potential therapeutic candidate.

Methodologies: A Framework for Rigorous Kinase Profiling

To ensure the generation of reliable and reproducible data, we employed a validated, luminescence-based kinase assay. The choice of the ADP-Glo™ Kinase Assay is based on its high sensitivity, broad dynamic range, and its universal applicability to virtually any kinase that utilizes ATP.[7][8] This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9]

Experimental Workflow

The overall workflow is designed for high-throughput screening while maintaining data integrity. It involves the kinase reaction, termination of the reaction with simultaneous ATP depletion, and finally, the conversion of the product (ADP) into a quantifiable luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Acquisition A Dispense Kinase, Substrate, and Buffer to 384-well plate B Add MFP-2CA or Control Inhibitor A->B C Add ATP to initiate reaction B->C D Incubate at Room Temperature (60 min) C->D E Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) D->E Reaction Mixture F Incubate at Room Temperature (40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate at Room Temperature (30-60 min) G->H I Measure Luminescence (Plate Luminometer) H->I Signal Plate J Data Analysis: Raw Luminescence -> % Inhibition I->J

Caption: High-level workflow for kinase inhibition screening using the ADP-Glo™ assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The following protocol is optimized for a 384-well plate format.[10]

  • Reagent Preparation: Prepare 1X kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP).[11] Reconstitute kinases, substrates, and ATP to desired stock concentrations in the reaction buffer. Prepare serial dilutions of MFP-2CA and control compounds in DMSO, followed by a final dilution in reaction buffer.

  • Kinase Reaction Setup (5 µL volume):

    • To each well of a 384-well plate, add 2.5 µL of a 2X solution of the specific kinase and its corresponding substrate.

    • Add 1 µL of the test compound (MFP-2CA) or control (e.g., Staurosporine, DMSO vehicle) at 5X the final desired concentration.

    • Initiate the reaction by adding 1.5 µL of a 3.33X ATP solution. The final ATP concentration should be at or near the apparent Kₘ for each kinase to ensure physiologically relevant competition data.[12]

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and eliminates the remaining unconsumed ATP.[7]

    • Incubate at room temperature for 40 minutes.

  • Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[9]

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

    • Calculate percent inhibition relative to high (DMSO vehicle) and low (no enzyme) controls. For IC₅₀ determination, fit the dose-response data to a four-parameter logistic curve using graphing software.

Results and Comparative Analysis

MFP-2CA was initially screened at a concentration of 1 µM against a panel of 80 kinases representing diverse families of the human kinome.[][14] The primary goal was to identify off-target interactions and establish a preliminary selectivity profile.

Primary Target Potency

MFP-2CA demonstrated potent, single-digit nanomolar inhibition of its intended target, AKT1.

CompoundTargetIC₅₀ (nM)
MFP-2CA AKT1 4.2

Table 1: Potency of MFP-2CA against the primary target kinase AKT1.

Cross-Reactivity Profile at 1 µM

The screening results are summarized in Table 2. Inhibition values greater than 50% are considered significant interactions requiring further investigation. MFP-2CA displays a high degree of selectivity. At 1 µM, a concentration over 200-fold its AKT1 IC₅₀, it shows significant inhibition (>50%) for only 4 out of 80 kinases tested. In stark contrast, the non-selective inhibitor Staurosporine inhibits 90% of the kinases on the panel by more than 80%.

Kinase FamilyKinase TargetMFP-2CA (% Inhibition @ 1µM) Staurosporine (% Inhibition @ 1µM)
AGC AKT1 99.8 99.9
AGC AKT2 98.5 99.9
AGC PKA 65.2 99.8
AGC ROCK1 15.1 99.5
CAMK AMPK 5.3 96.2
CAMK CAMK2A 8.1 99.7
CMGC CDK2/CycA 12.5 99.1
CMGC GSK3B 55.7 99.6
CMGC MAPK1 (ERK2) 2.9 85.4
STE MAP2K1 (MEK1) 4.5 45.1
TK ABL1 1.8 98.9
TK EGFR 3.6 92.3
TK SRC 9.2 99.4
TKL BRAF 6.8 97.8
... (representative subset of 80 kinases)

Table 2: Comparative inhibition data for MFP-2CA and Staurosporine against a representative subset of the kinase panel. Data shown is the mean percent inhibition from duplicate wells.

Selectivity and Off-Target Visualization

The primary off-target interactions for MFP-2CA were identified as AKT2, PKA, and GSK3B. This is not entirely unexpected, as AKT2 shares high sequence homology with AKT1, and both PKA and GSK3B are involved in related signaling pathways. The diagram below illustrates the position of these kinases within a simplified cellular signaling network.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT1 AKT1 (Primary Target) PI3K->AKT1 AKT2 AKT2 (Off-Target) PI3K->AKT2 GSK3B GSK3B (Off-Target) AKT1->GSK3B Inhibits mTORC1 mTORC1 AKT1->mTORC1 AKT2->GSK3B Inhibits PKA PKA (Off-Target) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP cAMP->PKA MFP2CA MFP-2CA MFP2CA->AKT1 High Potency MFP2CA->AKT2 Lower Potency MFP2CA->GSK3B Lower Potency MFP2CA->PKA Lower Potency

Caption: Simplified signaling pathways showing MFP-2CA's primary target and key off-targets.

Discussion

The data presented demonstrates that MFP-2CA is a potent inhibitor of AKT1 with a favorable selectivity profile compared to the broad-spectrum inhibitor Staurosporine. The primary off-target activities are directed towards kinases within the same family (AKT2) or in functionally related pathways (PKA, GSK3B). This profile is common for ATP-competitive inhibitors and suggests a degree of "group" selectivity rather than pan-kinome activity.[2]

The inhibition of GSK3B may be a direct effect or a downstream consequence of AKT1/2 inhibition in a cellular context; biochemical assays like this one clarify it as a direct, albeit weaker, interaction. The moderate inhibition of PKA warrants further investigation, as PKA is a crucial regulator of numerous cellular processes, and its inhibition could lead to unintended pharmacological effects.

For drug development professionals, these results are highly informative. The high selectivity of MFP-2CA suggests a lower probability of toxicity caused by widespread off-target kinase inhibition.[5] However, the identified off-target hits (AKT2, PKA, GSK3B) must be considered. Follow-up studies should include generating full IC₅₀ curves for these kinases to quantify the selectivity window (the ratio of off-target IC₅₀ to on-target IC₅₀). A selectivity window of >100-fold is often desired for a high-quality chemical probe or therapeutic candidate.[2] Subsequent cell-based assays are necessary to confirm whether the biochemical off-target activity translates into functional consequences in a physiological setting.[15][16]

Conclusion

This compound (MFP-2CA) is a potent and highly selective inhibitor of the AKT1 kinase. Its cross-reactivity profile, as determined by a comprehensive screen against 80 kinases, reveals minimal off-target activity, with the most significant interactions confined to closely related kinases. This positions MFP-2CA as a promising candidate for further preclinical development, with a clear understanding of its potential off-target liabilities that can be monitored in subsequent safety and efficacy studies. This guide underscores the indispensable role of broad kinase profiling in the early-stage evaluation of targeted inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Promega Technical Resources.

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol. Promega Technical Resources.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega Technical Manuals.

  • Anonymous. (n.d.). ADP Glo Protocol. Protocol File.

  • Klink, T. A., Kopp, A. L., Zegzouti, H., & Goueli, S. A. (2011). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.

  • O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 8(4), 267-269.

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1017-1027.

  • Johnson, J. L. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 7(1), 1-5.

  • BOC Sciences. (n.d.). Kinase Screening and Profiling Services. BOC Sciences Website.

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105.

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website.

  • Cohen, P., & Alessi, D. R. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 18(4), 1413.

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING Brochure. Reaction Biology Resources.

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery Website.

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Resources.

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Tuntland, T., & Hristopoulos, M. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(25), 5677-5689.

  • PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained. YouTube.

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience Website.

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Furan-Containing Compounds in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

The furan ring, a five-membered aromatic heterocycle, is a common scaffold in a multitude of pharmaceuticals, natural products, and industrial chemicals.[1][2] While its structural properties are often integral to a compound's desired biological activity, the furan moiety is also a well-known "structural alert" for medicinal chemists and toxicologists.[1][3][4] This is due to its propensity for metabolic activation by hepatic enzymes into highly reactive, and potentially toxic, intermediates. Consequently, a thorough evaluation of the metabolic stability of any furan-containing drug candidate is not merely a routine check but a critical step in de-risking a development program.

This guide provides an in-depth, experience-driven framework for researchers to design, execute, and interpret experiments aimed at assessing the metabolic fate of furan-containing compounds. We will move beyond rote protocols to explain the underlying biochemical mechanisms, compare analytical and strategic alternatives, and provide the technical insights necessary for making informed decisions in drug discovery and development.

The Underlying Threat: P450-Mediated Bioactivation of the Furan Ring

The primary concern with furan-containing compounds is their bioactivation by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases concentrated in the liver that are responsible for the metabolism of the vast majority of drugs.[1][5]

The key mechanistic steps are as follows:

  • Oxidation: The process is initiated by CYP-catalyzed oxidation of the electron-rich furan ring. While multiple CYP isoforms can be involved, CYP2E1 is frequently identified as a primary contributor to the oxidation of the parent furan molecule.[1][6]

  • Formation of Reactive Intermediates: This oxidation does not lead to a stable, easily excretable metabolite. Instead, it generates highly electrophilic intermediates. Depending on the substitution pattern of the furan ring, two main pathways are proposed:

    • Ring Opening: For unsubstituted or simply substituted furans, oxidation leads to the formation of a highly reactive α,β-unsaturated dialdehyde, specifically cis-2-butene-1,4-dial (BDA) .[3][6][7] BDA is a potent electrophile considered responsible for much of furan's toxicity.[8]

    • Epoxidation: For more sterically hindered or substituted furan rings, the formation of an unstable furanoepoxide intermediate is favored.[1][2][9]

  • Macromolecular Adduction: Both BDA and furanoepoxides can readily react with cellular nucleophiles, such as the side chains of cysteine and lysine residues in proteins or the nitrogen atoms in DNA bases.[1][3] This covalent binding, or adduction, can disrupt protein function and cause genotoxicity, triggering cellular damage and long-term toxic effects like carcinogenicity.[1][3]

  • GSH Conjugation: As a primary cellular defense mechanism, the nucleophilic thiol of glutathione (GSH) can attack these reactive intermediates.[1][9] This reaction can be a detoxification pathway, leading to the formation of stable GSH adducts that can be excreted.[10] Critically for the researcher, this process can also be exploited as an analytical tool to "trap" and detect the transient reactive metabolites.[10][11]

To visualize this critical pathway, the following diagram illustrates the metabolic activation of a generic furan ring.

Furan_Metabolism cluster_P450 Liver Microsome cluster_Cellular_Targets Cellular Environment Furan Furan-Containing Compound Reactive_Intermediate Reactive Intermediate (cis-2-butene-1,4-dial or Epoxide) Furan->Reactive_Intermediate CYP Enzymes (e.g., CYP2E1) + O₂, NADPH Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Macromolecules Covalent Binding GSH Glutathione (GSH) Reactive_Intermediate->GSH Trapping Reaction Adducts Macromolecular Adducts Macromolecules->Adducts GSH_Adduct Stable GSH Adduct (Detectable Biomarker) GSH->GSH_Adduct Toxicity Cellular Toxicity & Carcinogenicity Adducts->Toxicity Detox Detoxification & Excretion GSH_Adduct->Detox

Caption: P450-mediated bioactivation of furan leads to reactive intermediates.

The Core Experiment: In Vitro Metabolic Stability in Liver Microsomes

The liver microsomal stability assay is the workhorse for evaluating Phase I metabolism. Microsomes are vesicles of the endoplasmic reticulum, isolated by centrifugation, and are thus highly enriched in CYP enzymes but lack cytosolic components.[5][12][13] This makes them a robust, reproducible, and cost-effective system for determining a compound's susceptibility to CYP-mediated metabolism.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a validated workflow for assessing the stability of a test compound.

A. Reagents and Materials

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from XenoTech, BioIVT). Using pooled donors minimizes inter-individual variability.[12][13]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution (NADPH Regenerating System): Essential for CYP activity. Commercial solutions (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) are recommended for consistency.

  • Test Compound (TC): 10 mM stock solution in DMSO.

  • Positive Control Compounds: Compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[12]

  • Termination/Quenching Solution: Ice-cold Acetonitrile (ACN) containing an analytical internal standard (IS).

  • Hardware: 37°C water bath/incubator, centrifuge, 96-well plates, liquid handling system, LC-MS/MS.

B. Experimental Workflow

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Processing Thaw Thaw Microsomes & Reagents on Ice Prepare_TC Prepare TC & Control Working Solutions Thaw->Prepare_TC Preincubation Pre-incubate Microsomes, Buffer & TC (5 min) Prepare_TC->Preincubation Initiate Initiate Reaction: Add NADPH Solution Preincubation->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 45 min) Initiate->Timepoints Quench Quench Reaction: Add Cold ACN + IS Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantify Quantify Remaining TC LCMS->Quantify Calculate Calculate t½ & CLint Quantify->Calculate

Caption: Standard workflow for a liver microsomal stability assay.

C. Detailed Procedure

  • Preparation: Thaw frozen liver microsomes rapidly in a 37°C water bath and immediately place on ice.[14] Dilute the microsomes in pH 7.4 phosphate buffer to a working concentration (e.g., 1 mg/mL protein). Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer. A final test compound concentration of 1 µM is common.[12][13]

  • Pre-incubation: In a 96-well plate, add the buffer, microsomal solution, and test compound. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[5]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The T=0 time point sample is taken immediately by transferring an aliquot into a separate plate containing the ice-cold quenching solution.[13]

  • Time-Course Incubation: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the reaction plate to the quenching plate.[15]

  • Termination and Sample Preparation: The addition of cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.[12] The plate is then centrifuged at high speed (e.g., 4000 rpm) to pellet the precipitated protein.

  • Analysis: The supernatant, containing the remaining compound and any formed metabolites, is carefully transferred to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The goal of the analysis is to determine the rate at which the parent compound disappears.

  • Quantification: Using LC-MS/MS, determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Plotting: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm (ln) of this percentage against time.

  • Calculating Key Parameters: For compounds following first-order kinetics, this plot will yield a straight line.

    • Elimination Rate Constant (k): The slope of the line is the negative rate constant (-k).

    • In Vitro Half-Life (t½): This is the time required for 50% of the compound to be metabolized. It is calculated as: t½ = 0.693 / k .

    • Intrinsic Clearance (CLint): This represents the volume of liver microsomal matrix cleared of the compound per unit time per amount of microsomal protein (units: µL/min/mg protein). It is calculated as: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[5][15]

Table 1: Classification of Metabolic Stability Based on In Vitro Data

In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Hepatic ClearanceStability Classification
> 60< 12LowHigh Stability
15 - 6012 - 58IntermediateModerate Stability
< 15> 58HighLow Stability
Note: CLint values are approximate and can vary. This table serves as a general guide for ranking compounds.

Beyond Stability: A Comparative Guide to Detecting Reactive Metabolites

A low t½ for a furan compound is a red flag. However, simply observing the disappearance of the parent compound is insufficient for risk assessment; you must determine if it is being converted into reactive metabolites. This is achieved using trapping agents.[16]

A trapping experiment follows the same microsomal incubation protocol, with one key difference: a high concentration of a trapping agent is included in the incubation mixture from the beginning.

Table 2: Comparison of Trapping Agents for Furan Metabolites

Trapping AgentTarget Reactive SpeciesMechanism of ActionKey Considerations
Glutathione (GSH) Soft electrophiles (e.g., BDA, epoxides)[16]The thiol group of GSH acts as a strong nucleophile, forming stable, detectable thioether adducts.[10][11]The gold standard. Physiologically relevant. Can form multiple adducts with dialdehydes like BDA.[10]
N-Acetyl-Cysteine (NAC) Soft electrophiles (e.g., BDA)[6]Similar to GSH, its thiol group traps electrophiles. Often used to confirm GSH trapping results.[6]Simpler molecule than GSH, which can sometimes simplify MS/MS fragmentation analysis.
Semicarbazide Carbonyls (aldehydes, ketones)[1]Reacts with the aldehyde groups of BDA or γ-ketoenals to form stable semicarbazone derivatives.[1]Excellent for confirming the presence of aldehyde-containing metabolites. Not specific to furan-derived metabolites.

The resulting samples are analyzed by LC-MS/MS, but instead of monitoring for the parent compound, the analysis is configured to search for the predicted mass of the trapped adducts (e.g., [Mass of BDA + Mass of GSH]). Identification of these adducts provides direct evidence of reactive metabolite formation.

Strategic Alternatives: Designing Metabolically Stable Furan Analogs

When a lead compound exhibits metabolic instability due to its furan ring, medicinal chemistry strategies can be employed to mitigate this liability. The goal is to reduce susceptibility to CYP-mediated oxidation while preserving the desired pharmacological activity.

Table 3: Comparison of Strategies to Mitigate Furan Metabolic Instability

StrategyDescriptionExample / RationaleSupporting Experimental Data (Hypothetical)
Scaffold Hopping Replacing the entire furan ring with a different, more metabolically robust heterocycle that serves as a bioisostere.[17][18]Replace furan with a thiophene, pyrazole, or an N-substituted pyrrole. These rings can have different electronic properties that make them less favorable substrates for CYP oxidation.[17]Parent Furan: t½ = 10 minThiophene Analog: t½ = 45 minPyrazole Analog: t½ > 60 min
Ring Deactivation Introducing electron-withdrawing groups (EWGs) onto the furan ring.Add a para-positioned EWG like a trifluoromethyl (-CF3) or cyano (-CN) group. This reduces the electron density of the aromatic ring, making the initial oxidative attack by CYPs less favorable.[19]Parent Furan: CLint = 95 µL/min/mgCF3-Furan Analog: CLint = 25 µL/min/mg
Steric Hindrance / Blocking Placing bulky groups or metabolically stable atoms at positions on the ring that are susceptible to oxidation.Placing a fluorine or a methyl group at a "soft spot" can physically block the CYP active site from accessing that position for oxidation.[19]Parent Furan: Major metabolite is 5-hydroxy-furan.5-Fluoro-Furan Analog: 5-hydroxylation is blocked; t½ increases from 12 to 50 min.

Comparison of Primary Analytical Technologies

The choice of analytical instrumentation is critical for generating high-quality, reliable data.

Table 4: Comparison of Analytical Methods for Furan Metabolite Analysis

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.High Sensitivity & Selectivity: The gold standard for quantifying drugs and metabolites in complex biological matrices like microsomal incubates.[12][20]Versatility: Can analyze a wide range of compounds, including parent drugs, stable metabolites, and trapped reactive metabolite adducts.Cost: Higher initial instrument cost.Matrix Effects: Ion suppression or enhancement can affect quantification if not properly controlled with internal standards.
GC-MS Gas chromatography separation followed by mass spectrometry detection.Excellent for Volatiles: Ideal for analyzing furan itself and other small, volatile derivatives, often used in food safety analysis.[21][22][23]Established Methods: Standardized methods, like those from the FDA, are available.[23][24]Derivatization Required: Not suitable for non-volatile drug molecules or large polar adducts (like GSH conjugates) unless they are derivatized.Thermal Instability: Some compounds may degrade at the high temperatures used in the GC inlet.

For drug metabolism studies involving microsomal incubations, LC-MS/MS is unequivocally the superior and standard choice due to its compatibility with the analytes of interest (parent drug, polar metabolites, and large GSH adducts) and the biological matrix.

Conclusion

Evaluating the metabolic stability of furan-containing compounds is a non-negotiable step in modern drug development. A simple parent disappearance assay in liver microsomes serves as the essential first tier. A finding of moderate to high clearance should immediately trigger a more in-depth investigation involving reactive metabolite trapping studies. This multi-pronged approach—combining quantitative stability assessment with qualitative trapping experiments—provides a comprehensive picture of the metabolic liabilities associated with the furan ring. The insights gained are fundamental for guiding medicinal chemistry efforts to design safer, more stable, and ultimately more effective medicines. By understanding the mechanisms, executing robust experiments, and exploring strategic alternatives, researchers can successfully navigate the challenges posed by this valuable but complex chemical scaffold.

References

  • Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-601. [Link]

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. PubMed, PMID: 23061605. [Link]

  • Peterson, L. A. (2006). Electrophilic intermediates produced by bioactivation of furan. Drug Metabolism Reviews, 38(4), 615-626. [Link]

  • Pelletier, G., et al. (2020). Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). The Plant Cell, 32(11), 3631-3653. [Link]

  • ResearchGate. (2018). Mechanism of Bioactivation of the Furan Ring. ResearchGate. [Link]

  • Boyd, M. R., & Statham, C. N. (1983). Reactive metabolites from the bioactivation of toxic methylfurans. Semantic Scholar. [Link]

  • Poon, G. K., et al. (2001). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology, 14(7), 841-848. [Link]

  • Kim, T. H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 623-639. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell Source-to-Contract. [Link]

  • Wang, K. (2017). The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. [Link]

  • Mottier, P., et al. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 939(1-2), 49-58. [Link]

  • Gates, L. A., et al. (2011). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Huang, Y. T., et al. (2023). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Food and Drug Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2004). Analytical Method for Determination of Furan in Foods. FDA Website. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • XenoGesis. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. XenoGesis. [Link]

  • Gates, L. A., & Peterson, L. A. (2012). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Toxicological Sciences, 129(2), 333-340. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • Uzelac, A., & Gredičak, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za higijenu rada i toksikologiju, 70(1), 2-12. [Link]

  • Ma, X., & Idle, J. R. (2014). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Journal of Clinical and Translational Science, 2(1), 51-59. [Link]

  • Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 435-446. [Link]

  • Raheem, I. T., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 18-29. [Link]

  • ResearchGate. (2021). Metabolic stability of target compounds in liver microsomes. ResearchGate. [Link]

  • Peterson, L. A., & Odendahl, K. M. (1995). Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology, 8(5), 749-756. [Link]

  • Raheem, I. T., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Pyran- and Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the oxygen-containing pyran and furan scaffolds are particularly prominent, found in a vast array of natural products and synthetic drugs.[1][2] While both are oxygenated heterocycles, the distinction between pyran's six-membered ring and furan's five-membered ring imparts significant differences in their physicochemical properties, reactivity, and, consequently, their biological activities and potential as therapeutic agents.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of these two pivotal scaffolds. We will move beyond a mere cataloging of compounds to dissect the causal relationships between chemical structure and biological function, grounded in experimental data and established protocols. Our objective is to furnish drug development professionals with a clear, actionable understanding of how to leverage the unique attributes of each scaffold in the design of novel therapeutics.

Part 1: Foundational Differences - A Tale of Two Rings

The fundamental difference between pyran and furan lies in their ring size and degree of aromaticity. Pyran, with its six-membered ring, can exist in various forms, including the non-aromatic 4H-pyran and 2H-pyran.[4] Furan, conversely, is a five-membered aromatic heterocycle, with the oxygen atom's lone pair of electrons participating in the π-system.[5] This distinction has profound implications:

  • Reactivity: Furan's electron-rich aromatic system makes it highly reactive in electrophilic substitution reactions, typically at the 2- and 5-positions.[5][6] Pyran's non-aromatic nature leads to different reactivity profiles, often involving cycloaddition reactions.[3]

  • Stability & Conformation: The larger pyran ring generally offers greater stability and conformational flexibility compared to the planar and more rigid furan ring.[3]

  • Biological Interactions: These structural variances dictate how molecules based on these scaffolds can orient themselves within a biological target's binding pocket, influencing affinity and selectivity.

Caption: Fundamental structures of Pyran and Furan rings.

Part 2: Comparative Structure-Activity Relationships in Key Therapeutic Areas

Both pyran and furan derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The key to unlocking their potential lies in understanding how substitutions on the core scaffold modulate their activity.

Anticancer Activity

Pyran and furan scaffolds are integral to numerous anticancer agents.[1][4] Their efficacy is highly dependent on the nature and position of substituents, which influence interactions with targets like kinases, topoisomerases, or microtubules.

  • Pyran-Based Compounds: The pyran ring is a privileged structure in many natural and synthetic anticancer compounds.[4][7] Fused pyran systems, such as those in flavonoids, xanthones, and coumarins, are particularly noteworthy.[1][8] SAR studies often reveal that hydroxyl and methoxy substitutions on appended phenyl rings can significantly enhance cytotoxicity. For example, the bioactive metabolite β-lapachone is a pyran derivative with diverse biological activities, including anticancer properties.[1]

  • Furan-Based Compounds: Furan derivatives have also shown significant potential in cancer therapy.[9][10] The presence of electron-withdrawing groups, such as a nitro group, can enhance anticancer activity.[5] For benzofuran derivatives, substitutions at the C-2 position with ester or heterocyclic rings have been identified as crucial for cytotoxic activity.[9] The addition of phenol and chlorine groups can increase binding interactions and improve anticancer effects.[9]

Comparative Data: Anticancer Potency (IC₅₀)

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Key SAR Insights
Pyran Derivative Pyrano[3,2-c]pyrazoleHeLa (Cervical)0.45Fused pyrazole ring system enhances potency.[11]
Furan Derivative Benzofuran-amideEAC (Ehrlich Ascites)Not specifiedCONH group is necessary for activity; nitro group boosts activity.[9]
Pyran Derivative Epicalyxin FHT-1080 (Fibrosarcoma)PotentNatural product complexity contributes to high potency.[1]
Furan Derivative Furan-based Thiamine Analog(PDH E1 Inhibition)PotentFuran serves as a superior scaffold over triazole for binding to PDH E1.[12]
Antimicrobial Activity

The fight against microbial resistance necessitates novel chemical scaffolds. Both pyran and furan have proven to be valuable starting points.

  • Pyran-Based Compounds: Fused pyran systems have demonstrated significant antimicrobial properties.[13][14] For instance, certain pyrano[4,3-b]pyran derivatives are particularly active against Gram-positive bacteria like Bacillus subtilis and the fungus Candida albicans.[14]

  • Furan-Based Compounds: The furan scaffold is famously represented by nitrofurantoin, an antibacterial agent used for urinary tract infections.[15] The mechanism involves the nitro group on the furan ring being reduced within bacterial cells to create reactive intermediates that damage bacterial DNA and proteins.[5] This highlights a key SAR principle: the 2- and 5-positions are crucial for activity, and electron-withdrawing groups can be bioactivated to produce a therapeutic effect.[5]

Caption: Key SAR takeaways for Pyran and Furan scaffolds.

Conclusion and Future Perspectives

The comparative analysis of pyran and furan scaffolds reveals two distinct but equally valuable platforms for drug discovery. Furan's aromaticity and defined substitution patterns make it a predictable and potent core, particularly when bioactivation is part of the mechanism of action. [5]Pyran's conformational flexibility and its prevalence in natural products provide a rich source of three-dimensional diversity for targeting complex protein-protein interactions. [1][16] The choice between a pyran or furan core is not arbitrary; it is a strategic decision based on the therapeutic target and the desired mechanism of action. Future research should focus on:

  • Hybrid Molecules: Designing molecules that incorporate both pyran and furan moieties to leverage the advantages of each.

  • Fused Systems: Further exploration of fused pyran and furan derivatives to enhance target affinity and selectivity. [17]3. Computational Modeling: Using advanced computational techniques to predict the binding modes and activities of novel derivatives, accelerating the design-synthesize-test cycle.

By understanding the nuanced structure-activity relationships of these fundamental heterocycles, medicinal chemists can more effectively and rationally design the next generation of therapeutic agents.

References

  • Vertex AI Search. (2024). Pharmacological activity of furan derivatives.
  • Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances.
  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • BenchChem. (2025). A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery.
  • PubMed. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents.
  • Royal Society of Chemistry. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives.
  • Oriental Journal of Chemistry. (n.d.). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor.
  • ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF.
  • AKTU Digital Education. (2022). Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses.
  • Ghasemi, F., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central.
  • PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.
  • Chan, A. H. Y., et al. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Publishing.
  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed.
  • ResearchGate. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents.
  • Khafagy, M. M., et al. (n.d.). Synthesis and biological activities of some fused pyran derivatives. PubMed.
  • Kumar, A., et al. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. PubMed.
  • ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.
  • PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.
  • MDPI. (n.d.). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents.
  • MDPI. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not a peripheral task but a core component of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound is not universally available, this document extrapolates from the known hazards of its constituent functional groups—furan, piperidine, and carboxylic acid—to establish a robust and cautious disposal framework. This protocol is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring compliance and minimizing risk.

Section 1: Hazard Profile and Chemical Characterization

To develop a safe disposal plan, we must first understand the intrinsic hazards of the molecule. This compound is a complex heterocyclic compound. Its potential hazards are a composite of its three primary structural components.

  • Furan Moiety: The furan ring is a known structural alert. Furan and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1] A critical and often overlooked hazard is the potential for furan compounds to form explosive peroxides upon prolonged exposure to air and light.[1]

  • Piperidine Moiety: Piperidine and its derivatives are generally classified as corrosive and acutely toxic, capable of causing severe skin burns and eye damage.[2][3]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule, suggesting it may be corrosive or irritant.[4] It will react with bases in a standard acid-base neutralization.

Given these characteristics, the compound must be handled as a hazardous substance. It is prudent to assume it causes skin and serious eye irritation.[5] All disposal procedures must be predicated on the assumption that this compound is toxic and requires handling as regulated hazardous waste.

Potential Hazard Basis for Concern (Derived from Functional Groups) GHS Hazard Statement (Assumed)
Skin Corrosion/IrritationPiperidine and carboxylic acid functionalities are often corrosive/irritant.[3][6]H315: Causes skin irritation.
Serious Eye Damage/IrritationPiperidine derivatives and acidic compounds are known eye irritants.[5]H319: Causes serious eye irritation.
Acute ToxicityFuran and piperidine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[1][7]H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.
Peroxide FormationThe furan ring may form explosive peroxides upon storage.[1]EUH019: May form explosive peroxides.
Environmental HazardMany complex organic molecules are harmful to aquatic life.[8]H412: Harmful to aquatic life with long lasting effects.[9]

Section 2: Pre-Disposal Safety and Spill Management

Prior to initiating any disposal-related activities, a rigorous safety protocol must be in place. This ensures the protection of personnel and the laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. This is the first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[2]

  • Respiratory Protection: All handling of the solid compound or its waste solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Spill Management

Accidents are preventable, but a clear plan is essential. In the event of a small spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large amounts of the neat compound.

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[1] Use non-sparking tools if the compound is dissolved in a flammable solvent.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Major Spills: Evacuate the area and follow your institution's emergency response procedures immediately.[12]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14] The principle of "cradle-to-grave" management means the generator is responsible for the waste until its final, safe disposal.[15][16]

Step 1: Waste Identification and Characterization

This compound must be disposed of as hazardous chemical waste. It cannot be discharged down the sanitary sewer or placed in the general trash.[12][17] This practice is strictly prohibited and can lead to environmental contamination and regulatory violations.[8]

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.[13]

  • Do NOT mix this waste with incompatible materials.[18]

  • Keep it separate from strong oxidizing agents due to the organic nature of the molecule.[18]

  • Keep it separate from strong bases , which would react with the carboxylic acid group.

  • Keep it separate from aqueous wastes unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.[19]

Step 3: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible, sealable container for waste collection. For solid waste, a high-density polyethylene (HDPE) container is suitable. Ensure the container is in good condition and has a secure, leak-proof lid.[10]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[18] The label must include:

    • The words "Hazardous Waste" .[20]

    • The full chemical name: "this compound" . Do not use abbreviations.[18][19]

    • A clear list of the associated hazards (e.g., "Irritant, Potentially Toxic" ).[20]

    • The Accumulation Start Date (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[20]

  • The SAA must be under the control of the laboratory operator.

  • Store the waste container in a designated, well-ventilated area, away from heat or ignition sources.[10]

  • The container must be kept closed at all times except when adding waste.[12][19]

  • The waste container should be placed within a secondary containment pan to mitigate potential leaks or spills.[12]

  • Do not store hazardous waste containers in hallways or other public locations.[18][19]

Step 5: Final Disposal

The final step is to arrange for professional disposal.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][13]

  • Follow all institutional procedures for waste handover, including completing any required manifests or tags.[19] The manifest system is designed to track hazardous waste from generation to its ultimate disposal site.[21]

Section 4: Visualized Disposal Workflow and Summary

To provide a clear, at-a-glance reference, the following diagram illustrates the decision-making process for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Handling of Compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood GenerateWaste Waste Generated FumeHood->GenerateWaste Characterize Characterize as Hazardous Waste GenerateWaste->Characterize Segregate Segregate from Incompatibles (Oxidizers, Bases, Aqueous) Characterize->Segregate Container Use Labeled, Compatible, Sealed Waste Container Segregate->Container StoreSAA Store in Designated SAA (Secondary Containment) Container->StoreSAA Inspect Weekly Inspection StoreSAA->Inspect EHS Contact EHS for Pickup StoreSAA->EHS End Document & Complete Manifest EHS->End

Caption: Disposal workflow from handling to final disposal.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Waste. (2022, February 2). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Chemical Safety Guide. (2015). National Institutes of Health. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Triumvirate Environmental. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone. (2026, January 21). Oreate AI Blog. Retrieved from [Link]

  • Safety Data Sheet: PIPERIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Safety Data Sheet: Furan-d4. (2019, April 18). Chemos GmbH & Co.KG. Retrieved from [Link]

  • LAB 5 - Carboxylic Acids and Derivatives. (2025, July 21). Chemistry LibreTexts. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Dioxins and Furans; and Hospital Waste Incineration. (2000, January). PubMed Central. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • RCRA Compliance. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

  • Safety data sheet: Furan. (2023, January 18). CPAChem. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • Heterocyclic Compounds: Physical & Chemical Hazards. (2011, August 7). International Labour Organization. Retrieved from [Link]

  • Heterocyclic Compounds: Health Hazards. (2011, August 7). International Labour Organization. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid. The recommendations herein are grounded in the known hazards associated with its principal structural motifs: the furan ring, the piperidine backbone, and the carboxylic acid functional group. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Inherent Chemical Risks

A thorough risk assessment is paramount before handling any novel chemical compound. For this compound, a substance-specific Safety Data Sheet (SDS) should be consulted if available. In its absence, an analysis of its structural components provides a robust framework for anticipating potential hazards.

  • The Furan Moiety: The furan ring is a known structural alert in medicinal chemistry. Many furan-containing compounds are subject to metabolic activation by cytochrome P450 enzymes in the liver.[1][2] This can lead to the formation of reactive metabolites, such as electrophilic α,β-unsaturated dialdehydes, which can covalently bind to cellular macromolecules, potentially causing hepatotoxicity and carcinogenicity.[1][2][3][4] While the specific toxicity of this compound has not been extensively documented in the public domain, the presence of the furan ring necessitates careful handling to minimize exposure.

  • The Piperidine Core: Piperidine and its derivatives are recognized as hazardous substances. Piperidine itself is a flammable, corrosive, and toxic liquid.[5][6][7][8] It can cause severe skin burns, eye damage, and is harmful if swallowed or inhaled.[5][7][8] The piperidine component of the target molecule contributes to its overall hazard profile, suggesting that the compound may be corrosive and possess significant toxicity.

  • The Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive.[9] They are incompatible with bases, and their storage in metal cabinets can lead to corrosion.[9] While generally less hazardous than the furan and piperidine moieties, the carboxylic acid functionality requires appropriate handling to avoid skin and eye irritation.

A summary of the anticipated hazards is presented in the table below:

Structural Component Potential Hazards Primary Routes of Exposure
5-Methyl-furan Hepatotoxicity, Carcinogenicity (upon metabolic activation)[2][3][4]Inhalation, Ingestion, Skin absorption
Piperidine Corrosivity, Toxicity (acute), Flammability[5][6][7][8]Inhalation, Skin contact, Eye contact, Ingestion
Carboxylic Acid Corrosivity, Irritation[9]Skin contact, Eye contact

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10] Given the corrosive potential of the piperidine moiety, the use of a face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[10][11]

  • Hand Protection: Nitrile gloves are a suitable choice for protection against a broad range of chemicals, including acids and some solvents.[11][12] Neoprene gloves may also be considered for their resistance to acids, caustics, and oils.[11] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

  • Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles. If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

The logical workflow for donning and doffing PPE should be strictly followed to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Nitrile Gloves Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Doff1 Face Shield Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Nitrile Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedure for Safe Handling

Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls

  • All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[14]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[14][15]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolution: Add the solvent to the solid in a suitable container. If the compound is being added to a solvent, do so slowly to avoid splashing.

  • Reactions: If the compound is used in a reaction, ensure the reaction vessel is securely clamped and that any potential for exothermic reactions is controlled (e.g., by using an ice bath).

  • Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate cleaning agent.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For small spills of the solid, carefully sweep it up and place it in a sealed container for disposal. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.[16]

Waste Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment.

  • Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated hazardous waste container.[17] The container must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.[18]

  • Disposal Route: The collected hazardous waste must be disposed of through your institution's certified hazardous waste management program.[19] Do not dispose of this chemical down the drain or in the regular trash.[17] The high-temperature incineration of organic hazardous wastes in a properly designed facility is a common and effective disposal method.[20]

The decision-making process for the disposal of chemical waste is outlined in the following diagram:

Waste_Disposal_Workflow Start Waste Generated Is_Hazardous Is the waste hazardous? Start->Is_Hazardous Collect_Hazardous Collect in a labeled hazardous waste container Is_Hazardous->Collect_Hazardous Yes Is_Liquid Is the waste liquid? Is_Hazardous->Is_Liquid No EHS_Disposal Arrange for disposal through Environmental Health & Safety Collect_Hazardous->EHS_Disposal Regular_Trash Dispose of in regular trash Sink_Disposal Dispose of down the sink Is_Liquid->Regular_Trash No Is_Liquid->Sink_Disposal Yes (if non-hazardous aqueous)

Caption: Chemical Waste Disposal Decision Workflow.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. (2022-08-26). Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. (2022-01-25). Available at: [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. (2022-11-14). Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07). Available at: [Link]

  • Furan Compounds Group - information sheet. Canada.ca. (2023-03-18). Available at: [Link]

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods | Request PDF. ResearchGate. (2025-08-05). Available at: [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. New Jersey Department of Health. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. Available at: [Link]

  • Chemical Waste Management Guide | Environmental Health & Safety. Boston University. Available at: [Link]

  • 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid. PubChemLite. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • 1-(5-FORMYLFURAN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.